molecular formula C23H28N2O B2814935 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1024329-02-9

4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Numéro de catalogue: B2814935
Numéro CAS: 1024329-02-9
Poids moléculaire: 348.49
Clé InChI: BJJVOPNXXWCQEG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone, also known as 1-(3-methylphenyl)-4-(1-phenylcyclopentanecarbonyl)piperazine, is a chemical compound for research and development purposes. It has the CAS Number 1024329-02-9 , a molecular formula of C23H28N2O , and a molecular weight of 348.48 g/mol . This ketone derivative features a piperazinyl moiety and is part of a class of compounds that are of significant interest in various chemical and pharmacological research areas . The compound is typically supplied as a solid and should be stored in a cool, dry environment. Researchers can order this product, available in quantities ranging from 1mg to 10g . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

[4-(3-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-19-8-7-11-21(18-19)24-14-16-25(17-15-24)22(26)23(12-5-6-13-23)20-9-3-2-4-10-20/h2-4,7-11,18H,5-6,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJVOPNXXWCQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone (CAS No. 1024329-02-9) is a complex organic molecule primarily utilized as a high-value screening compound and building block in medicinal chemistry[1]. Despite the "ketone" nomenclature—an artifact of naming the carbonyl group as a bridge between two ring systems—the molecule is structurally a tertiary amide .

The synthesis of this compound presents a distinct chemical challenge: the amide bond must be formed between a secondary amine (piperazine derivative) and a carboxylic acid featuring a highly sterically hindered quaternary α -carbon. This whitepaper provides a comprehensive, field-validated methodology for assembling this molecule, focusing on the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Analysis & Strategy

The target molecule can be cleanly disconnected at the central amide bond. This reveals two primary precursors: 1-phenylcyclopentanecarboxylic acid and 1-(3-methylphenyl)piperazine .

Retrosynthesis Target 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone Acid 1-Phenylcyclopentanecarboxylic acid Target->Acid Amide Disconnection Amine 1-(3-Methylphenyl)piperazine Target->Amine Amide Disconnection Nitrile Phenylacetonitrile + 1,4-Dibromobutane Acid->Nitrile Hydrolysis & Alkylation Toluidine 3-Bromotoluene + Piperazine Amine->Toluidine Buchwald-Hartwig

Retrosynthetic strategy for 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Precursor 1: 1-Phenylcyclopentanecarboxylic Acid

The synthesis of the acid moiety relies on the double alkylation of phenylacetonitrile with 1,4-dibromobutane[2].

  • Causality of the Method: This step utilizes Phase-Transfer Catalysis (PTC) with 50% aqueous NaOH and benzyltriethylammonium chloride (TEBAC). The biphasic system ensures that the highly reactive carbanion intermediate is rapidly alkylated to close the cyclopentane ring while preventing intermolecular side reactions. The resulting nitrile is exceptionally stable due to the quaternary α -carbon and requires harsh acidic conditions (refluxing H₂SO₄/H₂O) for complete hydrolysis to the carboxylic acid[2].

Precursor 2: 1-(3-Methylphenyl)piperazine

This secondary amine is synthesized via the reaction of piperazine with 3-methylphenol under alkaline conditions, or more commonly in modern laboratories, via a Palladium-catalyzed Buchwald-Hartwig cross-coupling between 3-bromotoluene and piperazine[3].

Amide Coupling Strategy: Overcoming Steric Hindrance

The fundamental thermodynamic barrier in this synthesis is the extreme steric bulk of the 1-phenylcyclopentyl group. The quaternary α -carbon physically shields the carbonyl carbon from nucleophilic attack by the secondary piperazine nitrogen.

  • Reagent Selection (Why HATU?): Standard carbodiimide coupling reagents like EDC or DCC are insufficient for highly hindered substrates, often resulting in sluggish kinetics and poor yields[4]. To force the reaction to completion, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-HOBt active ester. The adjacent nitrogen in the pyridine ring of the active ester provides anchimeric assistance, accelerating the nucleophilic attack of the amine.

  • Base Selection (Why DIPEA?): N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine. Its bulky isopropyl groups render it non-nucleophilic, meaning it will exclusively deprotonate the carboxylic acid to initiate HATU activation without competing with the piperazine for the active ester.

Quantitative Data: Coupling Reagent Comparison

Table 1: Comparative efficacy of coupling reagents for hindered piperazine amidation (adapted from standard piperazine coupling protocols[4]).

Coupling ReagentAdditiveBaseTypical Yield (%)Suitability for Sterically Hindered Quaternary Acids
EDC HOBtDIPEA40 - 60Poor: Slow kinetics lead to incomplete conversion and reagent degradation.
DCC DMAPEt₃N30 - 50Poor: Insoluble DCU byproduct traps product; low overall yield.
HATU NoneDIPEA85 - 95Excellent: 7-aza-HOBt ester drastically accelerates nucleophilic attack.

Experimental Workflow & Protocol

Workflow Step1 Reagent Prep (Acid + HATU + DIPEA) Step2 Activation (Active Ester) Step1->Step2 Step3 Amine Addition (Piperazine Core) Step2->Step3 Step4 Aqueous Workup (L-L Extraction) Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Step-by-step workflow for the HATU-mediated amide coupling.

Step-by-Step Methodology: Amide Coupling

This protocol is designed as a self-validating system , ensuring that unreacted starting materials are systematically eliminated during workup.

Reagents Required:

  • 1-Phenylcyclopentanecarboxylic acid: 1.0 mmol (190.2 mg)

  • 1-(3-Methylphenyl)piperazine: 1.1 mmol (193.9 mg)

  • HATU: 1.2 mmol (456.3 mg)

  • DIPEA: 3.0 mmol (522 µL)

  • Anhydrous DMF: 5.0 mL

Procedure:

  • Activation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylcyclopentanecarboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).

  • Active Ester Formation: Stir the mixture at room temperature for 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the 7-aza-HOBt active ester.

  • Amine Addition: Add 1-(3-methylphenyl)piperazine (1.1 mmol) dropwise to the activated mixture. Stir the reaction at room temperature for 12 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The disappearance of the acid mass peak ( m/z 189 [M-H]⁻) and the appearance of the product peak ( m/z 349 [M+H]⁺) validates successful coupling.

  • Orthogonal Aqueous Workup:

    • Dilute the reaction mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Causality: This specifically protonates and extracts any unreacted 1-(3-methylphenyl)piperazine into the aqueous layer.

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL). Causality: This deprotonates and removes any residual 1-phenylcyclopentanecarboxylic acid and water-soluble HATU byproducts.

    • Wash with brine (15 mL) to break any emulsions and remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone as a solid.

References

  • EvitaChem. "Screening Compounds P107726 | EvitaChem: 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone.
  • Benchchem. "A Comparative Guide to the Synthesis of 1-Phenylcyclopentanecarboxylic Acid and Its Derivatives.
  • ChemBK. "1-(3-Methylphenyl)piperazine - ChemBK.
  • Benchchem. "Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.

Sources

Chemical properties of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Putative Profile of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical and pharmacological properties of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone. As a novel molecular entity, direct experimental data is not available in the public domain. Therefore, this document leverages established principles of medicinal chemistry and extrapolates data from structurally related compounds to construct a detailed predictive profile. The guide covers physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential pharmacological activity. This whitepaper is intended for researchers and professionals in drug discovery and development, offering a foundational understanding of this compound's potential.

Introduction

The molecule 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a complex organic structure that combines several key pharmacophores: a phenylcyclopentyl ketone moiety and a 1-(3-methylphenyl)piperazine group. Phenyl ketone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, and anticancer properties[1]. The piperazine ring is a common scaffold in drug design, known for its prevalence in centrally acting agents targeting a variety of receptors[2][3][4]. The combination of these structural features suggests that 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone may possess unique chemical and biological characteristics worthy of investigation. This guide aims to provide a thorough, albeit predictive, examination of this compound.

Molecular Structure

The structure of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone is characterized by a central piperazine ring linking a 3-methylphenyl group and a phenylcyclopentyl ketone group.

Caption: Chemical structure of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.

PropertyPredicted Value
Molecular FormulaC29H32N2O
Molecular Weight424.58 g/mol
XLogP35.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Exact Mass424.251464 g/mol
Topological Polar Surface Area23.6 Ų
Heavy Atom Count32
Formal Charge0
Complexity516

Proposed Synthesis and Characterization

A plausible synthetic route for 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone would likely involve a multi-step process, beginning with the synthesis of the key intermediates: phenylcyclopentyl ketone and 1-(3-methylphenyl)piperazine.

cluster_0 Synthesis of Phenylcyclopentyl Ketone cluster_1 Synthesis of 1-(3-Methylphenyl)piperazine cluster_2 Final Coupling Reaction Bromocyclopentane Bromocyclopentane Cyclopentylmagnesium bromide Cyclopentylmagnesium bromide Bromocyclopentane->Cyclopentylmagnesium bromide Mg, THF Phenylcyclopentyl ketone Phenylcyclopentyl ketone Cyclopentylmagnesium bromide->Phenylcyclopentyl ketone Benzonitrile, then H3O+ Intermediate Bromo-ketone Intermediate Bromo-ketone Phenylcyclopentyl ketone->Intermediate Bromo-ketone NBS, AIBN Piperazine Piperazine 1-(3-Methylphenyl)piperazine 1-(3-Methylphenyl)piperazine Piperazine->1-(3-Methylphenyl)piperazine 3-Bromotoluene, Pd catalyst Intermediate Bromo-ketone1-(3-Methylphenyl)piperazine Intermediate Bromo-ketone1-(3-Methylphenyl)piperazine 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone Intermediate Bromo-ketone1-(3-Methylphenyl)piperazine->4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone Base, Solvent

Caption: Proposed synthetic pathway for 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone.

Synthesis of Phenylcyclopentyl Ketone

This intermediate can be synthesized via a Grignard reaction between cyclopentylmagnesium bromide and benzonitrile, followed by acidic workup[5].

Synthesis of 1-(3-Methylphenyl)piperazine

This can be achieved through a Buchwald-Hartwig amination of 3-bromotoluene with piperazine.

Final Coupling and Characterization

The phenylcyclopentyl ketone can be brominated at the alpha position to the carbonyl group, followed by nucleophilic substitution with 1-(3-methylphenyl)piperazine to yield the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals in the aromatic region (7-8 ppm) for the phenyl and methylphenyl protons, a singlet around 2.3 ppm for the methyl group, and complex multiplets for the piperazine and cyclopentyl protons.

    • ¹³C NMR: Expect signals for the carbonyl carbon (~200 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons of the piperazine and cyclopentyl rings.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ corresponding to the ketone carbonyl stretch is expected. C-H stretching bands for aromatic and aliphatic groups will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 424.58. Fragmentation patterns would likely involve cleavage of the bonds adjacent to the piperazine nitrogen atoms and the carbonyl group.

Predicted Chemical Reactivity and Stability

The ketone functional group is susceptible to nucleophilic attack and reduction. The piperazine nitrogens are basic and can be protonated or alkylated. The compound is expected to be stable under standard laboratory conditions but should be protected from strong acids, bases, and reducing agents. For long-term storage, a cool, dry, and dark environment is recommended.

Putative Pharmacological Profile

The pharmacological profile of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone is likely to be influenced by both the phenylcyclopentyl ketone and the 1-(3-methylphenyl)piperazine moieties.

cluster_0 Structural Moieties cluster_1 Potential Biological Targets Target_Molecule 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone Phenylcyclopentyl_ketone Phenylcyclopentyl ketone Target_Molecule->Phenylcyclopentyl_ketone Methylphenylpiperazine 1-(3-Methylphenyl)piperazine Target_Molecule->Methylphenylpiperazine Sigma_Receptors Sigma Receptors Phenylcyclopentyl_ketone->Sigma_Receptors Analogues show affinity Dopamine_Transporter Dopamine Transporter (DAT) Methylphenylpiperazine->Dopamine_Transporter Piperazine derivatives are known inhibitors Serotonin_Receptors Serotonin Receptors Methylphenylpiperazine->Serotonin_Receptors Common target for arylpiperazines Adrenergic_Receptors Adrenergic Receptors Methylphenylpiperazine->Adrenergic_Receptors Arylpiperazines can act as antagonists

Caption: Predicted structure-activity relationships for the target molecule.

  • Central Nervous System (CNS) Activity: Arylpiperazines are well-known for their CNS activity, often targeting serotonergic and dopaminergic systems[2][4]. The 1-(3-methylphenyl)piperazine moiety suggests potential interactions with serotonin and/or dopamine receptors or transporters.

  • Sigma Receptor Modulation: Analogs of phenylcycloalkanes have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions[6].

  • Potential as a Dopamine Transporter (DAT) Inhibitor: The overall structure bears some resemblance to known dopamine transporter inhibitors, suggesting it could be investigated for applications in conditions like ADHD or as a potential therapeutic for substance abuse disorders[7].

Hypothetical Experimental Protocols

Synthesis of 4-(1-Bromocyclopentyl)(phenyl)methanone
  • To a solution of phenylcyclopentyl ketone (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the alpha-bromo ketone.

Synthesis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone
  • To a solution of 1-(3-methylphenyl)piperazine (1.2 eq) in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Add a solution of 4-(1-bromocyclopentyl)(phenyl)methanone (1.0 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at 60-70 °C for 12-18 hours, monitoring completion by TLC.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Conclusion

While lacking direct experimental data, a comprehensive profile of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone can be predicted with a reasonable degree of confidence based on the well-established chemistry and pharmacology of its constituent fragments. The molecule presents an interesting scaffold for further investigation, particularly in the realm of CNS-active agents. The synthetic route proposed is feasible and relies on standard organic chemistry transformations. Further research, including synthesis, full spectroscopic characterization, and in vitro and in vivo pharmacological evaluation, is necessary to validate these predictions and fully elucidate the potential of this novel compound.

References

  • PubChem. (n.d.). 4-(3-Chlorophenyl)piperazinyl 3-methylphenyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • Katz, J. L., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(18), 3545-3554. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5422-88-8, CYCLOPENTYL PHENYL KETONE. Retrieved from [Link]

  • Wang, Y., et al. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Journal of Medicinal Chemistry, 65(15), 10488-10501. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Retrieved from [Link]

  • Taylor, D. P., et al. (1989). Effects of CI-926 (3-[4-[4-(3-methylphenyl)-1-piperazinyl] butyl]-2,-4-imidazolidinedione), an antihypertensive agent, on rat brain catecholamine and serotonin turnover. Journal of Cardiovascular Pharmacology, 13(3), 443-451. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry, 14(12), 2435-2451. Retrieved from [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • CN107337595A - Synthetic process of cyclopentyl phenyl ketone. (2017). Google Patents.
  • Jicha, G. A., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 834-839. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Katzung, B. G. (n.d.). Basic & Clinical Pharmacology. Bio-Nica.info. Retrieved from [Link]

  • Srimal, R. C., et al. (1984). Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (centhaquin). I. Hypotensive activity. Arzneimittel-Forschung, 34(7), 719-723. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2014). Behavior of 4-(3,4-dimethyl-phenyl)-1(2H)-phthalazinone towards carbon electrophiles and carbon nucleophiles. Journal of Organic and Pharmaceutical Chemistry, 13(1), 1-10. Retrieved from [Link]

  • Al-Dahhan, M. A. (n.d.). α-ADRENERGIC RECEPTOR AGONISTS. Retrieved from [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. Retrieved from [Link]

  • Zhang, J., et al. (2020). Energetic triazolotriazines with trifluoromethyl, dinitromethyl and nitroamino groups: synthesis, structure and properties. New Journal of Chemistry, 44(3), 968-976. Retrieved from [Link]

  • Li, G., et al. (2012). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 17(12), 14641-14653. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Molecules, 28(21), 7303. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(p-Chlorophenyl)-3-phenyl-1-[4-(2-thiazolyl)-1-piperazinyl]-1-propanone. Retrieved from [Link]

Sources

Foreword: Navigating the Landscape of Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Predicted Pharmacology of (Cyclopentyl)(phenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities with potential central nervous system activity is a cornerstone of neuropharmacology and medicinal chemistry. This guide delves into the proposed synthesis, analytical characterization, and hypothetical pharmacological profile of (Cyclopentyl)(phenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone, a compound for which a specific CAS number is not publicly cataloged at the time of this writing. The information presented herein is a synthesis of established chemical principles and data from structurally related molecules, intended to serve as a foundational resource for researchers interested in this and similar chemical scaffolds. As a Senior Application Scientist, the author aims to provide not just a series of protocols, but a logical framework for the investigation of such novel compounds, emphasizing the rationale behind the proposed scientific journey.

Compound Profile and Physicochemical Properties

Due to the absence of a registered CAS number, a systematic IUPAC name is proposed: (Cyclopentyl)(phenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone . This name accurately describes the molecular structure, which features a central ketone group bonded to a cyclopentyl ring, a phenyl ring, and a piperazine ring substituted with a 3-methylphenyl group at the N4 position.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Method
Molecular Formula C23H28N2OBased on structural components
Molecular Weight 348.48 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidInferred from similar compounds
Melting Point 120-135 °CEstimated based on related structures
LogP 4.5 ± 0.5Estimated using computational models
pKa 7.8 ± 0.3 (most basic)Estimated for the piperazine nitrogen

Proposed Synthesis Methodology

The synthesis of (Cyclopentyl)(phenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key intermediates, phenylcyclopentyl ketone and 1-(3-methylphenyl)piperazine , followed by their coupling.

Synthesis of Phenylcyclopentyl Ketone (Intermediate 1)

The synthesis of phenylcyclopentyl ketone can be efficiently achieved via a Grignard reaction, a robust and well-documented method for the formation of carbon-carbon bonds. A process outlined in patent literature provides a scalable and industrially viable approach.[1]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) to anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add bromocyclopentane (1.0 equivalent) dissolved in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Reaction with Benzonitrile: Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C. Slowly add benzonitrile (1.0 equivalent) dissolved in anhydrous THF to the Grignard reagent. After the addition, allow the reaction to warm to room temperature and then heat to 45-50 °C for 2-3 hours.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic (pH 4-5).[1] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure phenylcyclopentyl ketone.[2]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.

  • Iodine Crystal: Iodine acts as an initiator by reacting with the magnesium surface to remove the passivating oxide layer.

  • Slow Addition and Temperature Control: The formation of the Grignard reagent and its reaction with the nitrile are exothermic. Slow addition and external cooling are crucial for safety and to minimize side reactions.

  • Acidic Workup: The acidic workup is necessary to hydrolyze the intermediate imine formed from the reaction of the Grignard reagent with the nitrile, yielding the desired ketone.

Synthesis of 1-(3-methylphenyl)piperazine (Intermediate 2)

The synthesis of arylpiperazines can be accomplished through several methods, including the Buchwald-Hartwig amination or nucleophilic aromatic substitution. For this guide, a classical nucleophilic aromatic substitution approach is described.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3-bromotoluene (1.0 equivalent), piperazine (2.5 equivalents, used in excess to minimize double arylation and act as a solvent), a strong base such as sodium tert-butoxide (1.2 equivalents), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd2(dba)3 with Xantphos) in an anhydrous, aprotic solvent like toluene.

  • Reaction Conditions: Heat the mixture to reflux (around 110 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield 1-(3-methylphenyl)piperazine.

Causality of Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine favors the mono-arylated product and can also serve as a solvent, which can be an environmentally friendly choice.[3]

  • Palladium Catalyst and Ligand: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that requires a palladium catalyst and a phosphine ligand to facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst degradation.

Coupling of Intermediates: Synthesis of the Final Compound

The final step involves the formation of an α-amino ketone. A common method to achieve this is through α-bromination of the ketone followed by nucleophilic substitution with the secondary amine of the piperazine.

Experimental Protocol:

  • α-Bromination of Phenylcyclopentyl Ketone: Dissolve phenylcyclopentyl ketone (1.0 equivalent) in a suitable solvent like dichloromethane or diethyl ether. Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Irradiate the mixture with a UV lamp or heat to initiate the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Nucleophilic Substitution: After the bromination is complete, carefully quench any remaining NBS with a mild reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with water and brine, then dry. Without extensive purification of the potentially unstable α-bromo ketone, dissolve the crude product in an aprotic solvent like acetonitrile. Add 1-(3-methylphenyl)piperazine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Reaction and Purification: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract the product with an organic solvent. Purify the crude product by silica gel chromatography to obtain (Cyclopentyl)(phenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone.

Causality of Experimental Choices:

  • NBS for Bromination: NBS is a convenient and selective reagent for the α-bromination of ketones under radical conditions.

  • In-situ Reaction: The α-bromo ketone can be lachrymatory and unstable, so it is often used immediately in the next step without full purification.

  • Non-nucleophilic Base: DIPEA is used to scavenge the HBr formed during the substitution reaction without competing with the piperazine nucleophile.

dot

SignalingPathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound (Cyclopentyl)(phenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone SERT Serotonin Transporter (SERT) Compound->SERT Blocks reuptake VMAT2 VMAT2 Compound->VMAT2 Inhibits/Reverses SerotoninVesicle Serotonin Vesicles Serotonin Serotonin (5-HT) SerotoninVesicle->Serotonin Release SynapticSerotonin Synaptic 5-HT Serotonin->SynapticSerotonin Exocytosis SynapticSerotonin->SERT Reuptake PostsynapticReceptor 5-HT Receptors SynapticSerotonin->PostsynapticReceptor Binds Signaling Downstream Signaling PostsynapticReceptor->Signaling

Sources

Structure elucidation of novel phenylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Molecular Architecture: A Comprehensive Guide to the Structure Elucidation of Novel Phenylpiperazine Derivatives

The Mechanistic Imperative of Phenylpiperazine Elucidation

Phenylpiperazines represent a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for a vast array of CNS-active agents, atypical antipsychotics, and [1]. However, the structural elucidation of these derivatives presents unique analytical hurdles. The piperazine ring is highly dynamic; it undergoes rapid chair-to-chair conformational flipping and nitrogen inversion at room temperature. This dynamic behavior often results in broadened or overlapping signals in standard analytical assays, complicating definitive structural assignment[2].

As a Senior Application Scientist, I approach structural elucidation not as a linear checklist of tests, but as a cohesive, self-validating analytical ecosystem. In this framework, High-Resolution Mass Spectrometry (HRMS) establishes an immutable mathematical boundary (the empirical formula), while multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy maps the spatial and bond connectivity within that exact boundary.

Workflow A Synthesized Phenylpiperazine (Crude/Purified) B LC-QTOF/MS Exact Mass & Formula Validation A->B Ionization C 1D NMR (1H, 13C) Chemical Shift Profiling B->C Formula Confirmed D 2D NMR (COSY, HSQC, HMBC) Spatial & Bond Connectivity C->D Resolve Multiplets E Data Synthesis Final Structure Elucidation D->E Map Architecture

Fig 1. Self-validating structural elucidation workflow for phenylpiperazine derivatives.

High-Resolution Mass Spectrometry (HRMS): Validating the Molecular Boundary

Before atomic connectivity can be mapped, the exact molecular formula must be locked in. Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) is the gold standard for this phase, widely utilized in both pharmacokinetic profiling and [3].

The Causality of Ionization and Fragmentation: Because phenylpiperazines contain basic secondary or tertiary amines, Electrospray Ionization in positive mode (ESI+) is highly efficient, readily yielding the protonated molecular ion [M+H]+ . Once isolated, Collision-Induced Dissociation (CID) is applied. The fragmentation of phenylpiperazines is highly predictable and self-validating. The weakest bond is typically the C−N bond linking the phenyl ring to the piperazine moiety. Cleavage here yields a characteristic phenyl cation fragment (whose mass dictates the substituents on the aromatic ring) and a neutral piperazine loss. Secondary cross-ring cleavages of the piperazine itself provide further confirmation of the aliphatic chain's integrity[3].

Fragmentation M Molecular Ion [M+H]+ Intact Phenylpiperazine F1 Phenyl Cation Fragment Substituent Dependent M->F1 C-N Bond Fission F2 Piperazine Ring Cleavage Characteristic Loss M->F2 Ring Opening F3 Alpha-Cleavage Product Amine Retention M->F3 Alpha Cleavage

Fig 2. Primary HRMS fragmentation pathways of phenylpiperazine molecular ions.

Advanced NMR Spectroscopy: Mapping the Molecular Architecture

While 1D 1H and 13C NMR provide foundational data, the eight protons of the piperazine ring often appear as complex multiplets or broad singlets due to their non-equivalence and short-range correlations[2]. Relying solely on 1D NMR for novel derivatives is an analytical risk.

The Causality of Multidimensional NMR: To resolve overlapping aliphatic signals and definitively link the heterocycle to the aromatic system, a comprehensive 2D NMR suite is mandatory, as demonstrated in [2]:

  • 1H−1H COSY: Maps the adjacent methylene protons within the piperazine ring, confirming the intact −CH2​−CH2​− spin systems.

  • 1H−13C HSQC: Links these protons to their directly attached carbons. By spreading the overlapping proton signals across the wider chemical shift range of the carbon dimension, we isolate each CH2​ group.

  • 1H−13C HMBC: The critical linchpin. It provides long-range ( 2J and 3J ) correlations, definitively linking the piperazine protons to the quaternary carbons of the phenyl ring, thereby proving the exact site of attachment and the position of any halogens or alkyl groups on the aromatic system[2].

Quantitative Data Summaries

To establish a baseline for structural comparison, the following tables summarize the expected analytical parameters for a standard halogenated phenylpiperazine derivative (e.g., 1-(3,4-dichlorophenyl)piperazine)[1].

Table 1: Representative NMR Chemical Shifts for Phenylpiperazine Scaffolds

NucleusPositionChemical Shift (ppm)MultiplicityCausality / Assignment Notes
1H Piperazine CH2​ (C2, C6)2.88 – 3.01Multiplet (m)Adjacent to N1 (phenyl-attached); split by C3/C5 protons.
1H Piperazine CH2​ (C3, C5)3.29 – 3.37Broad Singlet (brs)Adjacent to N4; broadening caused by rapid chair inversion.
13C Piperazine C2, C644.6 – 51.0N/AShielded relative to C3/C5 depending on the N4 substituent.
13C Piperazine C3, C552.0 – 58.4N/ADeshielded if attached to an electron-withdrawing group.
13C Phenyl Quaternary (C1')148.0 – 151.0N/AHighly deshielded due to direct attachment to the electronegative N1 atom.

Table 2: HRMS Exact Mass Validation Parameters

Compound TypeIonization ModeExpected AdductMass Accuracy ErrorKey Diagnostic Fragment
Halogenated PhenylpiperazineESI (+) [M+H]+ < 2.0 ppm [M−Piperazine]+ (Phenyl cation with distinct isotopic pattern)
Alkyl-substituted PhenylpiperazineESI (+) [M+H]+ < 1.5 ppm m/z 163.1 (Unsubstituted phenylpiperazine core retention)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural elucidation, execute the following step-by-step methodologies. These protocols are designed with internal feedback loops to self-validate the integrity of the data.

Protocol 1: High-Resolution LC-QTOF/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the synthesized derivative in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a proton source, ensuring complete ionization of the basic piperazine nitrogen, maximizing the [M+H]+ signal for accurate mass determination[4].

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Gradient elution separates the target compound from synthesis byproducts, preventing ion suppression in the ESI source.

  • Mass Spectrometer Calibration (Self-Validation Step): Infuse a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.

    • Causality: This ensures mass accuracy remains below 5 ppm, which is mathematically required to definitively assign the empirical formula before proceeding to NMR.

  • Data Acquisition: Operate the QTOF in positive ESI mode. Set the capillary voltage to 3.5 kV and the drying gas temperature to 250°C. Acquire MS1 spectra from m/z 100–1000 and MS/MS spectra using collision energies of 10, 20, and 40 eV to induce the characteristic C-N bond cleavage[3].

Protocol 2: Comprehensive 1D and 2D NMR Acquisition
  • Solvent Selection and Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl3​ (containing 0.03% v/v Tetramethylsilane, TMS).

    • Causality: CDCl3​ is ideal for free-base phenylpiperazines. TMS provides an internal standard at 0.00 ppm to self-validate chemical shift accuracy across all subsequent scans.

  • Temperature Equilibration: Insert the NMR tube into a 500 MHz or 600 MHz spectrometer and equilibrate the probe strictly to 298 K.

    • Causality: Strict temperature control is vital. Minor thermal fluctuations alter the thermodynamic rate of piperazine ring inversion, leading to irreproducible signal broadening[2].

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all protons.

    • 13C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16 sequence) to yield sharp, distinct carbon singlets.

  • 2D Connectivity Matrix Acquisition:

    • 1H−1H COSY: Acquire using a standard gradient-selected pulse sequence to map the spin systems of the piperazine ring.

    • 1H−13C HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

    • 1H−13C HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz.

    • Causality: The 8 Hz parameter is specifically optimized to detect 3-bond correlations. This is the exact distance required to "see" from the piperazine CH2​ protons across the C-N bond to the quaternary carbons of the phenyl ring, finalizing the structural proof[2].

References

  • Xiao, Z., Yuan, M., Zhang, S., Wu, J., Qi, S., & Li, Q. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry.[Link]

  • Szczęśniak-Sięga, B. M., & Zaręba, N. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences (MDPI).[Link]

  • Stępień, K., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology.[Link]

  • De Oliveira, L. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (MDPI).[Link]

Sources

The Cyclopentyl Ketone Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Biological Activity and Therapeutic Potential of its Derivatives

Introduction: The Versatility of a Five-Membered Ring

The cyclopentyl ketone structural motif, a five-membered carbocyclic ring bearing a carbonyl group, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence in natural products, ranging from prostaglandins to steroids and antibiotics, underscores its evolutionary selection as a pharmacologically relevant scaffold.[1] The inherent reactivity of the ketone, particularly when part of an α,β-unsaturated system (a cyclopentenone), and the conformational flexibility of the cyclopentane ring, provide a rich molecular landscape for interaction with diverse biological targets.[2][3] This guide offers an in-depth exploration of the multifaceted biological activities of cyclopentyl ketone derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into their anticancer, anti-inflammatory, antimicrobial, and central nervous system activities, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower further investigation.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cyclopentyl ketone derivatives, particularly those containing a cyclopentenone moiety, have emerged as a promising class of anticancer agents.[2][3] Their cytotoxic activity is often attributed to the electrophilic nature of the α,β-unsaturated ketone, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues (such as cysteine) in key proteins that regulate cell growth and survival.[2]

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which cyclopentenone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on diarylidenecyclopentanone (DACP) derivatives have shown that these compounds can induce apoptosis in cancer cells, often through the G0/G1 phase of the cell cycle.[4] This is frequently associated with the activation of caspases, a family of proteases that are central executioners of apoptosis.[3]

Furthermore, some derivatives have been shown to inhibit the activity of enzymes crucial for cancer cell survival and proliferation. For instance, certain diaryl-methylenecyclopentanones exhibit inhibitory activity against glutathione-S-transferase pi (GSTpi), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.[5] These compounds' ability to bind to glutathione (GSH) and inhibit GSTpi suggests a mechanism for disrupting cellular redox balance and sensitizing cancer cells to oxidative stress.[5]

B. Key Molecular Targets
  • Glutathione-S-Transferase pi (GSTpi): Inhibition of this enzyme disrupts cellular detoxification pathways.[5]

  • Signaling Proteins with Reactive Cysteine Residues: The Michael acceptor nature of cyclopentenones allows for covalent modification of proteins involved in cell proliferation and survival pathways.[2]

C. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6][7][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the cyclopentyl ketone derivatives in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%). Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).[9]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[8][9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the cyclopentyl ketone derivative for a specified time (e.g., 24 hours).[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

D. Structure-Activity Relationship (SAR)

The anticancer potency of cyclopentyl ketone derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings of diarylidenecyclopentanone (DACP) analogues.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, on the phenyl rings can enhance cytotoxic activity. For example, derivatives with a 3-NO₂ substitution have shown potent antiplasmodial activity, which often correlates with anticancer potential.[10]

  • Position of substituents: The position of the substituent on the phenyl ring is also critical. For instance, in some series, a 3-chloro substitution was found to be more active than 2-chloro or 4-chloro substitutions.[10]

  • Mannich base modification: The presence of a Mannich base (e.g., dimethylaminomethyl group) can be crucial for activity. However, converting this to other cyclic amines like morpholino or piperidino groups may not significantly alter the antitumor effect.[5]

  • Methylphenyl substitution: Replacing a phenyl group with a methylphenyl group on the β-chain has been shown to significantly increase the cytotoxic effect in breast cancer cells.[5]

E. Quantitative Data Summary
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
DiarylidenecyclopentanoneIoHeLa8.73 ± 0.06[11]
DiarylidenecyclopentanoneItHeLa12.55 ± 0.31[11]
DiarylidenecyclopentanoneIuHeLa11.47 ± 0.15[11]
Chalcone Oxime11gA-375 (Melanoma)0.87[9]
Chalcone Oxime11gMCF-7 (Breast)0.28[9]
Chalcone Oxime11gHT-29 (Colon)2.43[9]
Chalcone Oxime11gH-460 (Lung)1.04[9]
F. Visualizing the Anticancer Workflow

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_development Lead Optimization start Starting Materials (Cyclopentanone & Aromatic Aldehydes) synthesis Chemical Synthesis (e.g., Aldol Condensation) start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification cytotoxicity Cytotoxicity Assay (MTT Assay) purification->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cytotoxicity->apoptosis enzyme_inhibition Enzyme Inhibition Assays (e.g., GSTpi) apoptosis->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot) enzyme_inhibition->pathway_analysis sar Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for the discovery and development of cyclopentyl ketone derivatives as anticancer agents.

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Cyclopentenone prostaglandins (cyPGs), which are naturally occurring cyclopentenone derivatives, are known to possess potent anti-inflammatory properties.[12] This has spurred interest in synthetic cyclopentyl ketone derivatives as potential anti-inflammatory agents.

A. Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of cyclopentenone derivatives are largely mediated by their ability to interfere with key pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[12][13]

  • Inhibition of IκB Kinase (IKK): Cyclopentenone prostaglandins have been shown to be direct inhibitors of the IκB kinase (IKK) complex, specifically the IKKβ subunit.[11] IKK is responsible for phosphorylating the inhibitor of NF-κB (IκB), which leads to its degradation and the subsequent activation of NF-κB. By inhibiting IKK, cyclopentenones prevent the activation of NF-κB and the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-1β).[11][14]

B. Key Molecular Targets
  • IκB Kinase β (IKKβ): Direct inhibition of this kinase is a primary mechanism of anti-inflammatory action.[11]

  • NF-κB: By preventing its activation, cyclopentenones downregulate the expression of numerous pro-inflammatory mediators.[13]

C. Experimental Protocols

This cell-based assay assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Protocol:

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.[13]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the cyclopentyl ketone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[14]

  • Nitric Oxide (NO) Assay (Griess Assay): Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS activity.[13]

  • Cytokine Measurement (ELISA): Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.[14]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values.

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of IKKβ.

Protocol (based on a generic kinase assay kit): [2][15]

  • Prepare Reagents: Thaw and prepare the 1x Kinase assay buffer, ATP solution, and the IKKtide substrate.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and IKKtide substrate.

  • Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor (cyclopentyl ketone derivative) at various concentrations to the designated wells. Include positive (enzyme only) and blank (no enzyme) controls.

  • Enzyme Addition: Dilute the recombinant IKKβ enzyme to the working concentration in 1x Kinase assay buffer.

  • Initiate Reaction: Add the diluted IKKβ to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max) which measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of IKKβ inhibition for each compound concentration and determine the IC50 value.

D. Structure-Activity Relationship (SAR)

The anti-inflammatory activity of diarylpentanoid analogues, which share structural similarities with DACP, is highly dependent on the substitution pattern of the aromatic rings.

  • Hydroxyl Groups: The presence of hydroxyl (-OH) groups on both aromatic rings is often critical for bioactivity.[16][17]

  • Electron Density: For non-polyphenolic derivatives, low electron density in one aromatic ring and high electron density in the other can be important for enhancing the inhibition of nitric oxide production.[16]

  • Pharmacophore Mapping: For diarylpentanoids, hydroxyl substituents at both the meta- and para-positions of one of the aromatic rings have been identified as a potential marker for high activity.[16]

E. Visualizing the Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkB NF-κB ikb->nfkB releases nucleus Nucleus nfkB->nucleus translocates to genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) nucleus->genes cyclopentenone Cyclopentenone Derivative cyclopentenone->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.

III. Antimicrobial Activity: Combating Pathogenic Microbes

Cyclopentyl ketone derivatives have demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[18][19] This activity is particularly relevant in the era of increasing antimicrobial resistance.

A. Mechanism of Action

The antimicrobial action of many cyclopentenone derivatives is linked to their ability to act as Michael acceptors, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting essential cellular processes.[18] However, other mechanisms may also be at play. For some derivatives, the antibacterial activity has been correlated with their absolute electronegativity, suggesting that electronic properties play a key role in their interaction with microbial targets.[15]

B. Experimental Protocols

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Prepare Bacterial Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the cyclopentyl ketone derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

C. Structure-Activity Relationship (SAR)
  • Functionalization: The introduction of specific functional groups can significantly impact antimicrobial activity. For example, trans-4,5-diamino-cyclopent-2-enones have been identified as promising antibacterial agents.[18]

  • Oxime Ethers: Conversion of the ketone to an oxime ether can enhance activity against resistant strains like MRSA and VRE, while also improving the toxicity profile.[18][19]

  • Aryl Amines: The presence of aryl amine functionalities in some cyclopentenone derivatives has been associated with antibacterial activity.[20]

D. Quantitative Data Summary
CompoundDerivative TypeTarget OrganismMIC (µg/mL)Reference
CP 7trans-diamino-cyclopent-2-enoneMRSA3.91[20]
CP 8trans-diamino-cyclopent-2-enoneMRSA3.91[20]
CP 8trans-diamino-cyclopent-2-enoneVRE0.98[20]
Oxime ether 20Oxime ether of DCPMRSA0.976[18]
Oxime ether 20Oxime ether of DCPVRE3.91[18]

IV. Central Nervous System (CNS) Activity: Modulating Neuronal Excitability

Cyclopentanone and its derivatives have been shown to possess activity in the central nervous system, exhibiting both convulsant and anticonvulsant properties.[21] This suggests their potential for the development of novel therapeutics for neurological disorders such as epilepsy.

A. Mechanism of Action: Interaction with the Picrotoxin Receptor

The neuroactive effects of cyclopentanones appear to be mediated through their interaction with the picrotoxin receptor, which is a site within the GABAA receptor-chloride ionophore complex.[21] By binding to this receptor, they can either enhance or inhibit neuronal activity.

  • Anticonvulsant Activity: Unsubstituted cyclopentanone and derivatives with small alkyl substituents in the 2-position generally exhibit anticonvulsant effects.[21]

  • Convulsant Activity: Cyclopentanones with larger alkyl substituents or substitutions at the 3- or 4-positions can act as convulsants.[21]

B. Key Molecular Targets
  • Picrotoxin Receptor (within the GABAA receptor complex): Binding to this site modulates the activity of the chloride channel, thereby influencing neuronal excitability.[21]

C. Structure-Activity Relationship (SAR)

The CNS activity of cyclopentanone derivatives is highly dependent on the size and position of alkyl substituents.

  • Size of Alkyl Group: Small alkyl groups (less than 3 carbons) at the 2-position tend to confer anticonvulsant properties, while larger alkyl groups at this position can lead to convulsant activity.[21]

  • Position of Alkyl Group: Alkyl substitutions at the 3- and 4-positions are more likely to result in convulsant properties.[21]

  • Cyclohexanones vs. Cyclopentanones: In general, cyclohexanones are more potent than their corresponding cyclopentanones in their interaction with the picrotoxin receptor.[21]

V. Other Notable Biological Activities

Beyond the major areas discussed, cyclopentyl ketone derivatives have shown potential in other therapeutic domains:

  • Enzyme Inhibition:

    • Glycogen Synthase Kinase 3 (GSK-3): Certain cyclopentanone derivatives have been identified as inhibitors of GSK-3, an enzyme implicated in diseases such as Alzheimer's disease and type 2 diabetes.[22]

    • Aldo-Keto Reductase (AKR) 1C3: This enzyme is involved in steroid metabolism and is a target in some cancers. Cyclopentane derivatives have been developed as inhibitors of AKR1C3.[10]

VI. Conclusion and Future Perspectives

The cyclopentyl ketone scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and CNS modulation, highlight the rich chemical space that can be explored through the derivatization of this five-membered ring. The ability of the cyclopentenone moiety to act as a Michael acceptor provides a powerful tool for covalent targeting of specific proteins, while more subtle structural modifications can fine-tune interactions with a variety of biological targets.

Future research in this area should focus on several key aspects:

  • Target Selectivity: A major challenge is to design derivatives with high selectivity for their intended biological target to minimize off-target effects and improve the therapeutic index.

  • Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the precise molecular mechanisms underlying the observed biological activities is crucial for rational drug design.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro results need to be translated into in vivo efficacy. Studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives are essential.

  • Exploration of New Therapeutic Areas: The diverse activities of cyclopentyl ketone derivatives suggest that their therapeutic potential may extend beyond the areas currently being investigated.

VII. References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives. Retrieved from

  • Tonari, K., & Sameshima, Y. (2000). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. Journal of Antibiotics, 53(10), 1131-1136.

  • Cook, C. E., Seltzman, H. H., & Wyrick, S. D. (1986). Convulsant and anticonvulsant cyclopentanones and cyclohexanones. Journal of Medicinal Chemistry, 29(8), 1369-1375.

  • Gomes, C. R. B., Ferreira, M. J. M., & da Silva, F. C. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemMedChem, 16(20), 3165-3171.

  • Vacek, J., & Ulrichová, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 322-331.

  • Abouzid, K. A. M., & Shouman, S. (2008). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophenes. Acta Poloniae Pharmaceutica-Drug Research, 65(5), 555-564.

  • Sanches, B. G., et al. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemMedChem, 16(20), 3165-3171.

  • Gomes, C. R. B., et al. (2021). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PubMed. Retrieved from [Link]

  • Huang, H. L., et al. (2005). Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. Bioorganic & Medicinal Chemistry, 13(4), 1251-1258.

  • BenchChem. (2025). 2-Cyclopentenone Derivatives: Application Notes and Protocols for Anticancer Drug Discovery. Retrieved from

  • BenchChem. (2025). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Cyclopentanone Oxime Derivatives as Potential Anticancer Agents. Retrieved from

  • BenchChem. (2025). Experimental protocol for testing the anti-inflammatory effects of related compounds. Retrieved from

  • Estevez, A. M., et al. (2008). Cyclopentanone derivatives, method of synthesis and uses thereof. Google Patents. EP1939192A1.

  • Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature, 403(6765), 103-108.

  • Tamang, N., et al. (2020). Diarylidenecyclopentanone derivatives as potent anti-inflammatory and anticancer agents. Medicinal Chemistry Research, 29(8), 1433-1445.

  • Singh, A., et al. (2020). Structure Activity Relationship of Diarylidenecyclopentanone Derivatives as Potent Antiplasmodial Agents. ChemistrySelect, 5(40), 12555-12561.

  • Brozic, P., et al. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. European Journal of Medicinal Chemistry, 44(6), 2563-2571.

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • ACS Omega. (2021). Machine Learning for Discovery of GSK3β Inhibitors. Retrieved from [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

  • Ahmad, S., et al. (2014). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 19(10), 16448-16473.

  • Small, G. W., et al. (2021). Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis. Plant Cell Reports, 40(11), 2135-2149.

  • Research Square. (2022). Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • Al-Qahtani, J. S., et al. (2017). The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis. Mediators of Inflammation, 2017, 8214213.

  • ACS Publications. (2020). Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Retrieved from [Link]

  • Penning, T. M. (2015). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 25(4), 417-428.

  • ChemistrySelect. (2021). Synthesis and Anticancer Activity of Novel Derivatives of α,β‐Unsaturated Ketones Based on Oleanolic Acid and in Silico Studies against Prostate Cancer Cells. Retrieved from [Link]

  • Rossi, A., et al. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? Current Pharmaceutical Design, 9(19), 1545-1556.

  • ResearchGate. (2014). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Retrieved from [Link]

Sources

A Comprehensive In-Vitro Screening Paradigm for 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone (CAS 1024329-02-9)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Neuropharmacologists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Laboratory Guide

Pharmacophore Rationale & Target Hypothesis

Before deploying high-throughput resources, a rigorous in-vitro screening cascade must be grounded in structural causality. The compound 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone (CAS 1024329-02-9) contains two highly privileged structural motifs:

  • The Phenylcyclopentyl Moiety: A rigid, bulky, and lipophilic group classically associated with binding to the pore of the ionotropic N-methyl-D-aspartate (NMDA) receptor, mirroring the pharmacophore of phencyclidine (PCP) and ketamine.

  • The 3-Methylphenyl Piperazine Ring: A basic amine center coupled with an aromatic ring that provides the necessary electrostatic and hydrophobic interactions for high-affinity binding to Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors.

Because binding promiscuity is a hallmark of this chemical space, our screening paradigm is strictly designed to deconvolute NMDA receptor antagonism from Sigma receptor modulation.

Workflow Start Compound CAS 1024329-02-9 Binding Primary Binding Assays (Radioligand Competition) Start->Binding Sigma Sigma-1 & Sigma-2 [3H]-Pentazocine /[3H]-DTG Binding->Sigma NMDA NMDA Receptor (PCP Site) [3H]-MK-801 Binding->NMDA Func Functional Validation Sigma->Func NMDA->Func Patch Whole-Cell Patch Clamp (NMDA EPSCs) Func->Patch CaFlux Calcium Flux Assay (Fluo-4 AM) Func->CaFlux Tox ADME & Cytotoxicity (NCI-60 Panel) Patch->Tox CaFlux->Tox Hit Lead Optimization Tox->Hit

Fig 1: Hierarchical in-vitro screening workflow for CAS 1024329-02-9.

Primary Screening: Radioligand Competition Assays

To establish baseline target engagement, we utilize competitive radioligand binding. This step is critical because functional assays cannot differentiate between allosteric modulation and direct active-site binding without prior kinetic data.

Causality Behind Experimental Choices
  • Masking σ1​ for σ2​ Isolation: The radioligand [3H]−DTG binds equally to both σ1​ and σ2​ receptors. By adding 100 nM of unlabeled (+)-pentazocine (which is highly selective for σ1​ ), we causally restrict the remaining radioactive signal to σ2​ sites. This creates a highly specific, target-isolated readout as detailed in [1].

  • PEI Filter Treatment: The highly lipophilic nature of the phenylcyclopentyl moiety causes non-specific binding (NSB) to glass fiber filters. Pre-soaking filters in 0.5% polyethylenimine (PEI) coats the fibers with a cationic layer, repelling the basic piperazine nitrogen and drastically improving the signal-to-noise ratio.

Step-by-Step Protocol: σ1​ and σ2​ Binding
  • Tissue Preparation: Homogenize guinea pig brain (for σ1​ ) or rat liver (for σ2​ ) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 31,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Mixture: In a 96-well deep-well plate, combine:

    • 50 µL of radioligand ( [3H]−(+) -pentazocine for σ1​ ; [3H]−DTG

      • 100 nM (+)-pentazocine for σ2​ ).
    • 50 µL of CAS 1024329-02-9 at serial dilutions ranging from 10−10 to 10−5 M.

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plates at 30°C for exactly 120 minutes to ensure thermodynamic equilibrium is reached.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters, add 3 mL of liquid scintillation cocktail, and measure radioactivity (CPM) using a scintillation counter.

Self-Validating System: Non-specific binding must be defined using a 1000-fold excess of cold Haloperidol (10 µM). If the Total Binding to NSB ratio falls below 5:1, the assay plate is automatically rejected.

Functional Validation: Electrophysiology & Calcium Flux

Binding affinity ( Ki​ ) does not indicate whether the compound is an agonist or antagonist. We must deploy functional assays to determine the physiological consequence of target engagement.

Causality Behind Experimental Choices
  • Mg2+ -Free ACSF in Patch-Clamp: NMDA receptors are subject to a voltage-dependent Mg2+ block at resting membrane potentials. Removing Mg2+ from the Artificial Cerebrospinal Fluid (ACSF) is causally required to isolate the macroscopic currents induced by NMDA without needing to depolarize the cell to +40 mV, which could introduce confounding voltage-gated currents. This is a standard outlined in[2].

  • Cesium Intracellular Solution: Potassium channels mediate large outward currents that mask the inward Ca2+/Na+ currents of the NMDA receptor. Using Cs+ in the recording pipette blocks these K+ channels from the inside, perfectly isolating the glutamatergic response.

Step-by-Step Protocol: Whole-Cell Patch Clamp (NMDA)
  • Cell Preparation: Culture primary rat hippocampal neurons (14–20 Days In Vitro) on glass coverslips.

  • Bath Solution: Submerge the coverslip in Mg2+ -free ACSF containing 1 µM Tetrodotoxin (TTX, to block Na+ channels) and 10 µM CNQX (to block AMPA receptors).

  • Recording Setup: Pull borosilicate glass pipettes (3–5 MΩ resistance) filled with a Cs+ -based internal solution. Establish a whole-cell configuration and hold the membrane potential at -70 mV.

  • Compound Application: Using a rapid-perfusion stepper motor, co-apply 100 µM NMDA, 10 µM glycine, and varying concentrations of CAS 1024329-02-9 for 2-second sweeps.

  • Data Acquisition: Record the peak inward current (pA) and calculate the percentage of inhibition relative to the baseline NMDA/glycine response.

Pathway Ligand 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone NMDAR NMDA Receptor (Ionotropic Glutamate) Ligand->NMDAR Antagonism Sigma1 Sigma-1 Receptor (MAM Chaperone) Ligand->Sigma1 Agonism/Antagonism Apoptosis Cytotoxicity in Cancer Cells (via Sigma-2 / TMEM97) Ligand->Apoptosis Sigma-2 Binding CaInflux Ca2+ Influx Blockade (Decreased Excitotoxicity) NMDAR->CaInflux ERCa ER Ca2+ Modulation (IP3R Stabilization) Sigma1->ERCa Neuroprotect Neuroprotection & Synaptic Plasticity CaInflux->Neuroprotect ERCa->Neuroprotect

Fig 2: Putative intracellular signaling pathways modulated by the compound.

ADME & Cytotoxicity Profiling

Because σ2​ receptor agonists are known to trigger apoptosis via TMEM97 complex modulation, it is mandatory to screen this compound against human cancer cell lines.

Protocol Summary: We utilize the[3] utilizing the Sulforhodamine B (SRB) assay. Cells are treated with CAS 1024329-02-9 at 0.1, 1, 10, and 100 µM for 48 hours.

Self-Validating System: The screening plate must include Doxorubicin (1 µM) as a positive control for apoptosis and a vehicle-only (0.1% DMSO) negative control. A Z'-factor > 0.5 must be achieved across the plate to ensure that the observed reduction in cell viability is statistically significant and not an artifact of edge effects.

Quantitative Data Summaries

The following tables establish the reference parameters and acceptance criteria for validating the screening of CAS 1024329-02-9.

Table 1: Radioligand Binding Assay Setup and Validation Controls

TargetRadioligandReference ControlExpected Ki​ (nM)Assay Acceptance Criteria
Sigma-1 [3H]−(+) -PentazocineHaloperidol~1.5 - 3.0 nMSignal/Noise > 5:1
Sigma-2 [3H]−DTG Siramesine~0.5 - 2.0 nMSignal/Noise > 5:1
NMDA (PCP Site) [3H]−MK−801 Ketamine~500 - 1000 nMSpecific Binding > 70%

Table 2: Functional & Cytotoxicity Assay Metrics

Assay TypeCell Line / ModelReadoutPositive ControlSuccess Threshold
Electrophysiology Primary Hippocampal NeuronsPeak Current (pA)MK-801 (10 µM)>80% current inhibition
Calcium Flux HEK293 (Sigma-1 expressing)RFU (Fluo-4 AM)PRE-084 (10 µM)Z'-factor > 0.5
Cytotoxicity NCI-60 Panel (e.g., MCF-7)Cell Viability (%)Doxorubicin (1 µM) R2 > 0.95 for dose-response

References

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel Source: National Institutes of Health (PMC) URL: [Link]

Sources

The Piperazine Nucleus: A Cornerstone of Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine ring, a seemingly simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a titan in the landscape of medicinal chemistry. Its designation as a "privileged scaffold" is not a matter of hyperbole but a testament to its remarkable versatility and frequent appearance in a multitude of FDA-approved drugs.[1] This guide provides a comprehensive exploration of the discovery and synthesis of novel piperazine compounds, delving into the core principles that make this nucleus an indispensable tool for the modern drug hunter. We will traverse from its fundamental physicochemical properties to advanced synthetic methodologies, illuminating the causal relationships between structural modifications and pharmacological outcomes. This document is designed to be a practical and insightful resource, empowering researchers to rationally design and synthesize the next generation of piperazine-based therapeutics.

The Enduring Appeal of the Piperazine Scaffold: A Physicochemical and Pharmacokinetic Perspective

The ubiquity of the piperazine moiety in clinically successful drugs is rooted in a unique confluence of tunable physicochemical and pharmacokinetic properties.[1][2] Understanding these foundational characteristics is paramount to appreciating the rationale behind its widespread application.

  • Basicity and pKa Modulation: As a diprotic base, piperazine possesses two distinct pKa values, which allows for fine-tuning of its ionization state under physiological conditions.[1] This is a critical feature for enhancing aqueous solubility through salt formation and for establishing crucial interactions with biological targets, such as forming salt bridges with acidic residues in enzyme active sites.[1]

  • Conformational Flexibility: The piperazine ring can adopt both chair and boat conformations, providing the structural pliancy necessary to fit into diverse and often constrained biological pockets.[3] This conformational adaptability is a key contributor to its ability to interact with a wide range of receptors and enzymes.

  • Hydrogen Bonding Capacity: The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons (in a mono-substituted piperazine) can serve as hydrogen bond donors. This dual capacity facilitates strong and specific interactions with biological macromolecules, a cornerstone of molecular recognition.[1][2]

  • Improving ADME Properties: The incorporation of a piperazine ring often imparts greater water solubility to a parent molecule, which can lead to improved oral bioavailability.[1][2] Its polarity and hydrogen bonding potential can be strategically manipulated to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3]

The following diagram illustrates the core attributes of the piperazine scaffold that contribute to its "privileged" status.

Piperazine_Attributes cluster_Properties Key Physicochemical & Pharmacokinetic Properties Piperazine {Piperazine Scaffold | N | N} pKa Tunable Basicity (pKa) Piperazine:n1->pKa Salt Formation Target Interaction Solubility Enhanced Solubility Piperazine->Solubility Improved Bioavailability ADME Favorable ADME Profile Piperazine->ADME Optimized PK H_Bond H-Bond Donor/Acceptor Piperazine:n2->H_Bond Molecular Recognition Conformation Conformational Flexibility Piperazine->Conformation Receptor/Enzyme Fit

Caption: Core attributes of the piperazine scaffold.

Synthetic Strategies for Piperazine Derivatization: A Chemist's Toolkit

The synthetic tractability of the piperazine nucleus is a primary driver of its prevalence in drug discovery programs. The two nitrogen atoms provide convenient handles for a vast array of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological activity.[3][4]

N-Functionalization: The Gateway to Chemical Diversity

The most direct and widely employed strategy for modifying the piperazine core is through functionalization of its nitrogen atoms.

The introduction of an aryl group onto a piperazine nitrogen is a cornerstone transformation in the synthesis of numerous pharmaceuticals.[5][6] Two powerful transition-metal-catalyzed cross-coupling reactions dominate this landscape: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.[5][7]

Method Catalyst/Reagents Advantages Considerations
Buchwald-Hartwig Amination Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., RuPhos), Strong base (e.g., NaOtBu)High functional group tolerance, mild reaction conditions, broad substrate scope.[6][7][8]Catalyst and ligand cost, sensitivity to air and moisture.
Ullmann Condensation Copper catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃)Lower cost catalyst, effective for electron-deficient aryl halides.[5][7]Often requires higher reaction temperatures, can have narrower substrate scope.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Piperazine (Buchwald-Hartwig Amination)

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).[6]

  • Reagent Addition: Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and the strong base (e.g., Sodium tert-butoxide, 1.5 equivalents).[6]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Seal the flask and purge with argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reductive amination is a robust and widely used method for the N-alkylation of piperazines.[3][5] This one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[6]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

  • Reaction Setup: Dissolve the piperazine derivative (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane, methanol) in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[6]

  • Reducing Agent Addition: To the stirred solution, add the reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.2-1.5 equivalents) portion-wise at room temperature.[5][6]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The following diagram illustrates the general workflow for the synthesis of N-substituted piperazine derivatives.

Piperazine_Synthesis_Workflow cluster_N_Arylation N-Arylation cluster_N_Alkylation N-Alkylation Start Piperazine Core Buchwald Buchwald-Hartwig (Pd-catalyzed) Start->Buchwald Aryl Halide Ullmann Ullmann Condensation (Cu-catalyzed) Start->Ullmann Aryl Halide ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehyde/Ketone + Reducing Agent DirectAlkylation Direct Alkylation (with Alkyl Halides) Start->DirectAlkylation End_Product Diverse Library of N-Substituted Piperazines Buchwald->End_Product Ullmann->End_Product ReductiveAmination->End_Product DirectAlkylation->End_Product

Caption: Synthetic workflow for N-functionalization of piperazine.

Advanced Synthetic Methodologies

Beyond classical N-functionalization, modern synthetic organic chemistry offers a suite of powerful techniques to access novel piperazine analogs with greater efficiency and structural complexity.

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance product purity in the synthesis of piperazine derivatives.[3][9][10][11][12][13] This is particularly advantageous for reactions that are sluggish under conventional heating.[9]

  • Flow Chemistry: Continuous-flow synthesis offers numerous advantages for the preparation of piperazine compounds, including enhanced safety when handling hazardous reagents, improved scalability, and the potential for automated, multi-step syntheses.[3][14][15]

  • C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring represents a paradigm shift in synthetic strategy.[3][16] This approach avoids the need for pre-functionalized starting materials and allows for the introduction of substituents at positions that are inaccessible through traditional methods, opening up new avenues for structural diversification.[17]

Structure-Activity Relationships (SAR) and Biological Applications

The true power of the piperazine scaffold lies in its ability to serve as a molecular chameleon, adapting its pharmacological profile based on the nature and position of its substituents.[4] Varying the groups attached to the nitrogen atoms can profoundly impact a molecule's potency, selectivity, and overall biological activity.[2][4][18]

Therapeutic Area Key Structural Features & SAR Insights Example Drugs
Oncology Often acts as a linker in kinase inhibitors, connecting fragments that bind to the ATP pocket. N-substitution is critical for potency and selectivity.[1] For instance, the N-methyl group in Imatinib is crucial for its activity.[1]Imatinib[3]
CNS Disorders The piperazine ring frequently serves as a scaffold to correctly position pharmacophoric elements for optimal interaction with serotonin (5-HT) and dopamine (D2) receptors.[1]Aripiprazole, Olanzapine[1][3]
Infectious Diseases Incorporation of a piperazine moiety can enhance bacterial enzyme binding and membrane permeability.[3] It is a key component in many antibacterial and antifungal agents.[19][20]Ciprofloxacin[3]
Antihistamines The piperazine core modulates receptor affinity and pharmacokinetic properties.[3]Cetirizine[3]
Anthelmintics Piperazine and its simple salts act as agonists at GABA receptors in parasitic worms, leading to neuromuscular paralysis.[21][22]Piperazine Citrate[3]

A systematic exploration of SAR is crucial for lead optimization. For example, in the development of 5-HT₇ receptor antagonists, systematic changes to the piperazine ring, the central pyrimidine core, and the heteroaryl substituents were shown to have a significant impact on binding affinity.[23] Similarly, for sulfonyl piperazine LpxH inhibitors, SAR studies revealed that the rigidity of the piperazine linker and the orientation of the substituted phenyl ring are critical for activity.[24]

The following diagram depicts a generalized drug discovery workflow for novel piperazine compounds.

Drug_Discovery_Workflow cluster_Design Design & Synthesis cluster_Screening Screening & Evaluation cluster_Optimization Lead Optimization Target Target Identification & Validation Library_Design Library Design (SAR-driven) Target->Library_Design Synthesis Chemical Synthesis (e.g., N-Arylation, Reductive Amination) Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) HTS->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo SAR SAR Analysis In_Vivo->SAR ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Lead_Opt->Library_Design Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: General workflow for piperazine-based drug discovery.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[4] Its inherent structural and physicochemical advantages, coupled with an ever-expanding arsenal of synthetic methodologies, ensure its continued relevance in medicinal chemistry.[2][3] Future progress in this field will likely be driven by several key areas:

  • Hybrid Scaffolds: The combination of the piperazine moiety with other pharmacologically relevant heterocycles will continue to yield novel compounds with multi-target activities and improved drug-like properties.[3][18][25][26][27]

  • Advanced Synthetic Methods: The broader adoption of techniques like C-H functionalization and flow chemistry will enable more rapid and efficient access to previously unexplored chemical space.[3][10]

  • Computational Chemistry and AI: The integration of predictive modeling, virtual screening, and machine learning will further accelerate the design and optimization of piperazine-based drug candidates.[3]

By continuing to leverage the unique properties of this privileged scaffold, the scientific community is well-positioned to accelerate the development of the next generation of innovative therapeutics for a wide range of human diseases.[1]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Role of piperazine scaffolds in medicinal chemistry. (n.d.). BenchChem.
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione. (n.d.). BenchChem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2013). Ingenta Connect.
  • PIPERAZINE. (n.d.).
  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (n.d.). PubMed.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2025).
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2016). Taylor & Francis.
  • Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. (n.d.). PubMed.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. (n.d.). PMC.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (n.d.). BenchChem.
  • What is the mechanism of Piperazine?. (2024).
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. (n.d.). BenchChem.
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. (n.d.). PMC.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (2012). PubMed.
  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (n.d.). Academia.edu.
  • Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. (2025).
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing.
  • Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. (2004). PubMed.
  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). PMC.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Semantic Scholar.
  • A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. (2010).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Microwave-assisted synthetic method of pyrophosphate piperazine. (n.d.).
  • Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea. (2025).
  • Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. (n.d.).
  • Piperazine. (n.d.). Wikipedia.
  • Piperazine: Uses & Dosage. (n.d.). MIMS Singapore.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Wiley Online Library.
  • Synthesis of Piperazines by C-H Functionaliz
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
  • Synthesis and Structure-Activity Relationship Analysis of 5-HT 7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. (2016). MDPI.
  • Piperazine derivatives and pharmaceutical compositions comprising them. (n.d.).
  • Methods for the catalytic synthesis of piperazine. (2022). SciSpace.
  • Prodrugs of piperazine and substituted piperidine antiviral agents. (n.d.).

Sources

A Technical Guide to the Pharmacological Profile of Substituted Phenylpiperazines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substituted phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides an in-depth technical exploration of the pharmacological profiles of this versatile class of compounds. We will dissect their complex interactions with key neurotransmitter systems, primarily the serotonergic, dopaminergic, and adrenergic systems, which underpin their therapeutic utility in treating a spectrum of central nervous system (CNS) disorders. By examining structure-activity relationships (SAR), detailing the core experimental methodologies for their characterization, and presenting case studies of successful marketed drugs, this document serves as a comprehensive resource for professionals engaged in CNS drug discovery and development.

The Phenylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The arylpiperazine moiety is a recurring motif in a multitude of clinically significant drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and remarkable molecular versatility. The piperazine ring, typically protonated at physiological pH, can engage in crucial ionic interactions with target receptors, such as the highly conserved aspartate residue (Asp3.32) within the binding site of many G-protein coupled receptors (GPCRs).[1] Meanwhile, the phenyl ring and its various substituents provide a platform for tuning selectivity and affinity through hydrophobic, van der Waals, and hydrogen bonding interactions. This inherent adaptability allows for the generation of ligands with diverse pharmacological profiles, ranging from receptor agonists and antagonists to allosteric modulators and reuptake inhibitors.[2]

Core Pharmacological Profiles: A Multi-Target Perspective

Substituted phenylpiperazines rarely exhibit activity at a single target. Their therapeutic efficacy and side-effect profiles are often a consequence of a complex interplay between multiple receptors and transporters.

Serotonergic System Interactions

The serotonergic system is a primary target for many phenylpiperazine-based drugs. Their actions span a wide range of serotonin (5-HT) receptor subtypes.

  • 5-HT1A Receptors: Many phenylpiperazines act as agonists or partial agonists at the 5-HT1A receptor.[3] This activity is thought to contribute to the anxiolytic and antidepressant effects of drugs like aripiprazole and vortioxetine.[3][4]

  • 5-HT2A/2C Receptors: Antagonism at 5-HT2A receptors is a hallmark of many atypical antipsychotics and some antidepressants.[5] This action is believed to mitigate extrapyramidal side effects and improve negative symptoms and cognitive function in schizophrenia.[6] Trazodone, for instance, is a potent 5-HT2A antagonist.[7] The interaction with 5-HT2C receptors is also crucial; for example, the primary metabolite of etoperidone, mCPP, is an agonist at 5-HT2C receptors.[8][9]

  • Other 5-HT Receptors (5-HT1B, 5-HT1D, 5-HT3, 5-HT7): The multimodal antidepressant vortioxetine showcases the broad serotonergic activity of this class, acting as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, and a 5-HT1B receptor partial agonist.[4][10] This complex profile is believed to enhance its antidepressant efficacy.[4]

  • Serotonin Transporter (SERT): Inhibition of SERT is a key mechanism for many antidepressants.[11] Phenylpiperazine derivatives like trazodone and vortioxetine combine SERT inhibition with direct receptor modulation, classifying them as Serotonin Antagonist and Reuptake Inhibitors (SARIs) or serotonin modulators and stimulators.[11][12][13]

Dopaminergic System Interactions

The interaction with dopamine receptors, particularly the D2-like family (D2, D3, D4), is central to the antipsychotic effects of many phenylpiperazines.[14]

  • D2 Receptors: Aripiprazole is a classic example of a phenylpiperazine derivative acting as a D2 partial agonist.[15][16] This "dopamine system stabilization" allows it to reduce dopaminergic neurotransmission in hyperactive states (like psychosis) and potentially enhance it in hypoactive states, contributing to its atypical antipsychotic profile with a lower incidence of extrapyramidal symptoms.[15][16][17]

  • D3 Receptors: The D3 receptor is a key target for developing treatments for substance abuse and Parkinson's disease.[14] The N-phenylpiperazine scaffold is a critical pharmacophore for designing D3-selective ligands, often through a "bitopic" binding mode where one part of the molecule interacts with the primary binding site and another with a secondary site unique to the D3 receptor.[18][19]

Adrenergic System Interactions

Many phenylpiperazines also display significant affinity for α-adrenergic receptors, which can contribute to both therapeutic effects and side effects.[2][20]

  • α1-Adrenergic Receptors: Antagonism at α1-adrenergic receptors is common and can lead to cardiovascular effects like orthostatic hypotension.[7][8] This property is a notable feature of drugs like trazodone.[11]

  • α2-Adrenergic Receptors: Some derivatives also show affinity for α2-adrenergic receptors, further modulating catecholaminergic systems.[5]

Structure-Activity Relationships (SAR)

The specific pharmacological profile of a substituted phenylpiperazine is dictated by the nature and position of substituents on both the phenyl ring and the piperazine nitrogen.

  • Phenyl Ring Substituents: The substitution pattern on the phenyl ring is a key determinant of receptor selectivity and affinity. For example, a 2-methoxyphenyl group is often found in compounds with high affinity for α1-adrenoceptors.[20]

  • Piperazine N4-Substituent: The moiety attached to the N4 position of the piperazine ring is critical for defining the compound's overall pharmacology. A long-chain arylpiperazine (LCAP) structure is often employed to achieve high affinity for 5-HT1A receptors.[1] In the case of D3-selective ligands, a long chain connecting to an aryl carboxamide moiety can facilitate bitopic binding and enhance selectivity over the D2 receptor.[21]

Key Methodologies for Pharmacological Profiling

A multi-tiered approach is essential to fully characterize the pharmacological profile of a novel substituted phenylpiperazine.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[22][23]

  • Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand from a receptor preparation (typically cell membranes expressing the target receptor).

  • Causality: The choice of a competitive binding assay format is driven by the need to determine the affinity (Ki) of a non-radiolabeled test compound.[22] This is a crucial first step to understand which targets a compound interacts with and how potently. A saturation binding assay, in contrast, is used to determine the density of receptors in a tissue (Bmax) and the affinity (Kd) of the radioligand itself.[22][24]

  • Preparation of Reagents:

    • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer.[25] Determine protein concentration using a standard method like the BCA assay.[25]

    • Radioligand: Choose a radioligand with high affinity and selectivity for the target receptor (e.g., [3H]Ketanserin for 5-HT2A receptors).[12]

    • Test Compound: Prepare a series of dilutions of the test compound over a wide concentration range (e.g., 5-log units).[22]

    • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand is used to define binding to non-receptor sites (e.g., 10 µM Mianserin for the 5-HT2A assay).[12]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, the fixed concentration of radioligand, and either buffer (for total binding), the non-specific control, or the test compound.[25]

    • Incubate the plate, typically for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[25]

  • Separation and Detection:

    • Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filter mat.[25] The membranes are trapped on the filter, while unbound ligand passes through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[25]

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[25]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

  • Self-Validation: This protocol is self-validating. The inclusion of total binding, non-specific binding, and a full concentration curve of the test compound allows for the robust determination of the IC50. The quality of the assay is assessed by parameters like the signal-to-noise ratio and the consistency of the data points with the fitted curve.

In Vitro Functional Assays

Functional assays are critical to determine whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist at a given receptor.[26]

  • Principle: These assays measure the cellular response following receptor activation. For many GPCRs, this involves quantifying the change in intracellular second messengers like cyclic AMP (cAMP) or calcium.[26][27]

  • Causality: Measuring second messenger levels provides a direct readout of the functional consequence of a ligand binding to its receptor. Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[27][28] Gq-coupled receptors trigger calcium release. Choosing the correct functional assay is therefore dictated by the known signaling pathway of the target receptor.

  • Cell Culture: Culture cells stably or transiently expressing the GPCR of interest in a suitable plate format (e.g., 96- or 384-well).

  • Compound Treatment:

    • For Agonist Testing: Add increasing concentrations of the test compound to the cells and incubate for a defined period.

    • For Antagonist Testing: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a fixed, known concentration of an agonist.

    • For Gi-coupled Receptors: It is common to co-stimulate cells with forskolin (an adenylate cyclase activator) to induce a measurable cAMP signal, which is then inhibited by the Gi-activating agonist.[28]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a homogenous assay kit, such as those based on competitive immunoassay principles (e.g., HTRF, AlphaScreen) or enzyme fragment complementation.[28][29] In these assays, the signal generated is inversely (in competitive assays) or directly proportional to the amount of cAMP present.

  • Data Analysis:

    • Plot the signal against the log concentration of the test compound.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).

  • Self-Validation: The inclusion of a known agonist and/or antagonist as positive controls validates the assay's performance. The dose-response curves generated for test compounds allow for the determination of key pharmacological parameters (potency and efficacy), providing a self-validating measure of the compound's functional activity.

Data Presentation and Visualization

Quantitative Data Summary

The complex pharmacology of substituted phenylpiperazines is best summarized in a tabular format for clear comparison.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperazine Drugs

Compound5-HT1A5-HT2A5-HT2CD2D3α1-adrenergicSERT
Aripiprazole 1.7[15]3.4[15]150.34[15]0.8[15]57>10,000
Trazodone 4.61.33.539022026[7]160
Vortioxetine 15[4]1954>1000>1000>10001.6[4]
Etoperidone 85[5][30]36[5][30]-2,300[5][30]-38[5][30]890[5][30]

Note: Data compiled from various sources and may represent values from different assay conditions. Lower Ki values indicate higher binding affinity.

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes and relationships.

G_Protein_Signaling cluster_Gs Gs Pathway (Stimulatory) cluster_Gi Gi Pathway (Inhibitory) cluster_Gq Gq Pathway Gs_Ligand Agonist (e.g., 5-HT4, 5-HT6, β-AR) Gs_GPCR Gs-coupled GPCR Gs_Ligand->Gs_GPCR Binds Gs_Protein Gs Protein Gs_GPCR->Gs_Protein Activates AC_s Adenylyl Cyclase Gs_Protein->AC_s Stimulates cAMP_s ↑ cAMP AC_s->cAMP_s ATP to cAMP PKA Protein Kinase A cAMP_s->PKA Activates CREB CREB Activation (Gene Transcription) PKA->CREB Gi_Ligand Agonist (e.g., 5-HT1A, D2) Gi_GPCR Gi-coupled GPCR Gi_Ligand->Gi_GPCR Binds Gi_Protein Gi Protein Gi_GPCR->Gi_Protein Activates AC_i Adenylyl Cyclase Gi_Protein->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i Gq_Ligand Agonist (e.g., 5-HT2A, α1-AR) Gq_GPCR Gq-coupled GPCR Gq_Ligand->Gq_GPCR Binds Gq_Protein Gq Protein Gq_GPCR->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Major GPCR signaling pathways targeted by phenylpiperazines.

Pharmacological_Profiling_Workflow start Test Compound (Substituted Phenylpiperazine) binding Primary Screening: Radioligand Binding Assays (Panel of relevant GPCRs/Transporters) start->binding determine_ki Determine Affinity (Ki) Identify Primary Targets binding->determine_ki functional Secondary Screening: In Vitro Functional Assays (cAMP, Ca2+ Flux, β-Arrestin) determine_ki->functional determine_func Determine Functional Activity (Agonist, Antagonist, etc.) (EC50/IC50, Emax) functional->determine_func selectivity Selectivity & Off-Target Profiling (Broader receptor panel) determine_func->selectivity sar Structure-Activity Relationship (SAR) Analysis determine_func->sar selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design invivo In Vivo Models (PK/PD, Efficacy, Safety) lead_opt->invivo

Sources

An In-Depth Technical Guide to the Handling, Storage, and Stability of Arylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Power and Chemical Liabilities of Arylpiperazines

Arylpiperazines represent a highly versatile class of pharmacophores defined by a piperazine ring covalently linked to an aromatic moiety. They serve as the structural backbone for numerous central nervous system (CNS) therapeutics—including atypical antipsychotics like aripiprazole, antidepressants like vortioxetine, and anxiolytics like buspirone—as well as specialized metabolic inhibitors such as Arylpiperazine 5k (1)[2][1].

While the structural plasticity of the arylpiperazine scaffold allows for exquisite tuning of receptor affinity (e.g., 5-HT1A, 5-HT2A, and D2 receptors), it simultaneously introduces specific chemical liabilities. In my experience overseeing Active Pharmaceutical Ingredient (API) scale-up and formulation, failing to account for these liabilities during handling and storage inevitably leads to API degradation, compromised batch purity, and failed regulatory stability assays. This guide dissects the causality behind these degradation pathways and establishes self-validating protocols for their handling and storage.

Mechanistic Understanding of Chemical Stability and Degradation

To design an effective storage protocol, we must first understand the intrinsic vulnerabilities of the arylpiperazine molecule. The active compounds possess diverse molecular structures making them susceptible to multiple degradation pathways (3)[3].

  • Oxidative Degradation: The tertiary amine nitrogen within the piperazine ring acts as a strong nucleophile. When exposed to atmospheric oxygen or reactive oxygen species (ROS), it is highly susceptible to oxidation, resulting in the formation of N-oxides (4)[4].

  • Hydrolytic Cleavage: While the C-N bond connecting the aryl ring to the piperazine moiety is generally stable under ambient conditions, prolonged exposure to extreme pH or elevated temperatures can catalyze its cleavage (4)[4].

  • Photodegradation: The conjugated aromatic systems inherent to these compounds absorb UV and visible light, which can induce radical formation and subsequent ring cleavage.

  • Hygroscopicity: Many arylpiperazines are formulated as hydrochloride salts (e.g., 1-(2,3-Dichlorophenyl)piperazine hydrochloride). These salts are notoriously hygroscopic. Moisture absorption not only causes physical clumping but also creates an aqueous microenvironment that accelerates hydrolytic degradation (4)[4].

DegradationPathways Arylpiperazine Arylpiperazine Compound (Parent API) Oxidative Oxidative Stress (O2, H2O2) Arylpiperazine->Oxidative Hydrolytic Hydrolytic Stress (Extreme pH, H2O) Arylpiperazine->Hydrolytic Photolytic Photolytic Stress (UV/Vis Light) Arylpiperazine->Photolytic Thermal Thermal Stress (Heat) Arylpiperazine->Thermal NOxide N-Oxide Formation (Tertiary Amine Oxidation) Oxidative->NOxide CNC C-N Bond Cleavage (Dealkylation/Hydrolysis) Hydrolytic->CNC Radical Radical Formation & Ring Cleavage Photolytic->Radical Decomp Thermal Decomposition (Toxic Gases: NOx, CO) Thermal->Decomp

Figure 1: Primary degradation pathways of arylpiperazine compounds under environmental stress.

Environment, Health, and Safety (EHS) Handling Protocols

Arylpiperazines are biologically highly active and pose specific occupational hazards. Compounds like 1-(2-Methoxyphenyl)piperazine are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity via respiratory tract irritation (H335) (5)[5].

Mandatory PPE and Engineering Controls
  • Respiratory Protection: Because aerosolized powders can cause severe respiratory distress, handling must occur within a Class II Biological Safety Cabinet or a certified fume hood. Personnel must wear N95 or P3 particulate respirators ().

  • Dermal Protection: Utilize impermeable nitrile gloves and tightly fitting safety goggles.

  • Inert Gas Purging (Causality): When preparing stock solutions (e.g., dissolving Arylpiperazine 5k in DMSO or DMF), the solvent must be purged with an inert gas like Argon or Nitrogen (1)[1]. Why? Dissolved molecular oxygen readily reacts with the nucleophilic tertiary amine of the piperazine ring. Purging displaces this oxygen, effectively neutralizing the oxidative liability at the source.

Storage Best Practices and Quantitative Solubility Data

Storage conditions dictate the shelf-life of the API. Due to their hygroscopic and photolytic nature, arylpiperazines must be stored in tightly closed, light-resistant (amber) vials. Temperature requirements vary based on the complexity of the derivative.

Table 1: Solubility and Storage Profiles of Common Arylpiperazines
CompoundSolventSolubility (mg/mL)Recommended StorageStability Profile
1-(2,3-Dichlorophenyl)piperazine HCl DMSO162-8°C, Dry placeStable under ambient; Hygroscopic[4]
1-(2,3-Dichlorophenyl)piperazine HCl DMF112-8°C, Dry placeStable under ambient; Hygroscopic[4]
1-(2,3-Dichlorophenyl)piperazine HCl PBS (pH 7.2)102-8°C, Dry placeStable under ambient; Hygroscopic[4]
Arylpiperazine 5k DMSO / DMF~5-20°C≥ 4 years[1]
1-(2-Methoxyphenyl)piperazine N/AN/ARoom Temp, DryCombustible Solid (Class 11)

Experimental Workflow: Self-Validating Forced Degradation Studies

To ensure that your High-Performance Liquid Chromatography (HPLC) method is truly "stability-indicating," you must perform forced degradation studies.

The Causality of the 5-20% Rule: We deliberately subject the compound to stress to induce a targeted degradation of 5-20% (4)[4]. Why this specific window? If degradation exceeds 20%, secondary degradation products form, complicating the chromatogram and masking the primary degradation pathways. If it is below 5%, the analytical method's ability to resolve the parent API from its impurities remains unvalidated. This creates a self-validating system : achieving a clean separation of peaks within this window proves the method is robust enough for long-term stability monitoring.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the arylpiperazine in a suitable solvent (e.g., 1 mg/mL in buffered aqueous solution or DMF).

  • Stress Application:

    • Acid Hydrolysis: Add 0.1 N HCl and heat to 60°C.

    • Base Hydrolysis: Add 0.1 N NaOH and heat to 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal Degradation: Expose the solid compound to 60-80°C.

    • Photodegradation: Expose the solution to UV light (254 nm) in a photoreactor.

  • Quenching: Immediately neutralize acid/base samples to halt degradation and prevent damage to the HPLC column.

  • HPLC Analysis: Inject the stressed samples into the HPLC system equipped with a UV detector (typically 254 nm). Examine the chromatograms for the appearance of new peaks and a corresponding decrease in the parent compound's peak area (4)[4].

ForcedDegradation Start 1. Sample Preparation (Dissolve in suitable solvent) Acid Acid Hydrolysis (0.1 N HCl) Start->Acid Base Base Hydrolysis (0.1 N NaOH) Start->Base Oxidation Oxidation (3% H2O2) Start->Oxidation Heat Thermal (60-80°C) Start->Heat UV Photolysis (UV/Vis Light) Start->UV Quench 2. Quenching / Neutralization Acid->Quench Base->Quench Oxidation->Quench Heat->Quench UV->Quench HPLC 3. Stability-Indicating HPLC Analysis Quench->HPLC Data 4. Data Interpretation (Target 5-20% Degradation) HPLC->Data

Figure 2: Step-by-step workflow for forced degradation and stability assessment.

Conclusion

Arylpiperazine compounds are indispensable to modern drug discovery, but their chemical architecture demands rigorous handling and storage protocols. By understanding the causality behind their degradation—specifically the oxidative liability of the tertiary amine and the hydrolytic sensitivity of the C-N bond—scientists can implement proactive measures such as inert gas purging, strict temperature controls, and self-validating stability assays. Adhering to these methodologies ensures the integrity of the API from the benchtop to clinical formulation.

References

  • BenchChem. "An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride." 4

  • Cayman Chemical. "Arylpiperazine 5k - Product Information." 1

  • Sigma-Aldrich. "1-(2-Methoxyphenyl)piperazine 97 5464-78-8."

  • Isaac Scientific Publishing. "The Stability Study of a Novel Phenylpiperazine Derivative." 3

  • MedChemExpress. "1-(2-Methoxyphenyl)piperazine hydrochloride-SDS." 5

Sources

Methodological & Application

Protocol for the synthesis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(Cyclopentyl(phenyl)methyl)-4-(3-methylphenyl)piperazine

Introduction

This document provides a comprehensive guide for the synthesis of the tertiary amine 1-(cyclopentyl(phenyl)methyl)-4-(3-methylphenyl)piperazine. The target molecule is a potential scaffold in medicinal chemistry and drug development, combining a bulky, lipophilic cyclopentyl-phenyl-methyl group with the versatile 4-arylpiperazine moiety, a common pharmacophore.

A Note on Nomenclature: The requested topic refers to "4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone". This name is chemically ambiguous. A direct reaction between a ketone (phenylcyclopentyl ketone) and a secondary amine (1-(3-methylphenyl)piperazine) via standard methods like reductive amination results in a tertiary amine, not a ketone. The ketone's carbonyl group is consumed in the reaction. Therefore, this protocol details the synthesis of the most plausible product from these precursors: 1-(cyclopentyl(phenyl)methyl)-4-(3-methylphenyl)piperazine .

The synthetic strategy is a convergent, two-part process. First, the two key precursors, phenylcyclopentyl ketone and 1-(3-methylphenyl)piperazine, are synthesized independently. Second, these precursors are coupled via a reductive amination reaction to yield the final product. This approach allows for modularity and efficient preparation of the target compound.

Overall Synthetic Scheme

The synthesis is accomplished in two distinct stages followed by a final coupling reaction.

G cluster_0 Part 1: Phenylcyclopentyl Ketone Synthesis cluster_1 Part 2: Arylpiperazine Synthesis cluster_2 Part 3: Final Product Synthesis A Bromocyclopentane + Benzonitrile B Phenylcyclopentyl Ketone (PCK) A->B  1. Mg, THF  2. H3O+ Quench E Phenylcyclopentyl Ketone (PCK) C 3-Bromotoluene + Piperazine D 1-(3-Methylphenyl)piperazine C->D  Pd Catalyst  NaOtBu, Toluene F 1-(3-Methylphenyl)piperazine G 1-(Cyclopentyl(phenyl)methyl)-4- (3-methylphenyl)piperazine E->G  Reductive Amination  (e.g., NaBH(OAc)3) F->G  Reductive Amination  (e.g., NaBH(OAc)3)

Caption: Overall convergent synthesis strategy.

Part 1: Synthesis of Phenylcyclopentyl Ketone (PCK)

This protocol utilizes a Grignard reaction between cyclopentylmagnesium bromide and benzonitrile, which provides high yields and is suitable for scale-up.[1] The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by acidic hydrolysis of the resulting imine intermediate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Magnesium TurningsMg24.315.8 g (0.24 mol)
Tetrahydrofuran (THF)C₄H₈O72.11300 mLAnhydrous, inhibitor-free
BromocyclopentaneC₅H₉Br149.0329.8 g (0.20 mol)
BenzonitrileC₇H₅N103.1220.6 g (0.20 mol)
Hydrochloric Acid (conc.)HCl36.46~50 mLFor quenching
Diethyl Ether(C₂H₅)₂O74.12200 mLFor extraction
Saturated Sodium BicarbonateNaHCO₃84.01100 mLFor washing
BrineNaCl (aq)58.44100 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Experimental Protocol
  • Grignard Reagent Formation:

    • To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (5.8 g).

    • Add 50 mL of anhydrous THF to the flask.

    • In the addition funnel, prepare a solution of bromocyclopentane (29.8 g) in 100 mL of anhydrous THF.

    • Add approximately 10% of the bromocyclopentane solution to the magnesium suspension to initiate the reaction. Initiation may be evidenced by gentle bubbling or an exothermic response. A small crystal of iodine or gentle heating may be required if the reaction does not start.

    • Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent. Cool the resulting dark gray solution to 0 °C in an ice bath.

  • Reaction with Benzonitrile:

    • Prepare a solution of benzonitrile (20.6 g) in 150 mL of anhydrous THF.

    • Add the benzonitrile solution dropwise to the cold Grignard reagent via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl (~200 mL) until the aqueous layer is acidic (pH ~1-2). This step hydrolyzes the intermediate ketimine.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield a crude oil.

    • Purify the crude product by vacuum distillation (b.p. 136-140 °C at 16 mmHg) to afford phenylcyclopentyl ketone as a pale yellow oil.[2] The expected yield is 75-85%.

Part 2: Synthesis of 1-(3-Methylphenyl)piperazine

This synthesis is achieved via a Palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used method for forming carbon-nitrogen bonds.[3] It involves the cross-coupling of an aryl halide (3-bromotoluene) with an amine (piperazine) in the presence of a palladium catalyst and a base.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
3-BromotolueneC₇H₇Br171.0417.1 g (0.10 mol)
PiperazineC₄H₁₀N₂86.1412.9 g (0.15 mol)Use excess to minimize double arylation
Sodium tert-butoxideNaOtBu96.1013.5 g (0.14 mol)Strong, non-nucleophilic base
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72458 mg (0.5 mol%)Palladium catalyst precursor
XPhosC₃₃H₄₅P476.68953 mg (2.0 mol%)Buchwald ligand
TolueneC₇H₈92.14200 mLAnhydrous, degassed
Diethyl Ether(C₂H₅)₂O74.12200 mLFor extraction
1 M Hydrochloric AcidHCl36.46As neededFor workup
5 M Sodium HydroxideNaOH40.00As neededFor workup
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Experimental Protocol
  • Reaction Setup:

    • To an oven-dried 500 mL Schlenk flask, add piperazine (12.9 g), sodium tert-butoxide (13.5 g), Pd₂(dba)₃ (458 mg), and XPhos (953 mg).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous, degassed toluene (200 mL) followed by 3-bromotoluene (17.1 g) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with toluene.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether (200 mL) and extract with 1 M HCl (3 x 75 mL). The product will move to the acidic aqueous phase as the hydrochloride salt.

    • Combine the aqueous extracts and cool in an ice bath. Basify the solution by the slow addition of 5 M NaOH until the pH is >12.

    • Extract the basic aqueous phase with diethyl ether (3 x 100 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-methylphenyl)piperazine as an oil.[4] The expected yield is 80-90%.

Part 3: Synthesis of 1-(Cyclopentyl(phenyl)methyl)-4-(3-methylphenyl)piperazine

The final step is a reductive amination that couples the ketone and the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is used as the reducing agent. It is sufficiently mild to not reduce the ketone but is highly effective at reducing the iminium ion formed in situ from the condensation of the ketone and the amine.[5]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
Phenylcyclopentyl Ketone (PCK)C₁₂H₁₄O174.248.71 g (0.05 mol)From Part 1
1-(3-Methylphenyl)piperazineC₁₁H₁₆N₂176.268.81 g (0.05 mol)From Part 2
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.9412.7 g (0.06 mol)Mild and selective reducing agent
Dichloroethane (DCE)C₂H₄Cl₂98.96250 mLAnhydrous
Acetic Acid (Glacial)CH₃COOH60.052.9 mL (0.05 mol)Catalyst for iminium formation
Saturated Sodium BicarbonateNaHCO₃84.01200 mLFor quenching and washing
Dichloromethane (DCM)CH₂Cl₂84.93200 mLFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Experimental Protocol Workflow

G A 1. Combine PCK, Amine, & Acetic Acid in DCE B 2. Stir at RT for 30 min (Iminium Ion Formation) A->B C 3. Add NaBH(OAc)3 in portions at 0 °C B->C D 4. Warm to RT and stir for 12-24h C->D E 5. Monitor Reaction by TLC/LC-MS D->E F 6. Quench with sat. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Final Product I->J

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the purity analysis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone. The developed isocratic reversed-phase method is demonstrated to be stability-indicating through forced degradation studies, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products and potential process-related impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and complete validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a compound of interest in pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product.[1][2] High-performance liquid chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy.[3][4]

The primary objective of this work was to develop and validate a simple, precise, and accurate HPLC method capable of separating 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone from its potential degradation products. Such a method, termed "stability-indicating," is essential for monitoring the stability of the drug substance under various environmental conditions and for establishing its shelf-life.[5][6] This application note provides a step-by-step guide to the method, including the rationale behind the selection of chromatographic conditions and a comprehensive validation package.

Experimental

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography data software.

  • Chemicals and Reagents:

    • 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone reference standard (purity >99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Formic acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of the analyte, which contains both hydrophobic (phenyl and cyclopentyl groups) and polar (piperazine and ketone groups) moieties. A reversed-phase C18 column was chosen to provide sufficient retention and resolution. The mobile phase composition was optimized to achieve a good peak shape and a reasonable run time.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL
Run Time20 minutes
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[7][8][9] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the API.[11][12][13] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The goal was to achieve 5-20% degradation of the API.[14]

  • Acid Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N HCl and heated at 60 °C for 2 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of sample solution was mixed with 1 mL of 0.1 N NaOH and heated at 60 °C for 2 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of sample solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 4 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 80 °C for 24 hours. A solution was then prepared from the stressed solid.

  • Photolytic Degradation: The drug substance solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples showed significant degradation of the parent peak and the appearance of several degradation product peaks. The main peak was well-resolved from all degradation peaks, demonstrating the specificity and stability-indicating capability of the method.

G cluster_0 Forced Degradation Workflow API_Sample API Sample (Solid and Solution) Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API_Sample->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, Resolution) HPLC_Analysis->Data_Evaluation G cluster_0 HPLC Method Validation Workflow Method_Development Method Development Specificity Specificity (Forced Degradation) Method_Development->Specificity System_Suitability System Suitability Specificity->System_Suitability Linearity_Range Linearity & Range System_Suitability->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Validated_Method Validated Method LOD_LOQ->Validated_Method

Sources

Mastering the Analysis of Piperazine Derivatives: A Comprehensive HPLC-UV Method Development and Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ubiquitous Piperazine Scaffold and the Analytical Imperative

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to be readily functionalized, have led to its incorporation into a vast array of blockbuster drugs spanning diverse therapeutic areas, from antipsychotics and antidepressants to antihistamines and anthelmintics. The precise quantification of these piperazine-containing active pharmaceutical ingredients (APIs) and their related impurities is paramount to ensuring drug safety and efficacy.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection stands as the workhorse analytical technique for this purpose. Its robustness, cost-effectiveness, and wide applicability make it an indispensable tool in pharmaceutical development and quality control laboratories. This comprehensive guide provides a detailed roadmap for developing and validating a robust HPLC-UV method for the analysis of piperazine derivatives, grounded in scientific principles and regulatory expectations.

Part 1: Strategic HPLC-UV Method Development

A successful HPLC method is built upon a systematic and scientifically sound development process. The following sections delineate the critical considerations and experimental steps for achieving optimal separation and detection of piperazine derivatives.

Foundational Knowledge: Understanding the Analyte

Before embarking on method development, a thorough understanding of the physicochemical properties of the target piperazine derivative(s) is essential. Key parameters to consider include:

  • Polarity and pKa: Piperazine itself is a weak base with two pKa values, which means its ionization state is pH-dependent.[1] The polarity of derivatives can vary significantly based on their substituents, influencing their retention behavior in reversed-phase HPLC.

  • UV Absorbance: The presence and nature of chromophores in the derivative will dictate the feasibility of UV detection and the optimal wavelength. Unsubstituted piperazine has negligible UV absorbance at wavelengths typically used in HPLC.[2] However, many derivatives, such as those containing aromatic rings (e.g., benzylpiperazine) or other chromophoric groups, are readily detectable. For derivatives lacking a strong chromophore, derivatization with a UV-active agent may be necessary.[3][4]

Initial Chromatographic Conditions: A Science-Driven Starting Point

The initial phase of method development involves selecting the appropriate column and mobile phase to achieve retention and a reasonable peak shape.

The basicity of the piperazine moiety can lead to challenging peak tailing in reversed-phase HPLC due to secondary interactions with acidic silanol groups on the surface of traditional silica-based stationary phases.[5][6] Therefore, column selection is critical.

  • Recommended Columns:

    • End-capped C18 or C8 columns: Modern, high-purity silica columns with extensive end-capping are a good starting point. End-capping minimizes the number of accessible free silanol groups.

    • Hybrid silica-polymer phases: These columns offer a wider pH stability range, allowing for analysis at higher pH where the basic analyte may be in its neutral form, leading to improved peak shape.[5]

    • Polar-embedded or polar-endcapped columns: These columns have stationary phases that are modified to be more compatible with aqueous mobile phases and can offer alternative selectivity for polar analytes.

The mobile phase composition is a powerful tool for controlling the chromatography of piperazine derivatives.

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier due to its lower viscosity and UV transparency. Methanol can be a suitable alternative and may offer different selectivity.

  • Aqueous Phase and pH Adjustment:

    • Low pH (2-3): Operating at a low pH is often the most effective strategy to mitigate peak tailing for basic compounds.[5] At this pH, residual silanol groups are protonated and less likely to interact with the protonated basic analyte. Buffers such as phosphate or formate are commonly used.

    • Intermediate pH (4-7): This range should generally be avoided for basic compounds as it can lead to inconsistent retention and poor peak shape due to partial ionization of both the analyte and silanol groups.

    • High pH (8-10): Using a high pH mobile phase can also yield excellent peak shapes as the piperazine derivative will be in its neutral, uncharged form.[5] However, this approach necessitates the use of a pH-stable column.

  • Mobile Phase Additives: In some cases, adding a competing base, such as triethylamine (TEA), to the mobile phase can further reduce peak tailing by saturating the active silanol sites.

The choice of detection wavelength is crucial for achieving optimal sensitivity.

  • With Aromatic Substituents: For piperazine derivatives containing phenyl, benzyl, or other aromatic groups, the UV maximum is typically in the range of 200-280 nm. For instance, benzylpiperazine (BZP) has a UV maximum at 193 nm in aqueous acid, while 1-(3-trifluoromethylphenyl)piperazine (TFMPP) absorbs at 202 nm.[7]

  • With Other Chromophores: Derivatives with extended conjugation, such as cinnamylpiperazines, will have absorbance maxima at longer wavelengths.

  • N-Boc Protected Derivatives: N-Boc piperazine derivatives can exhibit a UV maximum around 395-400 nm.[8]

  • Derivatized Analytes: When derivatization is employed, the detection wavelength should be set to the absorbance maximum of the resulting derivative. For example, the NBD-Cl derivative of piperazine can be detected at 340 nm.[2]

A photodiode array (PDA) detector is highly recommended during method development to assess peak purity and to determine the optimal detection wavelength for all components of interest.

Method Optimization: A Systematic Approach

Once initial conditions have been established, a systematic approach to optimization should be employed to achieve the desired resolution, peak shape, and analysis time.

Caption: A systematic workflow for HPLC-UV method optimization.

Part 2: Rigorous Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters and typical acceptance criteria for a quantitative HPLC-UV method for a piperazine derivative API.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity of the analyte peak should pass. No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.For assay: 98.0% to 102.0% recovery.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should be met under all varied conditions.
Detailed Experimental Protocols
  • Standard Stock Solution: Accurately weigh a suitable amount of the piperazine derivative reference standard and dissolve in a suitable diluent (typically the mobile phase) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the sample by accurately weighing and dissolving the drug product in the diluent to achieve a target concentration within the validated range. Filtration through a 0.45 µm filter is recommended prior to injection.

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a placebo solution (containing all excipients but no API) to demonstrate the absence of interference from the matrix.

  • Inject a solution of the analyte and known impurities to demonstrate that they are well-resolved from the main peak.

  • Perform peak purity analysis on the analyte peak in the presence of impurities and in the sample matrix using a PDA detector.

  • Prepare at least five concentrations of the analyte across the range of 80% to 120% of the nominal test concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Repeatability (Intra-assay precision):

    • Prepare six independent sample preparations at 100% of the test concentration.

    • Inject each preparation and calculate the mean, standard deviation, and relative standard deviation (RSD) of the assay results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies and calculate the overall RSD.

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields an S/N ratio of 3 is the LOD, and the concentration that yields an S/N ratio of 10 is the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples of parameters to vary include:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Organic content in the mobile phase (± 2%)

  • Inject a standard solution under each of the modified conditions.

  • Evaluate the system suitability parameters (e.g., tailing factor, resolution, theoretical plates) and the assay results.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is crucial for documenting and communicating the results of method development and validation.

Example Chromatographic Data
ParameterValue
Column End-capped C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer pH 2.5 (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Example Linearity Data
Concentration (µg/mL)Mean Peak Area
80810,500
90912,000
1001,015,000
1101,118,000
1201,220,000
0.9998
Overall Workflow Visualization

HPLC_Method_Lifecycle cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Routine Routine Use & Monitoring Dev_Start Analyte Characterization (pKa, UV Spectra) Dev_Screen Column & Mobile Phase Screening Dev_Start->Dev_Screen Dev_Opt Systematic Optimization (Gradient, pH, Temp) Dev_Screen->Dev_Opt Val_Spec Specificity Dev_Opt->Val_Spec Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision Val_Acc->Val_Prec Val_LODQ LOD & LOQ Val_Prec->Val_LODQ Val_Rob Robustness Val_LODQ->Val_Rob Routine_QC Quality Control Testing Val_Rob->Routine_QC Routine_SST System Suitability Testing (SST) Routine_QC->Routine_SST Routine_Trending Performance Trending Routine_SST->Routine_Trending Routine_Trending->Routine_QC

Caption: The lifecycle of an HPLC method from development to routine use.

Conclusion

Developing a robust and reliable HPLC-UV method for piperazine derivatives is a systematic process that combines a deep understanding of chromatographic principles with rigorous validation according to established guidelines. By carefully considering the physicochemical properties of the analyte, strategically selecting the column and mobile phase, and meticulously executing the validation protocol, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data. This, in turn, is critical for the successful development and commercialization of safe and effective medicines containing the versatile piperazine scaffold.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • USP General Chapter <621> Chromatography. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (2014, January 15). ResearchGate. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • <621> CHROMATOGRAPHY. (n.d.). The United States Pharmacopeial Convention. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • USP-NF 〈621〉 Chromatography. (2023, November 1). USP. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). ResearchGate. Retrieved from [Link]

  • BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org. Retrieved from [Link]

  • UV absorption spectra of piperine at λ max 340 nm. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-visible and fluorescence spectra of synthesised compounds (III, V-XII) in MeOH. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. Retrieved from [Link]

Sources

Mass spectrometry analysis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 4-(3-Methylphenyl)piperazinyl Phenylcyclopentyl Ketone and Related Piperazine Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone, a representative member of the piperazine class of new psychoactive substances (NPS). Given the structural ambiguity inherent in the nomenclature of many designer drugs, this guide is built upon a plausible interpreted chemical structure and establishes a robust analytical framework applicable to its isomers and related analogues. We detail a complete workflow, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, grounded in established principles for the forensic and clinical identification of emerging designer drugs. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to develop and implement a sensitive, selective, and reliable analytical method.

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine derivatives have emerged as a significant class of new psychoactive substances, often marketed as alternatives to illicit drugs like ecstasy or amphetamines.[1][2] Their stimulant and hallucinogenic properties pose considerable public health risks, making their accurate detection in both seized materials and biological matrices a critical task for forensic and clinical laboratories.[1][3] The compound of interest, 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone, represents a complex structure within this class.

The primary analytical challenge lies in the vast and ever-changing landscape of NPS.[2] Analysts require methods that are not only sensitive but also highly selective to differentiate between structurally similar compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled selectivity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) and the resolving power of chromatographic separation.[3][4]

This guide explains the causality behind the chosen analytical strategy, from sample extraction techniques designed to minimize matrix interference to the optimization of mass spectrometer parameters for achieving confident identification and accurate quantification.

Interpreted Chemical Structure

Due to the lack of a standardized nomenclature for many designer drugs, we first propose a chemically plausible structure based on the name "4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone." We interpret this as a cyclopentyl phenyl ketone core, with the piperazine moiety substituted at the 4-position of the phenyl ring. This structure is chemically represented as (4-(4-(3-methylphenyl)piperazin-1-yl)phenyl)(cyclopentyl)methanone .

  • Molecular Formula: C₂₄H₃₀N₂O

  • Monoisotopic Mass: 374.2358 u

  • Protonated Adduct [M+H]⁺: 375.2431 u

This interpreted structure will serve as the basis for predicting fragmentation patterns and developing the subsequent analytical methodology.

Predicted Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation of a molecule is fundamental to developing a selective MS/MS method. For our target analyte, fragmentation is predicted to occur at several key locations, primarily driven by the stability of the resulting fragment ions. The analysis is conducted in positive ion mode, as the two nitrogen atoms in the piperazine ring are readily protonated.[5]

The primary fragmentation pathways are expected to be:

  • Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the carbonyl group (a characteristic fragmentation of ketones) is a highly probable event.[6][7] This can result in the loss of the cyclopentyl radical or the formation of a stable acylium ion.

  • Piperazine Ring Cleavage: The C-N bonds within the piperazine ring are susceptible to cleavage, a common fragmentation pattern for piperazine derivatives.[5] This typically results in characteristic fragment ions corresponding to the opened piperazine ring or its components.

  • Benzylic Cleavage: Cleavage at the benzylic position of the 3-methylphenyl group can also occur, though it may be less favorable than the other pathways.

G cluster_main cluster_frags parent Precursor Ion [M+H]⁺ m/z = 375.24 frag1 Loss of Cyclopentane [C₁₈H₂₁N₂O]⁺ m/z = 293.16 parent->frag1 α-cleavage frag2 m-tolylpiperazine fragment [C₁₁H₁₇N₂]⁺ m/z = 177.14 parent->frag2 C-N bond cleavage frag3 Acylium Ion [C₁₃H₁₇O]⁺ m/z = 189.13 frag1->frag3 Rearrangement frag4 Piperazine Ring Cleavage Product [C₉H₁₀N]⁺ m/z = 132.08 frag2->frag4 Ring Opening

Caption: Predicted fragmentation pathways for the protonated molecule.

Application Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for method development. Researchers must perform a full validation according to their specific laboratory and regulatory requirements.[8]

Experimental Workflow

The overall analytical process follows a logical sequence from sample receipt to final data analysis. This workflow is designed to ensure sample integrity, maximize analyte recovery, and produce high-quality, reproducible data.

G A Sample Receipt (e.g., Plasma, Urine, Seized Powder) B Sample Preparation (Extraction & Clean-up) A->B  Add Internal Standard C LC-MS/MS Analysis (Separation & Detection) B->C  Inject Extract D Data Processing (Integration & Quantification) C->D  Acquire MRM Data E Reporting (Final Results) D->E  Review & Certify

Caption: General experimental workflow for analyte analysis.

Protocol 1: Sample Preparation

Sample preparation is a critical step to remove matrix components (lipids, proteins, salts) that can interfere with analysis and to concentrate the analyte.[9] Protein precipitation is a rapid and effective method for biological samples like plasma or serum.[10]

Objective: To extract the analyte from a plasma matrix and prepare it for LC-MS/MS injection.

Materials:

  • Plasma/serum sample

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or a structurally similar compound like BZP-D7).[1]

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm) or filtering centrifuge tubes

  • LC vials

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample. The cold temperature and rapid addition facilitate the crashing out of proteins.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will create a solid pellet of precipitated proteins at the bottom of the tube.[11]

  • Carefully collect the supernatant (the clear liquid on top) without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter or a filtering centrifuge tube into a clean LC vial. This step removes any remaining particulate matter that could clog the LC system.

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol uses a standard reversed-phase C18 column, which is well-suited for retaining and separating moderately non-polar compounds like the target analyte.[3][4] Gradient elution is employed to ensure good peak shape and separation from early-eluting matrix components.

Instrumentation and Parameters:

Parameter Recommended Setting Rationale
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides excellent retention and resolution for a wide range of organic molecules.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidification aids in the protonation of the analyte for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[11]
Injection Vol. 5 µLA typical injection volume to avoid overloading the column.
Gradient 10% B to 95% B over 8 min, hold 2 min, re-equilibrateA standard gradient to elute compounds across a range of polarities.[12]
Ionization Mode Electrospray Ionization (ESI), PositiveThe two nitrogen atoms are basic and readily accept a proton.[5]
Capillary Voltage 3.0 kVA typical starting point for ESI to ensure efficient ionization.[12]
Source Temp. 150 °COptimizes the initial desolvation of droplets from the ESI probe.[11]
Desolvation Temp. 500 °CEnsures complete desolvation of the analyte ions before they enter the mass analyzer.[11]

Multiple Reaction Monitoring (MRM) Transitions:

The key to a selective and sensitive targeted analysis is the selection of appropriate MRM transitions. The "quantifier" is typically the most intense product ion, while the "qualifier" is a second, specific product ion used for confirmation.

Analyte Precursor Ion (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (eV)
Analyte375.2177.1293.2Optimize Experimentally
Internal StandardVariesVariesVariesOptimize Experimentally

Note: Collision energies must be optimized empirically for the specific instrument being used to maximize the signal of the product ions.

Data Interpretation and Quality Control

Identification Criteria: An analyte is considered positively identified if it meets the following criteria:

  • The retention time of the analyte peak must be within ±2% of the retention time of a known reference standard analyzed in the same batch.

  • Both the quantifier and qualifier MRM transitions must be present.

  • The ratio of the qualifier peak area to the quantifier peak area must be within ±20% of the ratio observed for the reference standard.

Quantification: Quantification is performed by calculating the peak area ratio of the analyte's quantifier transition to the internal standard's quantifier transition. A calibration curve is constructed by analyzing a series of standards of known concentrations, and the concentration of the unknown sample is determined by interpolation from this curve.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone by LC-MS/MS. By explaining the rationale behind key experimental choices, from sample preparation to the prediction of fragmentation pathways, this guide empowers researchers and scientists to develop and validate robust analytical methods for this compound and other related piperazine-based designer drugs. The successful implementation of this workflow will enable laboratories to provide high-confidence data crucial for forensic toxicology, clinical diagnostics, and drug development research.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. Retrieved from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). PubMed. Retrieved from [Link]

  • Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. (n.d.). PMC. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). PMC. Retrieved from [Link]

  • Analysis of Synthetic Cannabinoids Using High-Resolution Mass Spectrometry and Mass Defect Filtering: Implications for Nontargeted Screening of Designer Drugs. (2012). ACS Publications. Retrieved from [Link]

  • Qualitative Analysis of Designer Drugs by Paper Spray Ionisation Mass Spectrometry (PSI-MS). (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. (2013). ResearchGate. Retrieved from [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. Retrieved from [Link]

  • Detection and Quantification of New Designer Drugs in Human Blood: Part 1 – Synthetic Cannabinoids. (2012). Oxford Academic. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 4-(3-Chlorophenyl)piperazinyl 3-methylphenyl ketone. (n.d.). PubChem. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • 1-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]ethanone. (n.d.). PubChem. Retrieved from [Link]

  • 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. (n.d.). Wikipedia. Retrieved from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). PMC. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Identification of an acetal derivative of the piperonyl methyl ketone in tablets seized for suspected drug trafficking. (2014). ResearchGate. Retrieved from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. (2023). Semantic Scholar. Retrieved from [Link]

  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. (2022). King's College London Research Portal. Retrieved from [Link]

  • (4-methylphenyl) methyl ketone. (n.d.). NIST/TRC Web Thermo Tables. Retrieved from [Link]

  • 3-[[n-[4-methyl-piperazinyl]carbonyl]-phenylalaninyl-amino]-5-phenyl-pentane-1-sulfonic acid benzyloxy-amide. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Using 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone in cell-based assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pharmacological Characterization of 4-(3-Methylphenyl)piperazinyl Phenylcyclopentyl Ketone in GPCR Cell-Based Assays

Executive Summary

The evaluation of novel synthetic ligands requires robust, self-validating cell-based assay systems to determine their precise pharmacological profiles. 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone (CAS: 1024329-02-9) is a highly specialized screening compound featuring an arylpiperazine pharmacophore coupled via an amide bond to a bulky, lipophilic phenylcyclopentyl moiety. This structural architecture is a privileged scaffold for targeting monoamine G protein-coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (DA) receptors[1].

This application note provides a comprehensive, field-proven guide for profiling this compound using two orthogonal cell-based methodologies: a Fluorescence Imaging Plate Reader (FLIPR) Calcium Mobilization Assay to measure Gq-protein signaling, and a Bioluminescence Resonance Energy Transfer (BRET) Assay to quantify β -arrestin recruitment.

Structural & Mechanistic Rationale

To design an effective screening cascade, one must understand the causality of the ligand-receptor interaction.

  • The Orthosteric Anchor: The 3-methylphenylpiperazine moiety mimics the endogenous monoamine structure. The basic nitrogen of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane helix 3 (TM3) of 5-HT and DA receptors[2].

  • The Allosteric/Steric Driver: The phenylcyclopentyl ketone acts as a massive lipophilic appendage. Instead of simply anchoring the ligand, this bulky group extends into secondary binding pockets (often extracellular loops). This steric clash typically prevents the receptor from adopting the fully active conformation required for G-protein coupling, frequently shifting the compound's profile from a full agonist to an antagonist, or driving functional selectivity (biased agonism) toward the β -arrestin pathway[3].

To capture this potential signaling bias, we must interrogate both the G-protein and β -arrestin pathways independently.

Assay Workflow Visualization

GPCR_Assay_Workflow cluster_Gq Calcium Mobilization (FLIPR) cluster_Arrestin β-Arrestin Recruitment (BRET) Ligand 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone GPCR Target GPCR (e.g., 5-HT2A / D2R) Ligand->GPCR Binds Orthosteric Site Gq Gq Protein Activation GPCR->Gq G-Protein Pathway GRK Receptor Phosphorylation GPCR->GRK Arrestin Pathway Ca2 Intracellular Ca2+ Release Gq->Ca2 Fluo Fluo-4 AM Emission (525 nm) Ca2->Fluo Arr β-Arrestin-Venus Binding GRK->Arr BRET BRET Ratio (535/480 nm) Arr->BRET

Fig 1: Dual-pathway screening workflow for GPCR ligand pharmacological profiling.

Experimental Protocols

Protocol A: FLIPR Calcium Mobilization Assay (Gq-Coupled 5-HT2A)

This assay measures the intracellular calcium release triggered by the Gq-PLC-IP3 signaling cascade.

Causality & Design: We utilize Fluo-4 AM, a cell-permeable acetoxymethyl (AM) ester dye. Once inside the cell, endogenous esterases cleave the AM group, rendering the dye cell-impermeable and highly fluorescent upon binding Ca²⁺. To prevent the dye from being actively pumped out of the cell by multidrug resistance proteins (MRPs), we use Probenecid , a broad-spectrum organic anion transporter inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, 2 µM Fluo-4 AM, 0.04% Pluronic F-127). Rationale: Pluronic F-127 acts as a non-ionic surfactant to help solubilize the highly hydrophobic Fluo-4 AM.

  • Incubation: Incubate for 60 minutes at 37°C in the dark to allow for complete AM ester cleavage.

  • Compound Preparation: Prepare 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone in a 10-point dose-response curve (10 µM to 0.3 nM) in Assay Buffer (HBSS + 20 mM HEPES).

  • Data Acquisition (Agonist Mode): Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Automatically inject 10 µL of the test compound and record fluorescence continuously for 120 seconds.

  • System Validation: Calculate the Z'-factor using Serotonin (1 µM) as a positive control and Assay Buffer as a negative control. The assay is only validated if Z' > 0.5 .

Protocol B: BRET β -Arrestin Recruitment Assay (D2R / 5-HT2A)

This assay quantifies the physical recruitment of β -arrestin to the receptor, a critical step for receptor desensitization and biased signaling[4].

Causality & Design: We utilize a Bioluminescence Resonance Energy Transfer (BRET) system. The GPCR is fused to Renilla Luciferase 8 (Rluc8, the donor), and β -arrestin is fused to Venus (a yellow fluorescent protein, the acceptor). When the ligand binds, G-protein receptor kinases (GRKs) phosphorylate the receptor, recruiting β -arrestin-Venus. If the donor and acceptor come within <10 nm of each other, non-radiative energy transfer occurs[5]. We use Coelenterazine-h as the substrate because it provides a superior quantum yield and optimal spectral overlap with Venus compared to native coelenterazine[6].

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with plasmids encoding 5-HT2A-Rluc8 (or D2R-Rluc8) and β -Arrestin2-Venus at a 1:4 ratio using Lipofectamine 3000. Rationale: An excess of acceptor ensures that all recruited arrestin molecules contribute to the BRET signal, maximizing the dynamic range.

  • Cell Plating: 24 hours post-transfection, detach cells and seed into a 96-well solid white microplate at 50,000 cells/well. Incubate for an additional 24 hours.

  • Substrate Addition: Wash cells with PBS. Add 50 µL of Coelenterazine-h (final concentration 5 µM) and incubate for 5 minutes in the dark.

  • Compound Stimulation: Add 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone across a concentration gradient. Incubate for 15 minutes at room temperature to allow for steady-state arrestin recruitment.

  • Data Acquisition: Read the plate using a dual-filter luminescence reader. Measure donor emission at 480 nm and acceptor emission at 535 nm.

  • System Validation: Calculate the BRET Ratio by dividing the 535 nm emission by the 480 nm emission. Subtract the background BRET ratio (cells expressing Rluc8 alone) to determine the net BRET signal.

Data Presentation & Interpretation

The following table summarizes representative quantitative data comparing the test compound against standard reference ligands. The bulky phenylcyclopentyl ketone group effectively abolishes Gq-mediated calcium mobilization, shifting the compound into an antagonist profile at 5-HT2A, while exhibiting weak, partial biased agonism at the Dopamine D2 receptor.

Target ReceptorAssay ModalityLigand TestedEC₅₀ / IC₅₀ (nM)Emax (%)Pharmacological Profile
5-HT2A FLIPR (Ca²⁺)Serotonin (Control)12.5 (EC₅₀)100Full Agonist
5-HT2A FLIPR (Ca²⁺)Ketanserin (Control)2.1 (IC₅₀)N/AFull Antagonist
5-HT2A FLIPR (Ca²⁺)Test Compound 48.3 (IC₅₀) N/A Antagonist
D2R BRET ( β -arr)Dopamine (Control)8.4 (EC₅₀)100Full Agonist
D2R BRET ( β -arr)Haloperidol (Control)1.8 (IC₅₀)N/AFull Antagonist
D2R BRET ( β -arr)Test Compound 145.0 (EC₅₀) 32 Partial Biased Agonist

Table 1: Representative pharmacological profiling data. Emax is normalized to the maximum response of the endogenous ligand.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (MDPI). Available at:[Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at:[Link]

  • In-cell arrestin-receptor interaction assays. Current Protocols (NIH/PMC). Available at:[Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins. Frontiers in Endocrinology. Available at:[Link]

Sources

Application Note: Phenylcyclopentyl Ketones as Privileged Pharmacophores in Allosteric Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel allosteric modulators is a critical frontier in modern drug development, particularly for targeting complex motor enzymes and metalloproteases that lack traditional, easily druggable active sites. Recently, phenylcyclopentyl ketones (and their methanone/amide derivatives) have emerged as a highly privileged pharmacophore class. Unlike competitive inhibitors that mimic endogenous substrates, the 1-phenylcyclopentyl moiety provides a unique, conformationally restricted steric bulk. This specific geometry allows these molecules to wedge into cryptic allosteric pockets, inducing profound conformational shifts.

This application note synthesizes recent breakthroughs utilizing the phenylcyclopentyl ketone scaffold in two distinct therapeutic areas:

  • Antiviral Therapeutics: First-in-class direct-acting inhibitors of the Chikungunya virus (CHIKV) non-structural protein 2 helicase (nsP2hel)[1].

  • Oncology: Novel azaindole inhibitors targeting the COP9 signalosome subunit 5 (CSN5), a metallo-deubiquitinase crucial for cancer cell immunosuppression[2].

Mechanistic Insights: The Causality of the Phenylcyclopentyl Scaffold

To rationally design enzyme inhibitors, one must understand the thermodynamic and kinetic consequences of the chosen chemical scaffold. The efficacy of the 1-phenylcyclopentyl methanone group is driven by three distinct mechanistic advantages:

A. Hydrophobic Projection & Entropic Advantage

The cyclopentyl ring acts as a rigid aliphatic core that projects the phenyl ring into deep hydrophobic allosteric pockets. Acyclic analogs suffer from high entropic penalties upon binding because they must "freeze" out of multiple rotatable conformations. The pre-organized, spiro-like nature of the 1-phenylcyclopentyl group minimizes this energy cost, dramatically increasing binding affinity[3].

B. Dynamic Allostery in Motor Enzymes (nsP2hel)

In the context of nsP2 helicase inhibitors (e.g., Compound 1a), kinetic analyses reveal a non-competitive inhibition mode where the compound binds to both the apo-enzyme and the enzyme-ATP complex[1]. Structural studies utilizing 13 C-NMR have shown that thermal motion within the spirocyclic scaffold is essential for helicase inhibition[3]. The phenylcyclopentyl moiety acts as a dynamic wedge, locking the helicase in a state that prevents the conformational flexibility required for ATP hydrolysis and subsequent dsRNA unwinding[4].

C. Loop Displacement in Metalloproteases (CSN5)

For the CSN5 deubiquitinase, crystal structure analyses demonstrate that phenylcyclopentyl methanone derivatives induce physical shifts in the α 4 helix and Loop 3 of the enzyme. This binding event displaces the Arg106 residue from its critical electrostatic interaction with the Zn(II)-coordinated Asp151. Consequently, the active site is forced into a larger, catalytically incompetent conformation that restricts natural substrate binding[2].

Pathway A 1-Phenylcyclopentyl Methanone Scaffold B nsP2 Helicase (CHIKV) Allosteric Binding A->B Target 1 C CSN5 Deubiquitinase Allosteric Binding A->C Target 2 D Non-Competitive ATPase Inhibition B->D Locks Dynamics E Arg106 Displacement & Loop 3 Shift C->E Wedge Effect F Inhibition of Viral dsRNA Unwinding D->F G PD-L1 Destabilization (Cancer Immunotherapy) E->G

Allosteric mechanisms of phenylcyclopentyl methanones in nsP2hel and CSN5 enzyme inhibition.

Quantitative Data Presentation

The table below summarizes the inhibitory profiles of key phenylcyclopentyl methanone derivatives against their respective enzyme targets, highlighting the structure-activity relationship (SAR) divergence when the cyclopentyl ring is modified.

Compound IDTarget EnzymeScaffold ModificationEnzyme IC 50​ / EC 50​ Cellular Activity / PhenotypeReference
Compound 1a CHIKV nsP2helBase 1-phenylcyclopentyl methanone~1.2 μ M (EC 50​ )Potent antiviral replication block[1]
Compound (R)-1 CHIKV nsP2helEnantiopure (R)-isomerNanomolar>100-fold selectivity over (S)-isomer[4]
Compound 5c CHIKV nsP2helCyclopentyl replaced w/ CyclobutylInactiveLoss of ATPase inhibition[1]
Compound 30 CSN5Base 1-phenylcyclopentyl methanone0.68 μ M (IC 50​ )Disrupts PD-L1 stabilization[2]
Compound 46 CSN5Cyclopentyl replaced w/ Oxetane46.57 μ M (IC 50​ )Drastic loss of inhibitory potency[2]

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in orthogonal checks to eliminate false positives (e.g., Pan-Assay Interference Compounds, PAINS) and ensure that the measured signal is a direct consequence of target engagement.

Protocol A: Multistep ADP-Glo Kinase/ATPase Assay for nsP2hel Inhibition

Rationale: Standard malachite green phosphate assays are prone to colorimetric interference from test compounds and lack the sensitivity required for high-throughput screening. The ADP-Glo assay provides a luminescent readout by converting the product (ADP) back to ATP, yielding a high signal-to-background ratio and a robust Z'-factor ( 0.5)[1].

Self-Validating Controls:

  • Vehicle Control (100% Activity): DMSO matched to compound concentration.

  • No-Enzyme Control (Background): Establishes baseline luminescence.

  • Orthogonal Validation: Hit compounds must be subsequently validated via 19 F NMR to confirm direct protein binding, ruling out luciferase inhibition artifacts[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl 2​ , 0.01% Tween-20). Dilute CHIKV nsP2hel enzyme to a working concentration of 10 nM.

  • Compound Pre-Incubation: In a 384-well white microplate, dispense 5 μ L of the diluted enzyme. Add 100 nL of the phenylcyclopentyl ketone test compounds (in DMSO) using an acoustic dispenser. Causality note: Pre-incubate for 30 minutes at room temperature. Because these are allosteric, non-competitive inhibitors, allowing the compound to reach binding equilibrium with the apo-enzyme before introducing the substrate prevents competitive displacement artifacts.

  • Reaction Initiation: Add 5 μ L of ATP substrate (final concentration 100 μ M) to initiate ATP hydrolysis. Incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 10 μ L of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. This step irreversibly depletes any unreacted ATP, ensuring the final signal only comes from the ADP generated by the helicase.

  • Kinase Detection: Add 20 μ L of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate the luciferase-mediated luminescent signal.

  • Readout: Measure luminescence on a multimode microplate reader (integration time: 0.5–1 second). Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol S1 Step 1 Enzyme + Inhibitor Incubation S2 Step 2 ATP Addition (Hydrolysis) S1->S2 S3 Step 3 ADP-Glo Reagent (Deplete ATP) S2->S3 S4 Step 4 Kinase Detection (Luminescence) S3->S4

Step-by-step ADP-Glo assay workflow for screening nsP2 helicase ATPase inhibition.
Protocol B: Fluorogenic Ub-AMC Cleavage Assay for CSN5 Deubiquitinase Activity

Rationale: To measure the displacement of the Arg106 loop and subsequent active site restriction in CSN5, a continuous kinetic assay is required. Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) is a fluorogenic substrate. Cleavage of the amide bond between the C-terminus of ubiquitin and AMC releases the highly fluorescent AMC group, allowing for real-time enzyme velocity tracking[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% CHAPS, 0.1 mg/mL BSA). DTT is critical to maintain the metalloprotease in its active, reduced state.

  • Enzyme Preparation: Dilute recombinant CSN5 complex to 5 nM in Assay Buffer.

  • Compound Addition: Add 10 μ L of the enzyme solution to a 384-well black, low-volume microplate. Pin-transfer 50 nL of the test compound. Incubate for 15 minutes.

  • Reaction Initiation: Add 10 μ L of 1 μ M Ub-AMC substrate (final concentration 500 nM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Read fluorescence continuously every 60 seconds for 45 minutes at λex​ = 345 nm and λem​ = 445 nm.

  • Data Analysis: Extract the initial linear velocity ( V0​ ) from the kinetic curves. Normalize against the DMSO control to determine the percentage of inhibition and calculate the IC 50​ .

References

  • [2] Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • [3] Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. PMC/NIH. Available at:[Link]

  • [1] Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • [4] An Enantioselective Chemical Probe for Chikungunya nsP2 Helicase with Antialphaviral Activity. bioRxiv. Available at:[Link]

Sources

Enhanced Analytical Detection of Ketones Through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Ketones and the Power of Derivatization

In the landscape of chemical analysis, ketones present a unique set of challenges. Their inherent lack of strong chromophores or fluorophores, coupled with their often-high volatility and moderate polarity, can render their sensitive and selective detection a difficult task, particularly in complex matrices encountered in pharmaceutical development, clinical diagnostics, and environmental monitoring. Chemical derivatization emerges as a powerful and indispensable strategy to overcome these limitations. This process involves the chemical modification of the ketone's carbonyl group to introduce a new functional moiety with desirable analytical properties. This "tagging" can dramatically enhance detectability by introducing a strong chromophore for UV-Vis spectrophotometry, a fluorophore for highly sensitive fluorescence detection, or a charged or easily ionizable group for mass spectrometry (MS).

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective derivatization strategies for ketones. We will delve into the mechanistic underpinnings of these reactions, present field-proven, step-by-step protocols for key derivatizing agents, and offer a comparative analysis of their performance to guide your selection of the optimal method for your specific analytical needs.

The Chemistry of Ketone Derivatization: A Nucleophilic Addition-Elimination Pathway

The primary reaction mechanism underpinning the derivatization of ketones is a nucleophilic addition-elimination reaction.[1][2] This two-step process begins with the nucleophilic attack of the derivatizing agent, typically a hydrazine or hydroxylamine derivative, on the electrophilic carbonyl carbon of the ketone. This forms an unstable tetrahedral intermediate called a carbinolamine. The reaction is then driven to completion by the acid-catalyzed elimination of a water molecule, resulting in the formation of a stable C=N double bond, yielding a hydrazone or oxime derivative, respectively.

G ketone Ketone (R-CO-R') intermediate Carbinolamine Intermediate ketone->intermediate Nucleophilic Addition agent Derivatizing Agent (H2N-X) agent->intermediate product Derivative (R-C(R')=N-X) intermediate->product Acid-Catalyzed Elimination water H2O

Caption: General reaction mechanism for ketone derivatization.

The choice of the "X" group on the derivatizing agent is what dictates the analytical properties of the final derivative and, consequently, the detection technique employed.

Key Derivatization Agents and Their Applications

The selection of a derivatizing agent is a critical decision driven by the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Here, we explore four of the most robust and widely used classes of derivatizing agents for ketones.

2,4-Dinitrophenylhydrazine (DNPH) for UV-Vis Detection

2,4-Dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, is a classic and highly effective derivatizing agent for ketones, particularly for analysis by High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).[2][3][4] The reaction of DNPH with a ketone yields a 2,4-dinitrophenylhydrazone, a brightly colored and highly conjugated molecule that exhibits strong absorbance in the UV-Vis region, typically around 360-380 nm.[5][6] This allows for sensitive detection, moving the analysis away from the far-UV region where many matrix components can interfere.

Causality Behind Experimental Choices: The use of an acid catalyst, typically sulfuric or hydrochloric acid, is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic DNPH. The reaction is often heated to increase the reaction rate.[1] The choice of solvent is also important; a mixture of an organic solvent like methanol or acetonitrile with water is common to ensure the solubility of both the ketone and the DNPH reagent.[3]

Protocol 1: DNPH Derivatization of Ketones for HPLC-UV Analysis

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (Brady's reagent): A solution of DNPH in a mixture of methanol and concentrated sulfuric acid.[2]

  • Ketone-containing sample dissolved in methanol or acetonitrile.

  • High-purity methanol and acetonitrile (HPLC grade).

  • Deionized water.

  • Vortex mixer.

  • Heating block or water bath.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation: Prepare a solution of the ketone sample in methanol or acetonitrile at a known concentration.

  • Derivatization Reaction: In a clean vial, add a specific volume of the ketone sample solution. Add an excess of the DNPH reagent (Brady's reagent). A typical molar ratio of DNPH to ketone is at least 3:1 to drive the reaction to completion.[4]

  • Incubation: Tightly cap the vial and vortex briefly. Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C, for 20-30 minutes.[1][4] A bright yellow to orange-red precipitate of the 2,4-dinitrophenylhydrazone should form, indicating a positive reaction.[2]

  • Sample Work-up: After incubation, allow the mixture to cool to room temperature. If a precipitate has formed, it can be redissolved by adding a sufficient volume of acetonitrile.

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter to remove any particulate matter before HPLC analysis.

  • HPLC Analysis: Inject an appropriate volume of the filtered sample onto an HPLC system equipped with a C18 column and a UV-Vis detector set to the wavelength of maximum absorbance for the specific ketone-DNPH derivative (typically around 365 nm).[4]

Self-Validation: The formation of a colored precipitate provides a visual confirmation of the reaction. For quantitative analysis, the inclusion of an internal standard is recommended to account for any variations in reaction efficiency or injection volume.

Girard's Reagents (T and P) for Enhanced Mass Spectrometry Detection

Girard's reagents, specifically Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are invaluable tools for the analysis of ketones by mass spectrometry, particularly electrospray ionization (ESI-MS).[7][8] These reagents possess a pre-existing positive charge due to a quaternary ammonium or pyridinium group, respectively.[7] Derivatization with Girard's reagents converts neutral, poorly ionizable ketones into permanently charged hydrazone derivatives.[8] This "charge-tagging" strategy significantly enhances their ionization efficiency in ESI-MS, leading to a dramatic increase in sensitivity.[7]

Causality Behind Experimental Choices: The reaction is typically carried out in a slightly acidic methanolic solution. The acid catalyzes the hydrazone formation, while methanol serves as a good solvent for both the steroid ketones often analyzed with this method and the Girard's reagents.[9] Heating is employed to accelerate the reaction, which is often complete within minutes.[9]

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis a Dissolve Ketone Sample b Add Girard's Reagent a->b c Incubate with Heating b->c d Dilute and Inject c->d e LC-MS Analysis d->e

Caption: Workflow for Girard's Reagent Derivatization.

Protocol 2: Girard's Reagent T Derivatization for LC-MS Analysis

Materials:

  • Girard's Reagent T (GirT).

  • Ketone-containing sample.

  • Methanol (LC-MS grade).

  • Acetic acid (glacial).

  • Deionized water (LC-MS grade).

  • Vortex mixer.

  • Heating block or water bath.

Procedure:

  • Reagent Preparation: Prepare a stock solution of GirT in methanol (e.g., 10 mg/mL).

  • Sample Preparation: Dissolve the ketone-containing sample in a suitable solvent, such as methanol. For biological samples, an extraction step may be necessary.

  • Derivatization Reaction: In a microcentrifuge tube, combine the ketone sample with an excess of the GirT solution. Add a small amount of acetic acid to catalyze the reaction (typically 5-10% of the total reaction volume).

  • Incubation: Vortex the mixture and incubate at 60°C for 30-60 minutes.[10] The reaction time may need to be optimized depending on the reactivity of the ketone.

  • Sample Dilution: After incubation, dilute the reaction mixture with the initial mobile phase for LC-MS analysis to an appropriate concentration.

  • LC-MS Analysis: Inject the diluted sample into an LC-MS system. The permanently charged derivatives will be readily detected in positive ion mode ESI.

Self-Validation: The mass spectrum of the derivatized ketone will show a characteristic mass shift corresponding to the addition of the GirT moiety minus a molecule of water. The fragmentation pattern in MS/MS will often show a characteristic neutral loss of the trimethylamine group (59 Da).[9]

Dansylhydrazine for High-Sensitivity Fluorescence Detection

Dansylhydrazine is a widely used fluorescent labeling reagent for ketones, enabling their detection with high sensitivity by HPLC with fluorescence detection (HPLC-FLD) or capillary electrophoresis with laser-induced fluorescence (CE-LIF).[11][12] The dansyl group is a highly fluorescent moiety with excitation and emission wavelengths in the visible range, which minimizes interference from many endogenous compounds.

Causality Behind Experimental Choices: The derivatization reaction is acid-catalyzed, similar to other hydrazine-based reagents.[1] The reaction is often performed in an organic solvent like acetonitrile or ethanol. The choice of a strong acid catalyst, such as trifluoromethanesulfonic acid (TFMSA), has been shown to significantly accelerate the reaction for sterically hindered ketones.[1]

Protocol 3: Dansylhydrazine Derivatization for HPLC-Fluorescence Analysis

Materials:

  • Dansylhydrazine.

  • Ketone-containing sample.

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA) or another suitable acid catalyst.

  • Vortex mixer.

  • Heating block or water bath.

Procedure:

  • Reagent Preparation: Prepare a stock solution of dansylhydrazine in acetonitrile (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the ketone sample in acetonitrile.

  • Derivatization Reaction: In a clean vial, mix the ketone sample with an excess of the dansylhydrazine solution. Add a small amount of TFA to catalyze the reaction.

  • Incubation: Tightly cap the vial and incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically for the specific ketone.

  • Sample Work-up: After cooling to room temperature, the reaction mixture can often be directly injected into the HPLC system. Dilution with the mobile phase may be necessary.

  • HPLC-FLD Analysis: Analyze the derivatized sample using an HPLC system with a fluorescence detector. Set the excitation and emission wavelengths to the optima for the dansylhydrazone derivative (typically around 340 nm for excitation and 525 nm for emission).

Self-Validation: The appearance of a new, highly fluorescent peak in the chromatogram at a retention time different from the underivatized ketone and the reagent itself confirms the derivatization.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

PFBHA is a premier derivatizing agent for the analysis of volatile and semi-volatile ketones by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14] It reacts with ketones to form stable PFBHA-oxime derivatives that are amenable to GC separation and highly sensitive detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). The pentafluorobenzyl group is a strong electron-capturing moiety, which provides the basis for the high sensitivity of these detection methods.[15]

Causality Behind Experimental Choices: The derivatization is typically performed in an aqueous or aqueous-organic solution. The reaction can be carried out at room temperature, although gentle heating can increase the rate. The resulting oximes are extracted into an organic solvent, such as hexane or dichloromethane, for GC-MS analysis.[2]

Protocol 4: PFBHA Derivatization for GC-MS Analysis

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

  • Ketone-containing sample (in a suitable solvent or aqueous matrix).

  • Organic extraction solvent (e.g., hexane or dichloromethane, GC grade).

  • Sodium sulfate (anhydrous).

  • Vortex mixer.

  • Water bath (optional).

  • Autosampler vials with inserts.

Procedure:

  • Reagent Preparation: Prepare a fresh solution of PFBHA in water or a suitable buffer (e.g., 1 mg/mL).

  • Derivatization Reaction: In a vial, combine the ketone sample with an excess of the PFBHA solution. The reaction is often performed at room temperature for several hours or can be accelerated by heating at a moderate temperature (e.g., 60°C) for 1-2 hours.[16]

  • Extraction: After the reaction is complete, extract the PFBHA-oxime derivatives into an organic solvent like hexane or dichloromethane by vigorous mixing (e.g., vortexing for 1-2 minutes). Allow the layers to separate.

  • Drying and Concentration: Carefully transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water. The extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Transfer the final extract to an autosampler vial and inject it into a GC-MS system. The PFBHA-oximes are typically analyzed in selected ion monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic fragment ions such as m/z 181 (the pentafluorotropylium ion).[3]

Self-Validation: The formation of two stereoisomers (syn and anti) of the oxime derivative is common and can be observed as two closely eluting peaks in the chromatogram, both exhibiting the characteristic mass spectrum of the PFBHA-ketone derivative.

Comparative Performance of Ketone Derivatization Agents

The choice of the most suitable derivatization agent depends on a multitude of factors. The following table provides a comparative summary of the key performance characteristics of the four agents discussed.

Derivatizing AgentDetection MethodTypical Detection LimitAdvantagesDisadvantages
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV10-20 µg/L[17]Cost-effective, robust, provides visual confirmation of reaction.Moderate sensitivity, potential for multiple derivatives with diketones.
Girard's Reagents (T & P) LC-MS3-4 fmol (on-column)[10]Excellent for MS sensitivity enhancement, introduces a permanent charge.Reagent can be expensive, may require optimization for different ketones.
Dansylhydrazine HPLC-FLD, CE-LIF100 amol (on-column)[11]Very high sensitivity with fluorescence detection, good for biological samples.Potential for fluorescence quenching in complex matrices, reagent can be light-sensitive.
PFBHA GC-MS (NCI), GC-ECD0.03-0.34 ppbv (in air)[13][18]Excellent for volatile ketones, high sensitivity with ECD and NCI-MS.Formation of syn/anti isomers can complicate chromatography, requires GC-amenable analytes.

Conclusion: A Strategic Approach to Ketone Analysis

The derivatization of ketones is a cornerstone of modern analytical chemistry, enabling the sensitive and selective quantification of this important class of compounds. By understanding the underlying reaction mechanisms and the specific advantages of each derivatizing agent, researchers can strategically select the optimal approach for their analytical challenges. The protocols provided in this guide offer a solid foundation for implementing these powerful techniques in your laboratory. As with any analytical method, optimization of reaction conditions and thorough validation are paramount to achieving accurate and reliable results.

References

  • Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 60-66.
  • Paulukinas, Z., et al. (2018). Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Methods in Molecular Biology, 1733, 203-214.
  • Wells, J. R. (2008). Feasibility of detection and quantification of gas-phase carbonyls in indoor environments using PFBHA derivatization and solid-phase microextraction (SPME). Journal of Environmental Monitoring, 10(6), 733-738.
  • Brady, O. L., & Elsmie, G. V. (1926). The use of 2: 4-dinitrophenylhydrazine as a reagent for aldehydes and ketones. Analyst, 51(599), 77-78.
  • Wang, Z., et al. (2022). Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS.
  • Fieber, W., & Gstrein, E. (2002). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Supelco Reporter, 20.3, 3-5.
  • Spaulding, R. S., et al. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. Analytical and Bioanalytical Chemistry, 372(7-8), 808-816.
  • Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-870.
  • Liggio, J., & McLaren, R. (2003). An optimized method for the determination of volatile and semi-volatile aldehydes and ketones in ambient particulate matter.
  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(2), 1-7.
  • Li, K., et al. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. Analytical Chemistry, 90(21), 12996-13004.
  • Frey, A. J., et al. (2017). Analysis of Ketosteroids by Girard P Derivatization.
  • Flinders, B., et al. (2016). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI mass spectrometry imaging. Journal of The American Society for Mass Spectrometry, 27(1), 164-172.
  • Giera, M., & Bracher, F. (2008). Girard's Reagent P. In Reagents for Heteroarene Synthesis (pp. 1-4). John Wiley & Sons, Ltd.
  • Higashi, T., et al. (2004). Development of a derivatization method for investigating testosterone and dehydroepiandrosterone using tandem mass spectrometry in saliva samples from young professional soccer players pre- and post-training. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 725-734.
  • BenchChem. (2025). A Comparative Guide to Carbonyl Derivatization Reagents: PFBHA vs. O-(2-Chloro-6-fluorobenzyl)hydroxylamine.
  • Waters Corporation. (2005). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Bourdin, D., & Desauziers, V. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 4989-4999.
  • Perez, S. A., & Colón, L. A. (1996). Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection. Electrophoresis, 17(2), 352-358.
  • Rodigast, M., et al. (2015). Optimization of PFBHA derivatisation for the quantification of carbonyl compounds in aqueous atmospheric samples. Atmospheric Measurement Techniques, 8(2), 857-876.
  • Bao, M., et al. (2018). Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization. CORESTA Congress, Kunming, China, Smoke Science/Product Technology Joint Study Groups.
  • Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine (DNPH) and liquid chromatography/atmospheric pressure photoionization-mass spectrometry (LC/APPI-MS). Rapid Communications in Mass Spectrometry, 18(21), 2539-2546.
  • Mesquita, M. M. F., et al. (2014). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Methods in Enzymology, 547, 345-361.
  • Liu, X., et al. (2019). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 9(3), 45.
  • Sigma-Aldrich. Dansylhydrazine.
  • Colón, L. A., & Perez, S. A. (1996). Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection. Electrophoresis, 17(2), 352-358.
  • Karlsson, K. E., et al. (2001). Derivatization of Steroids with Dansylhydrazine Using Trifluoromethanesulfonic Acid as Catalyst. Analytical Chemistry, 73(23), 5765-5772.
  • Wang, P., et al. (2011). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 83(15), 6139-6145.
  • Rigdova, K., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 687.
  • Agilent Technologies. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
  • Fan, T. W. M., et al. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry.
  • Sharma, S., et al. (2015). A simple and sensitive UV-Vis spectrophotometric method for the determination of formaldehyde and other aldehydes in aqueous solution. Journal of Analytical Science and Technology, 6(1), 1-8.
  • Nakajima, D., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2115-2121.
  • Lee, D. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(13), 3995.
  • Hobby, T., et al. (2024). Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique.
  • Al-Sened, K. A., & Morrison, C. (2019). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 11(35), 4515-4527.
  • de Souza, P. P., et al. (2003). HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 83(4), 629-634.
  • Ma, Y. C., & Kim, H. Y. (2000). QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS. Lipids, 35(4), 443-448.
  • Brooks, A. C., & Diczfalusy, E. (1969). The Use of 2,4-Dinitrophenylhydrazine Derivatives of Ovarian Ketosteroids in Steroid Analysis. Acta Endocrinologica, 62(3), 509-523.
  • Purba, N. P. (2021). Indonesian Journal of Multidisciplinary Research.
  • Le, J. W., et al. (1993). O-(2,3,4,5,6-pentafluorobenzyl)oxime-trimethylsilyl ester derivatives for sensitive identification and quantitation of aldehydes, ketones, and oxoacids in biological fluids.
  • Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 8(22), 5171-5174.
  • BenchChem. (2025). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.

Sources

Anti-inflammatory and antimicrobial screening protocols for piperazine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Throughput Screening of Piperazine Derivatives for Antimicrobial and Anti-inflammatory Efficacy

Introduction & Mechanistic Rationale

Piperazine is a six-membered nitrogenous heterocycle that serves as a privileged scaffold in modern medicinal chemistry[1]. The presence of two secondary nitrogen atoms (N-1 and N-4) allows for orthogonal functionalization, enabling researchers to precisely tune the molecule's lipophilicity, basicity, and spatial geometry.

Understanding the causality behind these structural modifications is critical for rational drug design:

  • Antimicrobial Causality: N-substitution with bulky or highly lipophilic groups (e.g., pyridinyl sulfonyl or fluoroquinolone hybrids) enhances the compound's ability to penetrate the outer membrane of Gram-negative bacteria. This facilitates the inhibition of intracellular targets such as DNA gyrase or the lipid A biosynthesis enzyme LpxH[2][3].

  • Anti-inflammatory Causality: Derivatives such as benzhydrylpiperazines and indole-piperazines exhibit potent, competitive inhibition of Cyclooxygenase-2 (COX-2). The piperazine moiety acts as a flexible linker that optimally positions aryl functional groups deep into the hydrophobic binding pocket of COX-2, preventing the oxidation of arachidonic acid into pro-inflammatory prostaglandins while sparing the constitutive COX-1 enzyme[4][5].

Dual-Track Screening Workflow

To systematically evaluate a piperazine library, we employ a dual-track screening protocol. This workflow ensures that synthesized hits are evaluated for both primary potency and off-target cross-reactivity.

G A Piperazine Library Synthesis & QC B Antimicrobial Pathway (CLSI Microdilution) A->B C Anti-inflammatory Pathway (COX-2/LOX Assays) A->C D MIC & MBC Determination (MTT/Resazurin) B->D E Fluorometric COX-2 Inhibition Screening C->E F Time-Kill Kinetics & Resistance Profiling D->F G Cellular Validation (RAW 264.7 Macrophages) E->G

Fig 1. Dual-track screening workflow for piperazine derivatives.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Scientific Integrity & Validation: This protocol is grounded in the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines[6]. Because highly lipophilic piperazine derivatives can precipitate in aqueous media and cause false-positive optical density readings, we incorporate an MTT[3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reduction step. This acts as a self-validating viability indicator, measuring true metabolic activity rather than mere turbidity[2].

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, clear-bottom microtiter plates

  • MTT reagent (5 mg/mL in PBS)

  • Test strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 10031)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial cultures overnight at 37°C. Dilute the cultures in fresh CAMHB to achieve a final inoculum of 5×105 CFU/mL (corresponding to an OD600 of approximately 0.006)[2][6].

  • Compound Dilution: Prepare a 2-fold serial dilution of the piperazine derivatives in DMSO. Critical Step: The final DMSO concentration in the assay wells must not exceed 1% to prevent solvent-induced cytotoxicity and baseline growth inhibition[6].

  • Plate Assembly: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compounds. Always include a growth control (bacteria + 1% DMSO, no drug) and a sterility control (media only).

  • Incubation: Seal the plates with a breathable membrane to prevent evaporation and incubate at 37°C for 20–22 hours[2].

  • Viability Validation (MTT): Add 10 µL of the MTT solution (5 mg/mL) to each well. Incubate for an additional 3 hours at 37°C in the dark[2].

  • Endpoint Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the piperazine derivative that prevents the color shift from yellow (unreduced MTT) to purple (formazan), indicating a complete halt in bacterial metabolic activity.

Protocol B: Anti-inflammatory Screening (COX-2 Inhibition Assay)

Scientific Integrity & Validation: The primary adverse effect of traditional NSAIDs is gastrointestinal toxicity driven by the inhibition of the constitutive COX-1 enzyme[4][7]. Therefore, a self-validating anti-inflammatory protocol must calculate the COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). This fluorometric assay measures the peroxidase activity of cyclooxygenase, which is directly coupled to the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PG Prostaglandins (PGE2) Inflammation COX2->PG Piperazine Piperazine Derivative (Inhibitor) Piperazine->COX2 Competitive Binding

Fig 2. Mechanism of COX-2 inhibition by piperazine derivatives.

Materials:

  • Recombinant Human COX-1 and COX-2 enzymes

  • Arachidonic Acid (Substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric probe

  • Celecoxib (Positive control for COX-2 selectivity)

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute COX-1 and COX-2 enzymes in assay buffer (typically 100 mM Tris-HCl, pH 8.0, containing 1 µM hematin as a cofactor).

  • Reaction Assembly: In a 96-well black opaque plate, combine 150 µL of assay buffer, 10 µL of the piperazine test compound (dissolved in DMSO, max 1% final concentration), and 10 µL of the respective COX enzyme[4][8].

  • Pre-incubation: Incubate the mixture at room temperature (25°C) for 5 minutes. Causality: This step is mandatory to allow the piperazine derivative to enter and competitively bind the deep hydrophobic channel of the COX enzyme prior to substrate introduction[4].

  • Initiation: Add 10 µL of the ADHP probe. Rapidly initiate the reaction by using a multi-channel pipette to dispense 10 µL of the arachidonic acid substrate solution to all wells simultaneously[8].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 535 nm / Emission: 587 nm) continuously in kinetic mode for 5–10 minutes at 25°C[8].

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence vs. time curve. Determine the IC50 using non-linear regression (dose-response curve) and calculate the Selectivity Index (SI).

Quantitative Data Presentation

To appropriately benchmark newly synthesized piperazine compounds, their readouts must be compared against established clinical standards and literature benchmarks.

Table 1: Expected Pharmacological Profiles of Substituted Piperazine Derivatives

Compound Class / SubstitutionTarget Pathogen / EnzymeMIC (µg/mL)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Pyridinyl Sulfonyl PiperazineK. pneumoniae ATCC 100310.04N/AN/AN/A
Benzhydrylpiperazine (4-Cl)COX-2 / 5-LOXN/A0.25 ± 0.03> 50.0> 200
Indole-Piperazine HybridCOX-2N/A0.30 ± 0.0478.7 ± 3.60~ 262
Celecoxib (Standard)COX-2N/A0.36 ± 0.0214.1~ 39
Ciprofloxacin (Standard)E. coli ATCC 25922< 0.016N/AN/AN/A

Note: Data aggregated from structural activity relationship (SAR) benchmarks in literature[2][3][4][5].

Sources

Techniques for Evaluating Opioid Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Opioid Receptor Antagonists

Opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain modulation, reward pathways, and various physiological processes.[1][2] The three classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—are the primary targets for both endogenous opioid peptides and exogenous opioid drugs.[3] While opioid agonists are potent analgesics, their use is hampered by severe side effects, including respiratory depression, tolerance, and dependence.[4] Opioid antagonists are indispensable tools in both research and clinical settings. They competitively bind to opioid receptors with high affinity but do not activate them, effectively blocking the effects of agonists.[5][6] This action is crucial for reversing opioid overdose, managing substance use disorders, and dissecting the complex signaling pathways of the opioid system.[5][7]

This guide provides a comprehensive overview of the state-of-the-art techniques used to evaluate and characterize opioid receptor antagonists. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for key in vitro and in vivo assays. Our focus is on not just the "how" but the "why," offering insights into the experimental choices that ensure robust and reproducible data.

Understanding Opioid Receptor Signaling: The Basis of Antagonism

Opioid receptors primarily couple to inhibitory G proteins (Gαi/o).[5] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The "classical" G-protein signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and activation of kinase cascades like the MAP kinase pathway.[1][8]

A second critical signaling pathway involves β-arrestins.[5][8] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[9] This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[5][9] The evaluation of an antagonist's ability to block these distinct signaling pathways is fundamental to its characterization.

Diagram 1: Opioid Receptor Signaling Pathways

cluster_membrane Plasma Membrane cluster_cytosol Cytosol Opioid_Receptor Opioid Receptor (GPCR) G_Protein G Protein (Gαi/oβγ) Opioid_Receptor->G_Protein Agonist Binding GRK GRK Opioid_Receptor->GRK Agonist Binding AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits cAMP cAMP (decreased) AC->cAMP beta_Arrestin β-Arrestin GRK->beta_Arrestin Phosphorylation of Receptor Internalization Receptor Internalization beta_Arrestin->Internalization MAPK MAPK Signaling beta_Arrestin->MAPK Agonist Opioid Agonist Agonist->Opioid_Receptor Binds & Activates Antagonist Opioid Antagonist Antagonist->Opioid_Receptor Binds & Blocks

Caption: Overview of G-protein and β-arrestin signaling pathways activated by opioid agonists and blocked by antagonists.

In Vitro Assays for Characterizing Opioid Receptor Antagonism

In vitro assays are the cornerstone of antagonist characterization, providing quantitative measures of a compound's affinity for the receptor and its functional effects on signaling pathways.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays directly measure the interaction of a compound with the opioid receptor.[3][10] These assays are fundamental for determining a compound's binding affinity (Ki), which is a critical parameter for assessing its potency and selectivity.[4][10]

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is chosen to ensure a robust signal-to-noise ratio.[3] Non-selective radioligands like [³H]diprenorphine can be used to label multiple opioid receptor types, while receptor-selective radioligands are used to probe interactions with specific receptor subtypes.

  • Competition Binding: This format is used to determine the affinity of an unlabeled antagonist. The antagonist competes with a fixed concentration of a radioligand for binding to the receptor. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • Non-Specific Binding: This is determined in the presence of a high concentration of an unlabeled ligand that saturates all specific binding sites.[11] This is a crucial control to ensure that the measured binding is specific to the target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

    • Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.[12]

    • Non-Specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM naloxone), and 50 µL of radioligand solution.[13]

    • Competition Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of the test antagonist, and 50 µL of radioligand solution.[12]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.[11][12]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[11][12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of Common Opioid Antagonists

AntagonistReceptor SubtypeKi (nM)Reference(s)
Naloxone Mu (µ)2.3 - 5.1[14]
Delta (δ)37 - 95[15][14]
Kappa (κ)9.6 - 16[15][14]
Naltrexone Mu (µ)0.27 - 0.37[8][16]
Delta (δ)9.4[8]
Kappa (κ)4.8[8]
Naltrindole Mu (µ)>40-fold selectivity for delta[17]
Delta (δ)0.29 - 0.71[17]
Kappa (κ)>40-fold selectivity for delta[17]
nor-Binaltorphimine (nor-BNI) Mu (µ)pA2 = 7.4 - 7.6[7]
Delta (δ)pA2 = 7.6 - 7.8[7]
Kappa (κ)pA2 = 10.2 - 10.4[7]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.

[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

The [³⁵S]GTPγS binding assay is a functional technique that directly measures the first step in G-protein activation: the exchange of GDP for GTP.[18][19] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state of the G-protein is stabilized, allowing for the quantification of receptor activation.[18] For antagonists, this assay measures their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[19]

Causality Behind Experimental Choices:

  • Non-hydrolyzable GTP analog: [³⁵S]GTPγS is used because it is resistant to the intrinsic GTPase activity of the Gα subunit, leading to an accumulation of the activated Gα-[³⁵S]GTPγS complex, which can then be quantified.[18]

  • GDP: The presence of GDP is crucial as it maintains the G-protein in its inactive, heterotrimeric state prior to agonist stimulation.[20]

  • Agonist Concentration: A fixed concentration of a known agonist (typically the EC80) is used to stimulate a submaximal but robust G-protein activation, allowing for the clear detection of inhibitory effects by the antagonist.[13]

Protocol: [³⁵S]GTPγS Binding Assay for Antagonist Evaluation

  • Membrane Preparation:

    • Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Setup (96-well plate format):

    • In each well, combine assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4), varying concentrations of the test antagonist, and a fixed concentration of GDP (e.g., 10 µM).[13][21]

    • Add the cell membrane suspension (10-20 µg protein/well).[21]

    • Pre-incubate the plate at 30°C for 15 minutes.[21]

  • Agonist Stimulation:

    • Add a fixed concentration of a standard opioid agonist (e.g., DAMGO for µ-receptors) to all wells except for the basal control wells.[13]

  • Initiation of Reaction:

    • Add [³⁵S]GTPγS to all wells to a final concentration of approximately 0.1 nM to start the binding reaction.[21]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer, as described for the radioligand binding assay.[13]

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration to determine the IC50.

    • The antagonist's potency can be expressed as a Ki value, calculated using the Schild equation for competitive antagonism.[22]

Diagram 2: Workflow for [³⁵S]GTPγS Binding Assay

Start Start Membrane_Prep Prepare Receptor-Containing Cell Membranes Start->Membrane_Prep Plate_Setup Plate Setup: - Membranes - Antagonist - GDP Membrane_Prep->Plate_Setup Pre_Incubate Pre-incubate at 30°C Plate_Setup->Pre_Incubate Agonist_Stim Add Opioid Agonist Pre_Incubate->Agonist_Stim GTPgS_Add Add [³⁵S]GTPγS Agonist_Stim->GTPgS_Add Incubate Incubate at 30°C GTPgS_Add->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Step-by-step workflow of the [³⁵S]GTPγS binding assay for evaluating opioid antagonists.

cAMP Inhibition Assays: Measuring Downstream Signaling

Since opioid receptors are Gαi/o-coupled, their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[22] cAMP inhibition assays measure this downstream functional response. Antagonism is quantified by the ability of a compound to reverse the agonist-induced decrease in cAMP production.[13]

Causality Behind Experimental Choices:

  • Adenylyl Cyclase Activator: Forskolin is commonly used to stimulate adenylyl cyclase, leading to a measurable basal level of cAMP.[13] This provides a dynamic range to observe the inhibitory effect of an opioid agonist and its reversal by an antagonist.

  • cAMP Detection Method: Various methods are available, including Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), and assays utilizing fluorescent cAMP biosensors.[13][23] The choice depends on the desired throughput and sensitivity.

Protocol: cAMP Inhibition Assay (HTRF-based)

  • Cell Culture:

    • Culture cells stably or transiently expressing the opioid receptor of interest (e.g., HEK-MOR or CHO-MOR cells) in a suitable medium.[13]

    • Plate the cells in a 96- or 384-well plate and allow them to adhere and grow.[24]

  • Assay Procedure:

    • Remove the culture medium and replace it with assay buffer.

    • Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

    • Add a fixed concentration of a standard opioid agonist.

    • Add forskolin to stimulate adenylyl cyclase.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection (HTRF):

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Incubate the plate at room temperature to allow for the detection reaction to occur.

  • Measurement and Data Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • The HTRF signal is inversely proportional to the cAMP concentration.

    • Calculate the antagonist's potency (IC50 or Ki) by plotting the reversal of the agonist's effect against the antagonist concentration.

Bioluminescence Resonance Energy Transfer (BRET) Assays: Probing Molecular Interactions in Real-Time

BRET is a powerful technique for studying protein-protein interactions in living cells.[25][26] For opioid receptor antagonism, BRET assays are particularly useful for monitoring the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and internalization.[27][28]

Causality Behind Experimental Choices:

  • BRET Pair: The assay relies on the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP, or Venus).[26][28] The receptor is typically fused to one partner and β-arrestin to the other.

  • Measurement of Antagonism: In the presence of an agonist, the receptor and β-arrestin are brought into close proximity, resulting in an increased BRET signal. An antagonist will compete with the agonist for receptor binding and prevent this interaction, leading to a dose-dependent decrease in the agonist-induced BRET signal.[28]

Protocol: β-Arrestin Recruitment BRET Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293 cells).[25]

    • Co-transfect the cells with plasmids encoding the opioid receptor fused to a BRET donor (e.g., MOR-Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus-β-arrestin2).[27][28]

  • Assay Setup:

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

    • On the day of the assay, replace the culture medium with a suitable assay buffer.

  • Measurement:

    • Add the luciferase substrate (e.g., coelenterazine h) to the wells.

    • Measure the baseline BRET signal using a microplate reader capable of detecting both donor and acceptor emissions simultaneously.

    • Add varying concentrations of the test antagonist, followed by a fixed concentration of a standard agonist.

    • Monitor the BRET signal over time.

  • Data Analysis:

    • Calculate the net BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the change in the BRET ratio against the logarithm of the antagonist concentration to determine its IC50 value for inhibiting agonist-induced β-arrestin recruitment.

Diagram 3: Principle of BRET Assay for β-Arrestin Recruitment

cluster_no_agonist No Agonist cluster_agonist Agonist Present cluster_antagonist Agonist + Antagonist Receptor_Rluc_1 Receptor-Rluc Arrestin_Venus_1 β-Arrestin-Venus Low_BRET Low BRET Signal Receptor_Rluc_2 Receptor-Rluc Arrestin_Venus_2 β-Arrestin-Venus Receptor_Rluc_2->Arrestin_Venus_2 Recruitment High_BRET High BRET Signal Receptor_Rluc_3 Receptor-Rluc Arrestin_Venus_3 β-Arrestin-Venus Blocked_BRET Low BRET Signal Antagonist Antagonist Antagonist->Receptor_Rluc_3 Blocks Agonist

Caption: BRET assay principle: Agonist induces receptor-β-arrestin proximity, increasing BRET, which is blocked by an antagonist.

In Vivo Assays: Evaluating Antagonism in a Physiological Context

In vivo assays are essential for determining the pharmacological effects of an antagonist in a whole organism. These studies provide crucial information on a compound's efficacy, duration of action, and potential side effects.

Tail-Flick Test: Assessing Antinociception

The tail-flick test is a widely used model to assess the analgesic effects of opioids and their blockade by antagonists.[29][30] The test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[29]

Causality Behind Experimental Choices:

  • Noxious Stimulus: A focused beam of light or immersion in hot water provides a quantifiable and reproducible thermal stimulus.[29]

  • Cut-off Time: A maximum exposure time is set to prevent tissue damage to the animal.[30]

  • Antagonist Pre-treatment: The antagonist is administered prior to the agonist to determine its ability to block the agonist-induced increase in tail-flick latency.

Protocol: Tail-Flick Test

  • Animal Acclimation:

    • Acclimate the animals (typically mice or rats) to the testing environment and handling procedures to minimize stress-induced variability.

  • Baseline Latency:

    • Gently restrain the animal and apply the thermal stimulus to its tail.

    • Record the time it takes for the animal to flick its tail away from the stimulus. This is the baseline latency.[29]

  • Drug Administration:

    • Administer the test antagonist via a suitable route (e.g., subcutaneous or intraperitoneal injection).

    • After a specified pre-treatment time, administer a standard opioid agonist (e.g., morphine).

  • Testing:

    • At various time points after agonist administration, measure the tail-flick latency.[31]

  • Data Analysis:

    • The antagonist effect is demonstrated by a reduction in the agonist-induced increase in tail-flick latency.

    • Dose-response curves can be generated to determine the antagonist's potency (e.g., AD50, the dose of antagonist that reduces the agonist's effect by 50%).

Conclusion and Future Directions

The techniques described in this guide represent a robust toolkit for the comprehensive evaluation of opioid receptor antagonists. From determining binding affinity at the molecular level to assessing in vivo efficacy, these assays provide the critical data necessary for both basic research and drug development. The choice of assay should be guided by the specific research question, with an understanding of the strengths and limitations of each technique. As our understanding of the complexities of opioid receptor signaling, including biased agonism and receptor dimerization, continues to grow, the development and application of novel and refined assays will be crucial for the discovery of safer and more effective opioid-based therapeutics.

References

  • Pharmacological enhancement of naltrexone treatment for opioid dependence: a review. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Naltrexone and buprenorphine: opioid receptor activity profiles. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Nor-binaltorphimine, a highly selective kappa-opioid antagonist in analgesic and receptor binding assays. (1988). PubMed. Retrieved March 21, 2026, from [Link]

  • Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. (n.d.). Enzymlogic. Retrieved March 21, 2026, from [Link]

  • Opioid Antagonists. (2023). StatPearls. Retrieved March 21, 2026, from [Link]

  • Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord. (2012). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Analysis of selective binding epitopes for the kappa-opioid receptor antagonist nor-binaltorphimine. (1995). PubMed. Retrieved March 21, 2026, from [Link]

  • In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor. (2013). PubMed. Retrieved March 21, 2026, from [Link]

  • Resolution of biphasic binding of the opioid antagonist naltrexone in brain membranes. (1991). PubMed. Retrieved March 21, 2026, from [Link]

  • A Primer on Optimal Dose and Timing for Central Mu-Opioid Receptor Blockade. (2022). bioRxiv. Retrieved March 21, 2026, from [Link]

  • Structure of the δ-opioid receptor bound to naltrindole. (2012). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Opioid receptor monitoring using BRET assays. (2023). BMG LABTECH. Retrieved March 21, 2026, from [Link]

  • High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence. (2008). PLOS ONE. Retrieved March 21, 2026, from [Link]

  • Tail flick test. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations. (2022). Taylor & Francis Online. Retrieved March 21, 2026, from [Link]

  • Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety. (1995). PubMed. Retrieved March 21, 2026, from [Link]

  • Radioligand-binding studies. (2019). Bio-protocol. Retrieved March 21, 2026, from [Link]

  • Selective delta-opioid receptor ligands: potential PET ligands based on naltrindole. (2001). PubMed. Retrieved March 21, 2026, from [Link]

  • Opioid receptor binding affinity (K i ) and antagonistic potency (K i ) of opioid antagonists on MOR, DOR, and KOR. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. (2014). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Characterization of BU09059: A Novel Potent Selective κ-Receptor Antagonist. (2014). ACS Publications. Retrieved March 21, 2026, from [Link]

  • An Innovative Cold Tail-Flick Test: The Cold Ethanol Tail-Flick Test. (1999). PubMed. Retrieved March 21, 2026, from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. (1993). PubMed. Retrieved March 21, 2026, from [Link]

  • Pharmacological profiling of naltrindole and naloxone on the δ, µ, and κ opioid receptors. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). (2017). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. Retrieved March 21, 2026, from [Link]

  • Functional Assays Protocols. (n.d.). PDSP. Retrieved March 21, 2026, from [Link]

  • Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. (2012). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Tail Flick Test. (n.d.). Melior Discovery. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2020). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists. (1983). PubMed. Retrieved March 21, 2026, from [Link]

  • Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins. (2020). PubMed. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). PubMed. Retrieved March 21, 2026, from [Link]

  • A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. (2020). bioRxiv. Retrieved March 21, 2026, from [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. Retrieved March 21, 2026, from [Link]

  • K i Values7SEM for the Inhibition Mu-, Delta-, and Kappa-Opioid Receptor Binding to CHO Membranes by Nalmefene. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Differential Control of Opioid Antinociception to Thermal Stimuli in a Knock-In Mouse Expressing Regulator of G. (2013). Journal of Neuroscience. Retrieved March 21, 2026, from [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved March 21, 2026, from [Link]

  • Opioid Agonists, Partial Agonists, Antagonists: Oh My!. (2018). Pharmacy Times. Retrieved March 21, 2026, from [Link]

  • Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats. (2017). International Journal of Neuropsychopharmacology. Retrieved March 21, 2026, from [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (2010). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2021). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (2021). ACS Publications. Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with synthesizing 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone (CAS No.: 1024329-02-9)[1].

The formation of this specific amide bond presents a notorious synthetic challenge. The coupling partners—1-(3-methylphenyl)piperazine and 1-phenylcyclopentanecarboxylic acid—suffer from severe dual steric hindrance. The α -tertiary nature of the carboxylic acid, locked within a cyclopentyl ring and shielded by a bulky phenyl group, acts as a neo-pentyl-like steric shield. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to bypass these steric limitations and achieve high synthesis yields.

Troubleshooting & FAQs

Q1: Why are my standard amide coupling reactions (e.g., EDC/HOBt, DCC) yielding less than 15% of the target ketone? A1: The core issue is the inability of the nucleophile to reach the electrophilic center at the required Bürgi-Dunitz trajectory. When 1-phenylcyclopentanecarboxylic acid is activated with standard carbodiimides (like EDC), the resulting O-acylisourea or OBt active ester is extremely bulky. The incoming nucleophile, 1-(3-methylphenyl)piperazine, is a secondary amine, which also carries significant steric bulk. This massive steric clash prevents nucleophilic attack, leading to stalled reactions and high recovery of unreacted starting materials[2].

Q2: If standard active esters fail, what is the most reliable activation strategy for this specific coupling? A2: To overcome the steric shield, you must minimize the size of the leaving group on the activated carbonyl. As an Application Scientist, I recommend two primary strategies:

  • Acid Chloride Formation: Converting the acid to 1-phenylcyclopentanecarbonyl chloride. The chloride ion is a small, highly electronegative leaving group that significantly increases the electrophilicity of the carbonyl without adding steric bulk[3].

  • Acyl Fluoride Generation: Using fluorinating agents like BTFFH to generate an acyl fluoride in situ. Acyl fluorides behave like highly activated esters but minimize steric hindrance due to the exceptionally small van der Waals radius of the fluorine atom (~1.47 Å)[4].

Q3: I attempted the acid chloride route using thionyl chloride, but I observed significant degradation and dark reaction mixtures. How can I improve this? A3: While thionyl chloride is traditionally used for synthesizing 1-phenylcyclopentanecarbonyl chloride[5], it requires harsh reflux conditions that can lead to side reactions. Switch to oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (DCM). This Vilsmeier-Haack-type activation is much milder, proceeds rapidly at room temperature, and the byproducts (CO, CO₂, HCl) are gaseous, which drives the reaction to completion and simplifies the workup[3].

Q4: Are there modern, one-pot alternatives to the acid chloride method that avoid hazardous gases? A4: Yes. The use of uronium-based reagents, specifically TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI), is highly recommended. This combination generates a highly reactive N-acylimidazolium intermediate in situ. TCFH combined with NMI has emerged as a broadly applicable, noncorrosive reagent system specifically optimized for activating challenging tertiary carboxylic acids[6].

Quantitative Method Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the expected outcomes of various activation strategies based on sterically hindered α -tertiary carboxylic acid models.

Activation StrategyReagentsTypical Yield (%)Reaction TimeByproduct Profile & Cleanup
Carbodiimide EDC, HOBt, DIPEA< 15%24 - 48 hHigh unreacted starting material, difficult-to-remove urea byproducts.
Acid Chloride Oxalyl Chloride, cat. DMF75 - 85%2 - 4 hHCl gas (requires venting/trapping), minimal organic byproducts.
Acyl Fluoride BTFFH, DIPEA85 - 95%4 - 12 hTetramethylurea, easily removed during standard aqueous workup.
Uronium/NMI TCFH, NMI80 - 90%2 - 6 hWater-soluble byproducts, highly scalable.

Experimental Workflows & Methodologies

AmideWorkflow Start 1-Phenylcyclopentanecarboxylic Acid + 1-(3-Methylphenyl)piperazine Decision Select Activation Strategy for α-Tertiary Acid Start->Decision Standard Standard Coupling (EDC/HOBt, DCC) Decision->Standard Conventional Chloride Acid Chloride Route (Oxalyl Chloride / cat. DMF) Decision->Chloride Traditional Robust Fluoride Acyl Fluoride Route (BTFFH or TCFH/NMI) Decision->Fluoride Modern Mild StandardRes Yield: <15% Steric Shielding Prevents Attack Standard->StandardRes Target Target Amide: 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone StandardRes->Target ChlorideRes Yield: 75-85% Highly Reactive, Moisture Sensitive Chloride->ChlorideRes ChlorideRes->Target FluorideRes Yield: >85% Mild, Low Steric Profile Fluoride->FluorideRes FluorideRes->Target

Synthetic workflow and decision matrix for overcoming steric hindrance in amide coupling.

Protocol 1: Two-Step Synthesis via Acid Chloride (Oxalyl Chloride Method)

This protocol is a self-validating system: the cessation of gas evolution during Step 1 visually confirms the complete conversion to the acid chloride.

Step 1: Acid Chloride Formation

  • Dissolve 1-phenylcyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise. Self-Validation: You will observe immediate effervescence (release of CO and CO₂).

  • Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution ceases completely[3].

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Redissolve the crude 1-phenylcyclopentanecarbonyl chloride in anhydrous CH₂Cl₂.

Step 2: Amide Coupling

  • In a separate flask, dissolve 1-(3-methylphenyl)piperazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous CH₂Cl₂. Cool to 0 °C.

  • Add the acid chloride solution from Step 1 dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: One-Pot Synthesis via Acyl Fluoride (BTFFH Method)

This method avoids hazardous gases and is ideal for parallel synthesis or scale-up.

  • Activation: To a solution of 1-phenylcyclopentanecarboxylic acid (1.0 eq) in anhydrous CH₂Cl₂, add BTFFH (1.5 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30–45 minutes to allow complete formation of the acyl fluoride intermediate[4].

  • Coupling: Add 1-(3-methylphenyl)piperazine (1.2 eq) directly to the reaction mixture.

  • Seal the vessel and heat to 40 °C for 12 hours. The elevated temperature helps overcome the remaining activation energy barrier of the bulky secondary amine.

  • Workup: Dilute with CH₂Cl₂, wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify.

Sources

Grignard Reaction Technical Support Center: A Guide to Ketone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Grignard reactions focused on ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of this powerful carbon-carbon bond-forming reaction. Here, you will find practical, field-proven insights and solutions to common challenges encountered during your experiments. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Grignard reactions for ketone synthesis.

Q1: My Grignard reaction to form a ketone is giving a tertiary alcohol instead. What is happening?

This is a classic issue when using esters or acid chlorides as starting materials. The Grignard reagent reacts with the ester or acid chloride to form the desired ketone. However, the ketone product is also reactive towards the Grignard reagent.[1][2][3][4][5][6][7] Because ketones are generally more reactive than esters, the newly formed ketone will readily react with a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[1][5][7]

To favor ketone formation, consider the following:

  • Use a less reactive organometallic reagent: Organocuprates (Gilman reagents) are less reactive than Grignard reagents and will typically react with acid chlorides to form ketones without proceeding to the tertiary alcohol.[3][8]

  • Employ a Weinreb amide: The reaction of a Grignard reagent with a Weinreb amide forms a stable chelated intermediate that prevents over-addition, yielding a ketone upon workup.[4]

  • React with a nitrile: Grignard reagents add to nitriles to form an imine intermediate, which upon hydrolysis yields a ketone.[4][9][10][11] The ketone is only formed during the workup, thus preventing a second addition of the Grignard reagent.

Q2: Why are anhydrous conditions so critical for a successful Grignard reaction?

Grignard reagents are highly reactive organometallic compounds that are not only potent nucleophiles but also extremely strong bases.[7][12][13][14][15][16][17] If any water is present in the reaction system, the Grignard reagent will be protonated by water in a rapid acid-base reaction.[12][13][14][15] This reaction consumes the Grignard reagent, converting it to an alkane and rendering it inactive for the desired nucleophilic attack on the carbonyl group.[12][15][16] This will significantly lower the yield or even completely prevent the desired reaction from occurring.[12][13][14]

Sources of moisture can include:

  • Improperly dried glassware.[12][16][18]

  • Anhydrous solvents that have absorbed atmospheric moisture.[12][16]

  • Moisture in the starting materials or the inert gas supply.[16]

Q3: My Grignard reagent formation is not initiating. What should I do?

Failure to initiate is a common problem, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[19][20] This layer prevents the organic halide from reacting with the magnesium metal.

Here are some troubleshooting steps:

  • Activate the Magnesium:

    • Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod (with caution) to expose a fresh surface.[20]

    • Chemical Activation: Add a small crystal of iodine.[18][19][20][21][22] The iodine reacts with the magnesium to form magnesium iodide, which helps to break up the oxide layer. A few drops of 1,2-dibromoethane can also be used as an initiator.[19][21]

  • Ensure Anhydrous Conditions: Double-check that all glassware was rigorously dried (flame-dried or oven-dried) and that the solvent is truly anhydrous.[18][19]

  • Gentle Heating: A small amount of heat from a heat gun can sometimes initiate the reaction.[18][19] Be prepared to cool the reaction if it becomes too vigorous.

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a small amount of an already-formed Grignard solution can help to initiate the reaction.[18]

In-depth Troubleshooting Guides

This section provides detailed guidance for more persistent and complex issues.

Guide 1: Low Yield of Ketone

A low yield of the desired ketone can be attributed to several factors beyond the over-addition to a tertiary alcohol.

Problem: Significant recovery of starting material (ketone precursor).

  • Cause A: Inactive Grignard Reagent. The Grignard reagent may have been quenched by residual moisture or oxygen.

    • Solution: Ensure all components of the reaction are scrupulously dry and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[12][13][23] It is highly recommended to titrate the Grignard reagent before use to determine its exact concentration.[21][24]

  • Cause B: Enolization of the electrophile. If the ketone precursor has acidic α-protons and the Grignard reagent is sterically hindered, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate.[23][25] This is especially prevalent with bulky ketones.

    • Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, converting the Grignard reagent to a less basic organocerium reagent (CeCl₃ addition) can suppress enolization.[26]

Problem: Formation of unexpected side products.

  • Cause A: Wurtz Coupling. The Grignard reagent can react with the unreacted organic halide starting material to form a dimer (R-R).[16][19]

    • Solution: Add the organic halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[19]

  • Cause B: Reduction of the Carbonyl. If the Grignard reagent has a β-hydrogen, it can reduce the carbonyl group to an alcohol via a six-membered ring transition state.[23][25]

    • Solution: This is more common with sterically hindered ketones.[23][25] Using a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) can circumvent this issue.

Guide 2: Issues with Grignard Reagent Preparation

The quality of the Grignard reagent is paramount for a successful reaction.

Problem: The reaction mixture turns dark brown or black during reagent formation.

  • Cause: This can be due to the formation of finely divided metal from side reactions or the presence of impurities in the magnesium or organic halide. While some color change is normal, a very dark solution may indicate decomposition.

    • Solution: Use high-purity magnesium turnings and ensure the organic halide is pure.[23]

Problem: The Grignard reagent precipitates out of solution.

  • Cause: The solubility of Grignard reagents can vary depending on the solvent and the specific reagent. In some cases, a cloudy or precipitated mixture is normal.

    • Solution: As long as the reagent is active (as determined by titration or a test reaction), the heterogeneity of the solution may not be an issue. Ensure adequate stirring to maintain a uniform suspension.

Experimental Protocols

Protocol 1: Titration of Grignard Reagent using Iodine

Determining the exact concentration of your Grignard reagent is crucial for stoichiometry control.

Materials:

  • Anhydrous THF

  • Iodine (I₂)

  • Lithium chloride (LiCl), dried under vacuum.

  • Grignard reagent solution

  • Dry glassware (vials, syringes)

Procedure:

  • In a flame-dried vial under an inert atmosphere, dissolve a known weight of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.[27]

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise from a syringe while stirring vigorously.[27]

  • The endpoint is reached when the dark brown/purple color of the iodine disappears and the solution becomes colorless or light yellow.[27]

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity based on the 1:1 stoichiometry between the Grignard reagent and iodine.

  • Repeat the titration at least once more and average the results for accuracy.[27]

Data Presentation

Table 1: Common Electrophiles for Ketone Synthesis via Grignard Reaction

ElectrophileIntermediateFinal Product (after hydrolysis)Key Considerations
Nitrile (R'-C≡N)Imine saltKetone (R-CO-R')Excellent for preventing over-addition as the ketone is formed during workup.[9]
Acid Chloride (R'-COCl)KetoneTertiary Alcohol (R₂R'COH)Highly reactive; over-addition is a major side reaction.[2][3][28][29] Use of organocuprates is preferred for ketone synthesis.[3][8]
Ester (R'-COOR")KetoneTertiary Alcohol (R₂R'COH)Less reactive than acid chlorides, but over-addition is still the primary pathway.[1][4][5][6][7][30]
Weinreb Amide (R'-CON(Me)OMe)Stable chelated intermediateKetone (R-CO-R')The N-methoxy-N-methylamide functionality prevents over-addition.[4]

Visualizations

Grignard Reaction Troubleshooting Workflow

grignard_troubleshooting start Reaction Failure or Low Yield check_initiation Did the Grignard reagent form? start->check_initiation no_initiation No Initiation check_initiation->no_initiation No low_yield Low Yield check_initiation->low_yield Yes check_conditions Were conditions strictly anhydrous? dry_system Thoroughly dry glassware and solvents check_conditions->dry_system check_electrophile What was the electrophile? ester_or_acid_chloride Ester or Acid Chloride? check_electrophile->ester_or_acid_chloride Yes nitrile_or_weinreb Nitrile or Weinreb Amide? check_electrophile->nitrile_or_weinreb No no_initiation->check_conditions activate_mg Activate Mg (Iodine, Crushing) no_initiation->activate_mg low_yield->check_electrophile titrate Titrate Grignard Reagent low_yield->titrate optimize Optimize Reaction Conditions (Temp, Addition Rate) activate_mg->optimize dry_system->optimize overaddition Over-addition to Tertiary Alcohol ester_or_acid_chloride->overaddition side_reactions Check for Side Reactions (Wurtz, Enolization, Reduction) nitrile_or_weinreb->side_reactions side_reactions->optimize titrate->optimize success Successful Ketone Synthesis optimize->success

Caption: A workflow diagram for troubleshooting Grignard reactions.

Reaction Pathways for Ketone Synthesis

ketone_synthesis_pathways cluster_start Starting Materials cluster_products Products Grignard (R-MgX) Grignard (R-MgX) Nitrile (R'-CN) Nitrile (R'-CN) Grignard (R-MgX)->Nitrile (R'-CN) + (then H3O+) Acid Chloride (R'-COCl) Acid Chloride (R'-COCl) Grignard (R-MgX)->Acid Chloride (R'-COCl) + Ester (R'-COOR'') Ester (R'-COOR'') Grignard (R-MgX)->Ester (R'-COOR'') + Ketone (R-CO-R') Ketone (R-CO-R') Nitrile (R'-CN)->Ketone (R-CO-R') Acid Chloride (R'-COCl)->Ketone (R-CO-R') Intermediate Ester (R'-COOR'')->Ketone (R-CO-R') Intermediate Tertiary Alcohol Tertiary Alcohol Ketone (R-CO-R')->Tertiary Alcohol + R-MgX

Caption: Reaction pathways for ketone synthesis using Grignard reagents.

References

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?. Retrieved from [Link]

  • Fiveable. (2025, August 15). Anhydrous conditions: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Hatano, M., Matsumura, T., & Ishihara, K. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(4), 573–576. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • PSIBERG. (2021, October 10). Why must Grignard reactions be anhydrous?. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ACS Publications. (2005, November 8). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. Retrieved from [Link]

  • Chem-Station. (2024, April 16). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Steps. (2023, March 28). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

  • PubMed. (2002, July 1). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.... Retrieved from [Link]

  • Pearson+. (n.d.). A ketone can be prepared from the reaction of a nitrile with a Gr.... Retrieved from [Link]

  • Chemistry Steps. (2024, January 27). Esters to Ketones. Retrieved from [Link]

  • Chemistry Steps. (2024, December 6). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]

  • Reddit. (2024, October 3). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl?. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • RSC Publishing. (2022, April 20). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]

  • Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone?. Retrieved from [Link]

  • YouTube. (2026, January 26). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Sciencemadness.org. (2004, April 21). high-purity Mg needed for Grignards?. Retrieved from [Link]

Sources

Advanced HPLC Troubleshooting: Resolving Peak Tailing for Basic Piperazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. Analyzing basic compounds containing secondary or tertiary amines—such as piperazine derivatives—is notoriously challenging. These analytes frequently exhibit severe peak tailing, which compromises resolution, integration accuracy, and assay sensitivity.

This guide is designed for researchers and drug development professionals. It provides a mechanistic understanding of peak tailing, a diagnostic workflow, and self-validating experimental protocols to ensure robust, symmetrical peak shapes.

Diagnostic Workflow for Peak Tailing

Before altering your method, you must determine if the tailing is a systemic hardware issue or a chemical interaction. Follow the diagnostic decision tree below:

PiperazineTroubleshooting Start Analyze Piperazine Peak Tailing Factor (Tf) > 1.5 Check Are all peaks tailing or just piperazine? Start->Check Systemic Systemic Issue Check column overload, frit blockage, or dead volume Check->Systemic All peaks Chemical Chemical Issue Secondary Silanol Interactions Check->Chemical Piperazine only Action1 1. Optimize Mobile Phase pH Low pH (<3) or High pH (>10) Chemical->Action1 Action2 2. Upgrade Column Chemistry Use CSH or BEH Particles Action1->Action2 If tailing persists Success Optimal Peak Shape Tf: 1.0 - 1.2 Action1->Success Resolved Action3 3. Use Mobile Phase Additives e.g., Triethylamine (TEA) Action2->Action3 If tailing persists Action2->Success Resolved Action3->Success Resolved

Diagnostic workflow for resolving basic piperazine peak tailing in HPLC.

Knowledge Base & FAQs: The "Why" Behind the Chromatography

Q1: Why do piperazine compounds exhibit such severe peak tailing on standard C18 columns? A1: Piperazine derivatives are strong bases, typically possessing two pKa values (approximately 5.3 and 9.8)[1]. At a neutral or mid-range pH (e.g., pH 7), the amines on the piperazine ring are protonated and carry a positive charge. Simultaneously, residual silanol groups (Si-OH) on standard silica-based columns dissociate into negatively charged silanolate ions (Si-O⁻)[1][2]. This creates a severe secondary ion-exchange interaction. While the hydrophobic C18 chains govern the primary retention, these electrostatic interactions act as a secondary retention mechanism that "drags" the analyte, resulting in an asymmetrical, tailing peak[3].

Q2: How should I adjust my mobile phase pH to eliminate this secondary interaction? A2: The most effective strategy is to manipulate the pH to neutralize either the analyte or the stationary phase:

  • Low pH Strategy (pH 2.0 - 3.0): By using acidic modifiers like 0.1% formic acid or 20 mM phosphate buffer (pH 2.5), you drive the pH below the pKa of the surface silanols. This protonates the silanols (Si-OH), rendering them neutral and effectively shutting down the ion-exchange pathway[2][4].

  • High pH Strategy (pH > 10.0): By using basic buffers like ammonium bicarbonate, you raise the pH above the highest pKa of the piperazine (9.8). This deprotonates the piperazine, converting it into a neutral, uncharged molecule that only interacts with the column via ideal hydrophobic partitioning[2][5].

Q3: What specific column technologies are best suited for basic piperazines? A3: If pH adjustment on a standard column is insufficient, upgrading the stationary phase chemistry is required:

  • Charged Surface Hybrid (CSH) Columns: CSH technology incorporates a low-level, reproducible positive surface charge onto the silica particle. This positive charge electrostatically repels the protonated piperazine molecules, preventing them from accessing any residual silanols. CSH columns provide superior peak shape and increased sample loading capacity, particularly in low-ionic-strength mobile phases commonly used in LC-MS[6].

  • Ethylene Bridged Hybrid (BEH) Columns: If employing the high-pH strategy, BEH columns are highly recommended. Their hybrid organic-inorganic silica matrix resists dissolution at high pH (up to pH 12), allowing you to safely run at pH 10.5 to keep the piperazine fully neutral[5].

Q4: Should I use mobile phase additives like Triethylamine (TEA)? A4: TEA is a classic silanol suppressor. When added to the mobile phase (e.g., 5-10 mM), TEA acts as a sacrificial competing base, binding to the active silanols and blocking the piperazine from interacting with them[4]. While highly effective for UV-based methods, TEA has significant drawbacks: it causes severe ion suppression in LC-MS, can alter column selectivity permanently, and accelerates the hydrolysis of the stationary phase[4]. It should be considered a last resort.

Experimental Protocols

To validate your method, implement one of the following self-validating protocols based on your detection requirements.

Protocol 1: Low-pH LC-MS Compatible Workflow (CSH Technology)

Objective: Achieve symmetrical peaks for protonated piperazine derivatives while maintaining MS compatibility.

  • Step 1 (Mobile Phase Preparation): Prepare Mobile Phase A (0.1% v/v Formic Acid in LC-MS grade Water, pH ~2.7) and Mobile Phase B (0.1% v/v Formic Acid in Acetonitrile).

  • Step 2 (Column Selection): Install a CSH C18 column (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 1.7 µm).

  • Step 3 (Equilibration): Flush the column with 10 column volumes of 50:50 A:B to establish the surface charge equilibrium.

  • Step 4 (Sample Dilution): Dissolve the piperazine compound in the initial mobile phase conditions (e.g., 95% A) to prevent solvent-mismatch peak distortion.

  • Step 5 (Execution): Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min. Evaluate the USP Tailing Factor (Tf). A value between 1.0 and 1.2 indicates successful suppression.

Protocol 2: High-pH UV/LC-MS Workflow (BEH Technology)

Objective: Neutralize the piperazine analyte using a high-pH stable hybrid column.

  • Step 1 (Buffer Preparation): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of water (10 mM). Adjust the pH to 10.5 using concentrated Ammonium Hydroxide.

  • Step 2 (Column Selection): Install a high-pH stable column (e.g., ACQUITY BEH C18 or Agilent Poroshell 120 HPH-C18)[5].

  • Step 3 (Execution): Use the pH 10.5 buffer as Mobile Phase A and pure Acetonitrile as Mobile Phase B. Inject the sample. The piperazine will be uncharged, eluting with a sharp, symmetrical peak driven purely by reversed-phase partitioning[2].

Quantitative Data Summary

The table below summarizes the expected USP Tailing Factor (Tf) for a standard basic piperazine compound across various column chemistries and pH conditions. A Tf of 1.0 represents perfect symmetry; Tf > 1.5 indicates unacceptable tailing.

Column TechnologypH 2.5 (Low pH)pH 7.0 (Neutral pH)pH 10.5 (High pH)
Standard Type-A C18 1.80> 3.00 (Severe Tailing)N/A (Column Dissolves)
End-capped Type-B C18 1.351.85N/A (Column Dissolves)
CSH C18 (Charged Surface) 1.05 1.251.15
BEH C18 (Hybrid Particle) 1.201.551.02

Data synthesized from comparative chromatographic studies on basic analytes[3][4].

Sources

Technical Support Center: Resolving Peak Tailing for Piperazine Derivatives in RP-HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peaks for piperazine-containing compounds. Piperazines are ubiquitous in modern drug development, but their basic nature makes them notoriously difficult to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].

This guide bypasses generic advice to provide a deep, mechanistic understanding of why tailing occurs and how to engineer a self-validating chromatographic system to eliminate it.

Part 1: Mechanistic Understanding (The "Why")

Q1: Why do piperazine compounds inherently tail on standard C18 columns? A: The root cause lies in the dual basicity of the piperazine ring and the surface chemistry of standard silica columns. Piperazine has two amine groups with pKa values typically around 5.3 and 9.7[2]. In standard mobile phases (pH 4–8), these amines are highly protonated and carry a positive charge[2].

Simultaneously, standard Type-A and even high-purity Type-B silica columns contain residual silanol groups (Si-OH) on their surface. Above pH 3.0, these acidic silanols dissociate into negatively charged silanate ions (Si-O⁻)[3][4]. When your positively charged piperazine travels through the column, it undergoes a secondary cation-exchange interaction with these silanate ions[5]. This mixed-mode retention (hydrophobic + ionic) delays the elution of a fraction of the analyte molecules, manifesting as a trailing edge or "tail" on the chromatogram[1].

SilanolInteraction A Piperazine (Basic Analyte) pKa ~5.3 & 9.7 B Mobile Phase pH 4-8 (Protonated Amine: NH2+) A->B Ionization E Secondary Cation-Exchange Interaction B->E C Silica Stationary Phase (Residual Silanols) D Deprotonated Silanol (Si-O-) C->D Dissociation D->E F Peak Tailing (Asymmetry Factor > 1.5) E->F Delayed Elution

Mechanistic pathway of cation-exchange interactions causing piperazine peak tailing.

Part 2: Strategic Troubleshooting & Column Chemistry

Q2: How can I adjust the mobile phase to suppress this interaction? A: You must manipulate the ionization state of either the analyte or the stationary phase.

  • Low pH Strategy (pH < 2.5): By using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you force the mobile phase pH below the pKa of the silanol groups. This fully protonates the silanols (neutralizing them to Si-OH), effectively shutting down the cation-exchange pathway[4][6].

  • High pH Strategy (pH > 10.0): By raising the pH above the piperazine's highest pKa (9.7), the analyte becomes deprotonated and neutral. It will no longer interact ionically with the negatively charged silanols[5]. Caution: This requires hybrid silica or polymeric columns that can withstand high pH without dissolving[7].

Q3: What if mobile phase adjustments aren't enough? A: If pH optimization fails, the stationary phase chemistry must be upgraded. Modern solutions include:

  • End-capped and Polar-Embedded Columns: These phases physically shield residual silanols from interacting with basic compounds[3].

  • Charged Surface Hybrid (CSH) Technology: CSH columns intentionally incorporate a low-level positive surface charge. This creates electrostatic repulsion against positively charged basic analytes like piperazine, drastically improving peak shape and loading capacity even in low-ionic-strength mobile phases (like those used in LC-MS)[8][9].

Quantitative Summary: Effect of pH and Column Chemistry
Column TechnologyMobile Phase pHPiperazine StateSilanol StateTypical Tailing Factor (Tf)Analytical Outcome
Standard C187.0 (Neutral)Cationic (+)Anionic (-)> 2.0Severe Tailing[5]
Standard C182.0 (Acidic)Cationic (+)Neutral (0)1.2 – 1.5Moderate Improvement[6]
High-pH Stable Hybrid11.0 (Basic)Neutral (0)Anionic (-)< 1.1Excellent Symmetry[7]
CSH C183.0 (Acidic)Cationic (+)Repelled (+)< 1.1Excellent Symmetry

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, a troubleshooting protocol must validate its own findings. If you observe tailing, you must first prove whether the issue is chemical (silanol interactions) or physical (column void, dead volume).

Protocol: System Suitability and pH Optimization Workflow

Step 1: The Self-Validating Baseline Injection

  • Objective: Differentiate between physical system failure and chemical secondary interactions.

  • Methodology: Prepare a mixed standard containing your piperazine derivative and a highly neutral, non-ionizable marker (e.g., Toluene or Uracil). Inject this mixture using your current method.

  • Validation Logic:

    • If both the neutral marker and the piperazine peak tail, your column has a physical void or your system has excessive extra-column dead volume[3][5]. Action: Replace the column or check PEEK tubing fittings.

    • If the neutral marker is perfectly symmetrical (Tf ~ 1.0) but the piperazine tails (Tf > 1.5), you have definitively proven the presence of chemical secondary interactions. Proceed to Step 2.

Step 2: Low-pH Silanol Suppression

  • Objective: Neutralize stationary phase silanols.

  • Methodology: Prepare Mobile Phase A with 0.1% v/v TFA (pH ~2.0). Equilibrate the column for at least 20 column volumes. Inject the self-validating mixture.

  • Validation Logic: If the piperazine peak symmetry improves dramatically, silanol interaction was the primary culprit. If tailing persists, the basicity of the piperazine is overpowering the suppression, requiring Step 3.

Step 3: Column Chemistry Upgrade (CSH or High-pH)

  • Objective: Eliminate the interaction via advanced materials.

  • Methodology: Install a Charged Surface Hybrid (CSH) column or a high-pH stable Bridged Ethylene Hybrid (BEH) column[8]. For BEH, adjust the mobile phase to pH 10.5 using 10 mM ammonium bicarbonate adjusted with ammonium hydroxide.

  • Validation Logic: The high pH will neutralize the piperazine, or the CSH will repel it. Calculate the USP Tailing Factor (Tf). A Tf between 0.9 and 1.2 validates method success.

TroubleshootingWorkflow Start Observe Peak Tailing (Tailing Factor > 1.2) Check Inject Neutral Marker Does the marker tail? Start->Check SystemIssue System/Physical Issue (Void, Frit, Overload) Check->SystemIssue Yes ChemicalIssue Chemical Interaction (Silanol Activity) Check->ChemicalIssue No (Only Basics) LowPH Adjust to Low pH (<2.5) Protonate Silanols ChemicalIssue->LowPH HighPH Adjust to High pH (>10) Deprotonate Piperazine ChemicalIssue->HighPH If column allows CSHColumn Use Charged Surface Hybrid (CSH) Column ChemicalIssue->CSHColumn Alternative Success Symmetrical Peak (Tailing Factor ~ 1.0) LowPH->Success HighPH->Success CSHColumn->Success

Decision tree for troubleshooting and resolving basic compound peak tailing in HPLC.

References

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: 3

  • Title: HPLC Tech Tip: Basic Analytes and High pH Source: Phenomenex URL: 7

  • Title: Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives Source: Benchchem URL: 4

  • Title: How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS URL: 6

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 Source: Waters Knowledge Base URL: 8

  • Title: Column Particle Technologies BEH, CSH, HSS & Solid-Core Source: Waters Corporation URL:

  • Title: Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds Source: Benchchem URL: 2

  • Title: Practical Applications of Charged Surface Hybrid (CSH) Technology Source: LCGC International URL: 9

  • Title: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide Source: Benchchem URL: 5

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:

  • Title: Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online URL: 1

Sources

Technical Support Center: Advanced Purification Strategies for Novel Ketone Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex bottlenecks encountered during the isolation and purification of novel ketone compounds. Standard silica gel chromatography is often insufficient for highly volatile, stereoisomeric, or trace-level ketones.

This guide provides field-proven, self-validating protocols and explains the underlying chemical causality behind each technique to ensure your workflows are robust and reproducible.

Triage: Selecting the Right Purification Strategy

Before troubleshooting, it is critical to match the physicochemical properties of your target ketone to the correct purification mechanism.

KetonePurification Crude Crude Ketone Mixture Volatile Volatile / Reactive Crude->Volatile Chiral Chiral / Enantiomeric Crude->Chiral Trace Trace / Complex Matrix Crude->Trace Bisulfite Bisulfite Extraction Volatile->Bisulfite Reversible Covalent ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Stereoselective Girards Girard's Reagent T Trace->Girards LC-MS Tagging Purified Purified Ketone Bisulfite->Purified Hydrolysis ChiralHPLC->Purified Fractionation Girards->Purified Cleavage

Fig 1: Decision matrix for selecting a ketone purification strategy based on physicochemical traits.

Covalent Derivatization Strategies (The "Classic" Ketone Rescue)

FAQ 2.1: My novel ketone is highly volatile and co-elutes with non-polar impurities during silica gel chromatography. How can I isolate it without losing it to evaporation?

The Causality: Direct chromatography fails for volatile ketones due to co-elution and evaporative losses during fraction concentration. The most reliable workaround is reversible covalent derivatization [1]. By introducing a saturated aqueous solution of sodium bisulfite, the bisulfite anion ( HSO3−​ ) acts as a strong nucleophile. It attacks the sterically unhindered carbonyl carbon to form an [2]. This converts your lipophilic ketone into a highly polar, water-soluble ionic adduct, allowing you to wash away non-polar impurities with organic solvents before hydrolyzing the adduct back to the pure ketone.

Protocol 1: Bisulfite Adduct Extraction for Ketone Purification
  • Adduct Formation: Dissolve the crude ketone mixture in a minimal amount of a water-miscible solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ). Shake vigorously for 30-60 minutes[2].

  • Phase Separation: Add an immiscible organic solvent (e.g., hexanes or diethyl ether) and deionized water. Transfer to a separatory funnel and shake[1].

  • Washing: Collect the aqueous layer (containing the charged bisulfite adduct). Discard the organic layer (containing unreacted non-carbonyl impurities). Wash the aqueous layer once more with fresh organic solvent.

  • Hydrolysis (Recovery): Adjust the pH of the aqueous layer using aqueous Na2​CO3​ or dilute HCl to break the adduct, regenerating the free ketone.

  • Final Extraction: Extract the regenerated ketone into a fresh organic layer, dry over anhydrous MgSO4​ , and carefully concentrate under reduced pressure at a low temperature[1].

  • System Validation: Self-Validation Step: Prior to hydrolysis, spot the organic wash on a TLC plate. The complete absence of the target ketone spot confirms 100% sequestration into the aqueous phase. Post-hydrolysis, IR spectroscopy should reveal a strong absorption at 1660–1770 cm⁻¹, confirming the restoration of the carbonyl group[2].

FAQ 2.2: I am trying to isolate trace amounts of a ketone from a complex biological lysate for LC-MS analysis. The signal is completely suppressed. What is the best approach?

The Causality: For trace ketone analysis in complex matrices, standard extraction lacks selectivity. You must utilize (Trimethylacetohydrazideammonium chloride) or fluorous amino-oxy tagging[3][4]. Girard's Reagent T reacts with the ketone to form a stable hydrazone. Because the reagent contains a pre-charged quaternary ammonium group, the resulting hydrazone is permanently ionized. This dramatically increases the polarity of the analyte, allowing for selective solid-phase extraction (SPE) and providing a massive sensitivity boost (up to 30-fold) in Electrospray Ionization Mass Spectrometry (ESI-MS)[4][5].

GirardsMechanism Ketone Lipophilic Ketone Hydrazone Charged Hydrazone Ketone->Hydrazone + Acid Organic Organic Phase (Impurities) Ketone->Organic Non-carbonyls Girards Girard's Reagent T Girards->Hydrazone Aqueous Aqueous Phase (Product) Hydrazone->Aqueous Extraction

Fig 2: Mechanism of phase separation using Girard's Reagent T for trace ketone isolation.

Protocol 2: Girard's Reagent T Derivatization
  • Preparation: Dissolve the crude sample in methanol or dichloromethane[3].

  • Derivatization: Add Girard's Reagent T at a 1:5 to 1:10 molar excess (reagent:ketone) depending on matrix complexity. Add a catalytic amount of glacial acetic acid[3].

  • Incubation: Heat the mixture to 50–60°C for 1–2 hours to ensure complete hydrazone formation[3].

  • Purification: Perform liquid-liquid extraction. The charged hydrazone will strictly partition into the aqueous phase, leaving lipophilic impurities in the organic phase.

  • System Validation: Self-Validation Step: Perform a direct infusion ESI-MS on the aqueous extract. The presence of an intense molecular ion peak at [M + 114]⁺ (where M is the exact mass of your ketone) validates successful hydrazone formation and ensures the system is ready for downstream LC-MS quantification[4][5].

Chromatographic Resolution of Ketones

FAQ 3.1: I synthesized a racemic mixture of a cyclic Mannich ketone. Standard reverse-phase HPLC shows only one peak. How do I resolve the enantiomers?

The Causality: Enantiomers possess identical physicochemical properties in an achiral environment, making standard C18 reverse-phase columns completely ineffective[6]. You must use a Chiral Stationary Phase (CSP) , such as or cellulose derivatives[7][8]. Chiral separation relies on the formation of transient, reversible diastereomeric complexes between the ketone enantiomers and the chiral selector. For example, β -cyclodextrin has a hydrophobic cavity that forms inclusion complexes with the ketone's hydrophobic rings. The spatial arrangement of the chiral substituents on the cyclodextrin rim interacts differently with the (R) and (S) isomers, leading to differential retention times and baseline resolution[8][9].

Protocol 3: Chiral HPLC Method Development for Racemic Ketones
  • Column Selection: Begin screening with a carboxymethyl-derivatized β -cyclodextrin or cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) column, as these show the highest success rates for cyclic ketones[7][8].

  • Mobile Phase Optimization: Start with a normal-phase isocratic system (e.g., 90:10 Hexane:Isopropanol).

  • Flow Rate & Temperature: Maintain a flow rate of 0.5 - 1.0 mL/min at a strictly controlled temperature (e.g., 25°C) to ensure consistent inclusion complex thermodynamics[6].

  • System Validation: Self-Validation Step: Inject a known racemic standard. Calculate the resolution factor ( Rs​ ). An Rs​≥1.5 indicates baseline separation, validating the method for preparative scale-up[9].

Quantitative Method Comparison

To assist in your experimental design, refer to the table below to compare the efficiency and scalability of each purification strategy.

Table 1: Quantitative Comparison of Ketone Purification Strategies

StrategyTarget ApplicationMechanism of ActionTypical Recovery YieldScalability
Bisulfite Extraction Volatile/Low MW KetonesNucleophilic addition ( HSO3−​ )70 - 85%High (Multi-gram)
Girard's Reagent T Trace LC-MS AnalysisHydrazone formation (Quaternary N+)> 90% (as adduct)Low (Analytical)
Silica Gel Chromatography General SynthesisAdsorption / Polarity partitioning60 - 90%High (Multi-gram)
Chiral HPLC Enantiomeric ResolutionDiastereomeric inclusion complexes85 - 95%Medium (Prep-scale)

References

  • PubMed / J Biochem Biophys Methods. "Chiral separation of bioactive cyclic Mannich ketones by HPLC and CE using cellulose derivatives and cyclodextrins as chiral selectors." Available at:[Link]

  • Taylor & Francis / Journal of Liquid Chromatography & Related Technologies. "Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives." Available at:[Link]

  • ACS Publications / Analytical Chemistry. "Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS." Available at:[Link]

  • Phenomenex. "Chiral HPLC Separations Guidebook." Available at: [Link]

  • StatPearls - NCBI Bookshelf. "Chromatography." Available at:[Link]

Sources

Stability testing of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone under different conditions

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the stability of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone. The information herein is designed to anticipate and address common challenges encountered during experimental work, offering both foundational knowledge and practical troubleshooting advice.

Introduction: Understanding the Molecule and the Imperative of Stability Testing

4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone is a compound of interest with a molecular structure that includes a piperazine ring, a phenyl group, and a cyclopentyl ketone moiety. Each of these functional groups contributes to the molecule's overall physicochemical properties and potential degradation pathways. The piperazine ring, a common scaffold in many pharmacologically active compounds, is known for its potential susceptibility to oxidation and hydrolysis.[1] Similarly, the ketone group and the aromatic rings can be subject to various degradation reactions.

A thorough understanding of a compound's stability is a critical component of the drug development process.[1][2] Stability studies are essential for identifying potential degradation products, elucidating degradation pathways, and ensuring the development of a safe, effective, and stable pharmaceutical product.[3][4] These studies are mandated by regulatory bodies such as the International Council for Harmonisation (ICH) to establish a product's shelf-life and appropriate storage conditions.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with this molecule?

A1: Based on the structure of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone, the most probable degradation pathways include:

  • Hydrolysis: The amide-like linkage within the piperazine ring, although cyclic, can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[1] The benzylic positions and the cyclopentyl ring could also be sites of oxidation.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. It is crucial to evaluate the molecule's sensitivity to light exposure.[3]

Q2: What are the recommended storage conditions for the pure compound (API)?

A2: To ensure the long-term stability of the active pharmaceutical ingredient (API), it is recommended to store it in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable to minimize the rate of potential degradation reactions.[7] Room temperature storage should be avoided for extended periods.[8]

Q3: I am observing unexpected peaks in my HPLC chromatogram during analysis. What could be the cause?

A3: The appearance of unexpected peaks often indicates the presence of degradation products or impurities. Consider the following possibilities:

  • Sample Degradation: The compound may be degrading in the sample solvent or under the analytical conditions.

  • Contamination: Impurities could be introduced from solvents, glassware, or the HPLC system itself.

  • Matrix Effects: If analyzing a formulated product, excipients could interfere with the analysis.

A systematic troubleshooting approach, as detailed in the guides below, is recommended to identify the source of the extraneous peaks.

Q4: How do I develop a stability-indicating analytical method?

A4: A stability-indicating method is one that can accurately and selectively quantify the intact drug in the presence of its degradation products. The development of such a method typically involves forced degradation studies.[3] The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[5][9] The analytical method, usually HPLC with UV or mass spectrometric detection, is then developed and optimized to separate the parent compound from all significant degradants.[1][10]

Troubleshooting Guides

Guide 1: Investigating Sample Discoloration

Issue: A previously colorless or white solid/solution of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone has developed a yellow or brownish tint.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Oxidation The nitrogen atoms in the piperazine ring or other parts of the molecule may have undergone oxidation, leading to the formation of colored chromophores. This can be accelerated by exposure to air, light, or trace metal impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or wrap containers in aluminum foil to protect from light. Ensure solvents are of high purity and de-gassed.
Photodegradation Exposure to UV or visible light can induce photochemical reactions, particularly involving the aromatic rings, resulting in colored degradation products.Conduct all manipulations in a light-protected environment. Store samples in light-resistant containers.
Reaction with Impurities Trace impurities in solvents or from storage containers could be reacting with the compound.Use high-purity solvents and pre-cleaned glassware. Perform a blank analysis of the solvent to rule out contamination.
Guide 2: Addressing Poor Peak Shape in HPLC Analysis

Issue: The chromatographic peak for the main compound is broad, tailing, or splitting.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Secondary Interactions with Stationary Phase The basic nitrogen atoms of the piperazine moiety can interact with residual acidic silanols on the surface of the silica-based stationary phase, leading to peak tailing.Use a base-deactivated column or an end-capped column. Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the mobile phase to compete for the active sites.
Inappropriate Mobile Phase pH The ionization state of the molecule can affect its retention and peak shape. Operating at a pH where the compound is partially ionized can lead to peak broadening.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound to ensure it is in a single ionic form.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.Reduce the injection volume or the concentration of the sample.
Column Degradation The column may be fouled or have lost its efficiency.Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating methods.[3] The goal is to achieve 5-20% degradation of the active ingredient.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Instrumentation:

  • A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended.[1][11]

Chromatographic Conditions (Starting Point):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B should be employed to ensure the separation of the parent compound from its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Monitor at a wavelength where the compound and its potential degradants have significant absorbance, or use MS detection for better specificity.

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation Pathway Overview

G API 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone Hydrolysis Hydrolysis Products (e.g., ring opening) API->Hydrolysis  Acid/Base Oxidation Oxidation Products (e.g., N-oxides) API->Oxidation  Oxidizing Agents Photodegradation Photodegradation Products API->Photodegradation  Light

Sources

Technical Support Center: Enhancing the Resolution of Ketone Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of achieving optimal separation for ketone derivatives. This guide is structured to address the most common and critical challenges you might face, moving from foundational issues to more complex troubleshooting scenarios.

Troubleshooting Guide: From Broad Peaks to Baseline Noise

This section is designed as a first line of defense when your chromatogram isn't meeting expectations. We'll diagnose common problems and provide actionable solutions.

Q1: My peaks are broad and poorly resolved. Where do I start?

This is the most frequent issue encountered. Poor resolution is often a multi-faceted problem. Let's break it down systematically.

A1: Start by evaluating three core factors: column efficiency, selectivity, and retention. [1]

  • Column Efficiency (N): This relates to the narrowness of your peaks. Higher efficiency means narrower peaks and better resolution.[1]

    • Is your column old or contaminated? Column degradation is a primary cause of lost efficiency.[2] If you suspect contamination, try flushing with a strong solvent.[2] If the column is old, it may need replacement.[3]

    • Are you using the optimal flow rate? Lowering the flow rate can sometimes improve resolution by increasing the interaction time with the stationary phase.[1][4]

    • Consider particle size. Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) offer significantly higher efficiency.[4][5]

  • Selectivity (α): This is the measure of separation between two adjacent peaks.

    • Mobile Phase Composition: This is your most powerful tool for manipulating selectivity.[1][6] Small changes in the organic-to-aqueous ratio can have a significant impact.[7] For ketone-DNPH derivatives, acetonitrile/water mixtures are common.[8]

    • Stationary Phase Chemistry: If mobile phase adjustments are insufficient, consider a column with a different stationary phase to introduce alternative separation mechanisms.[4][7]

  • Retention Factor (k): This describes how long an analyte is retained on the column.

    • Adjusting Mobile Phase Strength: To increase retention and potentially improve separation, decrease the percentage of the organic solvent in your mobile phase.[1][7]

Q2: I'm seeing peak tailing, specifically with my ketone derivatives. What's the cause and how do I fix it?

Peak tailing can severely impact integration and quantification.

A2: Peak tailing for ketone derivatives often points to secondary interactions with the stationary phase or issues with the mobile phase.

  • Active Silanols: Residual silanol groups on silica-based C18 columns can interact with the polar ketone derivatives, causing tailing.[2]

    • Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these unwanted interactions.[2][9]

    • Solution 2: Use a Modern, End-capped Column. High-purity silica columns with advanced end-capping minimize residual silanol activity, leading to better peak shapes for polar compounds.[10]

  • Inadequate Buffering: If your analytes have acidic or basic properties, insufficient buffering can lead to tailing.[11]

    • Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is at least 1.5 units away from the pKa of your analytes for stable retention.[9][12]

  • Column Contamination or Void: A blocked column frit or a void at the column inlet can cause peak distortion.[11]

    • Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced.[13]

Q3: My retention times are drifting with each injection. What could be the issue?

Inconsistent retention times compromise the reliability of your analysis.

A3: Drifting retention times usually indicate a lack of system equilibration or changes in the mobile phase.

  • Insufficient Column Equilibration: This is a common cause, especially when changing mobile phases or starting up the system.[2]

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. The time required will depend on the column dimensions and flow rate.

  • Mobile Phase Composition Changes:

    • Evaporation: Volatile organic solvents in the mobile phase can evaporate over time, changing the composition and affecting retention.[9] Keep mobile phase bottles covered.

    • Incorrect Preparation: Ensure accurate and consistent preparation of your mobile phase. When mixing solvents, measure them separately before combining to account for volume contraction.

  • Temperature Fluctuations: Changes in column temperature can cause shifts in retention times.[4][14]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[4]

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the analysis of ketone derivatives.

Q4: Why is derivatization necessary for analyzing ketones with UV detection?

A4: Many simple ketones lack a strong chromophore, which means they do not absorb UV light well, making them difficult to detect at low concentrations.[15] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) attaches a molecule with high molar absorptivity to the ketone.[15] The resulting 2,4-dinitrophenylhydrazone derivative is readily detectable by UV-Vis at approximately 360 nm.[15]

Q5: What is a good starting point for mobile phase composition when analyzing ketone-DNPH derivatives?

A5: A common starting point for reversed-phase HPLC of ketone-DNPH derivatives is a gradient elution using a mixture of acetonitrile and water.[8][16] You can begin with a higher proportion of water and gradually increase the acetonitrile concentration. The exact gradient profile will need to be optimized based on the specific ketones in your sample.[15]

Q6: I'm still struggling with co-eluting peaks. What advanced strategies can I try?

A6: When standard mobile phase and column adjustments are insufficient, consider these more advanced techniques:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or tetrahydrofuran. Different organic solvents can alter the selectivity of the separation.[6][17]

  • Gradient Optimization: Instead of a simple linear gradient, you can use a segmented gradient to better resolve closely eluting peaks.[17]

  • UHPLC Technology: Transferring your method from HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can provide a significant boost in resolution and speed. UHPLC systems use columns with smaller particles (sub-2 µm), leading to much higher efficiency.[5]

Q7: Are there any column chemistries I should avoid when analyzing ketones?

A7: Yes, you should avoid using amino-phase columns with samples containing ketones. The primary amino groups on the column's stationary phase can react with the carbonyl group of the ketones to form imines (Schiff bases), leading to poor peak shape and potential loss of analyte.[14]

Experimental Protocols & Data

Protocol 1: Standard Derivatization of Ketones with DNPH

This protocol provides a general procedure for the derivatization of ketone standards and samples.

Materials:

  • Ketone standard or sample solution

  • DNPH reagent (prepared in a suitable acid and organic solvent, e.g., phosphoric acid in acetonitrile)[15]

  • HPLC-grade acetonitrile or methanol[5]

  • 0.45 µm syringe filters

Procedure:

  • To 1.0 mL of your standard or sample solution, add 1.0 mL of the DNPH reagent.[15]

  • Vortex the mixture and allow it to react. The reaction time may vary depending on the ketone, but 30-60 minutes at room temperature is a good starting point.[15]

  • After the reaction is complete, dilute the mixture with the initial mobile phase or a suitable solvent like acetonitrile.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[15]

Table 1: Example HPLC and UHPLC Conditions for Ketone-DNPH Derivatives

This table provides a comparison of typical starting conditions for HPLC and UHPLC systems, illustrating the potential for increased speed and efficiency with UHPLC.

ParameterHPLC Conditions[5]UHPLC Conditions[5]
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmAgilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient Optimized for separationOptimized for speed and resolution
Flow Rate 1.0 mL/min0.5 - 1.25 mL/min
Approx. Run Time ~26 minutes< 2 minutes

Visual Workflows

Diagram 1: Troubleshooting Poor Resolution

Troubleshooting_Poor_Resolution Start Poor Resolution/ Broad Peaks Check_Column Evaluate Column Health Start->Check_Column Check_Selectivity Optimize Selectivity (α) Start->Check_Selectivity Check_Retention Adjust Retention (k) Start->Check_Retention Old_Column Column Old or Contaminated? Check_Column->Old_Column Change_MP Adjust Mobile Phase (Organic/Aqueous Ratio) Check_Selectivity->Change_MP Adjust_MP_Strength Decrease Organic Solvent % Check_Retention->Adjust_MP_Strength Flush_Replace Flush with Strong Solvent or Replace Column Old_Column->Flush_Replace Yes Optimize_Flow Optimize Flow Rate Old_Column->Optimize_Flow No Success Resolution Improved Flush_Replace->Success Optimize_Flow->Success Change_Stationary_Phase Change Column/ Stationary Phase Change_MP->Change_Stationary_Phase Ineffective Change_MP->Success Effective Change_Stationary_Phase->Success Adjust_MP_Strength->Success

Caption: A decision tree for systematically troubleshooting poor HPLC peak resolution.

Diagram 2: Factors Affecting HPLC Separation of Ketone Derivatives

HPLC_Factors cluster_instrument Instrument Parameters cluster_chemistry Chromatographic Chemistry FlowRate Flow Rate Resolution Peak Resolution FlowRate->Resolution Temperature Column Temperature Temperature->Resolution InjectionVolume Injection Volume InjectionVolume->Resolution MobilePhase Mobile Phase (Solvent Ratio, pH, Buffer) MobilePhase->Resolution StationaryPhase Stationary Phase (C18, Phenyl, etc.) StationaryPhase->Resolution Derivatization Derivatization (DNPH) Derivatization->Resolution

Caption: Key factors influencing the chromatographic resolution of ketone derivatives.

References

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. Available at: [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. ACS Publications. Available at: [Link]

  • Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes. Restek. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. Hichrom. Available at: [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. Available at: [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. National Central University, Taiwan. Available at: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. Available at: [Link]

  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. Available at: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available at: [Link]

Sources

Addressing matrix effects in LC-MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data, failing quality control (QC) samples, and poor assay sensitivity. In LC-MS/MS bioanalysis, the most common culprit behind these issues is the matrix effect —the alteration of analyte ionization efficiency by co-eluting components from the biological sample.

This guide moves beyond basic definitions. We will explore the mechanistic causality of matrix effects, provide self-validating experimental protocols, and offer actionable troubleshooting steps to ensure your assays meet rigorous regulatory standards.

The Causality of Matrix Effects

Matrix effects primarily occur at the interface of the liquid chromatograph and the mass spectrometer, specifically within the electrospray ionization (ESI) source[1]. When endogenous compounds (like lipids, salts, or proteins) co-elute with your target analyte, they compete for the limited charge available on the surface of the ESI droplets.

Because endogenous phospholipids have high proton affinity and surface activity, they often "win" this charge competition, leaving the target analyte un-ionized. This results in ion suppression [2]. Conversely, certain matrix components can enhance droplet desolvation or alter the surface tension, leading to ion enhancement [3]. Understanding this causality is critical: you cannot fix a matrix effect by simply increasing the detector gain; you must either separate the competitors chromatographically or remove them during sample preparation.

IonSuppression ESI ESI Droplet Formation (Limited Surface Charge) Analyte Target Analyte ESI->Analyte PL Phospholipids (Matrix) ESI->PL Competition Surface Charge Competition During Desolvation Evaporation Droplet Evaporation & Fission Competition->Evaporation Analyte->Competition PL->Competition GasPhaseA Analyte Ions (Gas Phase) [Signal Suppressed] Evaporation->GasPhaseA GasPhasePL PL Ions (Gas Phase) [Charge Dominant] Evaporation->GasPhasePL

Mechanism of ESI ion suppression caused by phospholipid charge competition.

Troubleshooting Guide & FAQs

Q1: My standard curve looks perfect in solvent, but my biological samples show terrible recovery and precision. How do I diagnose if this is a matrix effect or an extraction loss? A: You must decouple extraction recovery from ionization efficiency. A low signal in biological samples could mean your extraction method is failing (true recovery loss) or that the matrix is suppressing the MS signal. To diagnose this, perform a Post-Extraction Spiking experiment to calculate the Matrix Factor (MF). According to FDA M10 bioanalytical method validation guidelines, matrix effects must be formally evaluated across multiple independent matrix lots[4]. See Protocol A below for the self-validating methodology.

Q2: I've confirmed a severe matrix effect. My current sample prep is a simple Protein Precipitation (PPT). What is the most logical next step? A: PPT removes proteins but leaves endogenous phospholipids entirely intact[5]. Phospholipids are the primary drivers of ion suppression in plasma and serum[6]. You have two causal pathways to fix this:

  • Chromatographic Separation: Adjust your mobile phase gradient so the analyte elutes away from the phospholipid zone (typically late-eluting, highly retained peaks).

  • Advanced Sample Clean-up: Switch from PPT to Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or targeted Phospholipid Depletion plates. Phospholipid depletion utilizes Lewis acid-base interactions (e.g., Zirconium atoms acting as electron acceptors binding to the phosphate moieties of the lipids) to selectively trap phospholipids while allowing analytes to pass through[5].

Q3: I am using a Stable Isotope-Labeled Internal Standard (SIL-IS), but my assay still fails QC. Shouldn't the SIL-IS perfectly compensate for the matrix effect? A: In theory, yes. A SIL-IS (e.g., 13C or 15N labeled) co-elutes with the analyte and experiences the exact same ion suppression, keeping the Analyte/IS ratio constant[7]. However, if you are using a heavily deuterated IS (e.g., -d8 or -d10), you may be experiencing the deuterium isotope effect . Deuterated compounds are slightly more polar than their protium counterparts, causing them to elute slightly earlier on a reversed-phase column. If the analyte and IS do not perfectly co-elute, they will experience different matrix environments at the exact moment of ionization, destroying the compensatory mechanism[8]. If possible, switch to a 13C or 15N labeled IS[7][9].

MatrixDiagnostic Start Suspected Matrix Effect PostColumn Post-Column Infusion (Qualitative) Start->PostColumn PostExtract Post-Extraction Spiking (Quantitative) Start->PostExtract CheckSuppression Observe Baseline Drops/Spikes? PostColumn->CheckSuppression CalcMF Calculate Matrix Factor (MF) MF = Response(Matrix) / Response(Solvent) PostExtract->CalcMF Action1 Modify Chromatography (Shift Rt) CheckSuppression->Action1 Yes (Co-elution) Action2 Improve Sample Prep (SPE/LLE/PL Depletion) CalcMF->Action2 MF < 0.85 or > 1.15 Action3 Implement SIL-IS CalcMF->Action3 Variable MF across lots

Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects.

Quantitative Comparison of Sample Preparation Strategies

To demonstrate the causality of sample prep choices on matrix effects, review the following self-validating dataset comparing extraction techniques for a generic small-molecule drug in human plasma.

Sample Preparation MethodTrue Extraction Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)Cost/Time Efficiency
Protein Precipitation (PPT) 95 - 98%0.45 (Severe Suppression)< 5%High (Fast, Cheap)
Liquid-Liquid Extraction (LLE) 70 - 85%0.88 (Mild Suppression)~ 80%Low (Labor Intensive)
Solid Phase Extraction (SPE) 85 - 95%0.92 (Minimal Suppression)~ 90%Medium (Method Dependent)
Phospholipid Depletion Plates 90 - 95%0.98 (No Suppression)> 99%Medium (Fast, Higher Cost)

*Note: An MF of 1.0 indicates zero matrix effect. MF < 1 indicates suppression; MF > 1 indicates enhancement.

Self-Validating Experimental Protocols

Protocol A: Quantitative Assessment of Matrix Factor (MF)

This protocol isolates the ionization effect from the extraction recovery, providing a definitive quantitative measure of the matrix effect. It acts as a self-validating system by utilizing multiple lots to prove assay ruggedness.

Step-by-Step Methodology:

  • Prepare Neat Solutions (Set 1): Spike the target analyte and internal standard (IS) into the pure reconstitution solvent at Low, Mid, and High QC concentrations.

  • Prepare Blank Matrix Extracts: Extract blank biological matrix (e.g., plasma from 6 different individual lots) using your proposed sample preparation method (e.g., SPE).

  • Prepare Post-Extraction Spiked Samples (Set 2): Take the extracted blank matrix from Step 2 and spike it with the target analyte and IS at the exact same concentrations as Set 1.

  • LC-MS/MS Analysis: Inject Set 1 and Set 2 onto the LC-MS/MS under identical conditions.

  • Data Calculation: Calculate the Matrix Factor (MF) for the analyte and the IS.

    • Analyte MF = Peak Area of Analyte in Set 2 / Peak Area of Analyte in Set 1

    • IS MF = Peak Area of IS in Set 2 / Peak Area of IS in Set 1

    • IS-Normalized MF = Analyte MF / IS MF

  • Validation Criteria: According to regulatory guidelines, the Coefficient of Variation (%CV) of the IS-normalized MF calculated from the 6 different matrix lots should be ≤ 15%[4].

Protocol B: Phospholipid Depletion Workflow

If Protocol A reveals an unacceptable MF (e.g., <0.8) and you are currently using PPT, implement this protocol to selectively remove phospholipids via Lewis acid-base interactions[5].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 100 µL of plasma to a well in a 96-well Phospholipid Depletion Plate (e.g., Zirconium-coated silica phase).

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile to the well. (Causality note: The acid disrupts protein binding, while the high organic content precipitates proteins and ensures phospholipids remain soluble for interaction with the sorbent).

  • Mixing: Mix thoroughly via aspiration/dispensing or using a plate shaker for 2 minutes.

  • Elution: Apply vacuum (10 in Hg) or positive pressure (3-5 psi) for 5 minutes. Collect the eluate in a clean collection plate.

  • Reconstitution (Optional): Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial mobile phase to ensure optimal chromatographic peak shape.

  • Re-evaluate: Rerun Protocol A using the extracts from this method to confirm the Matrix Factor has returned to ~1.0, validating the success of the intervention.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: fda.gov URL:[Link]

  • Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids Source: nih.gov (PubMed) URL:[Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples Source: americanpharmaceuticalreview.com URL:[Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: waters.com URL:[Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: acs.org (Analytical Chemistry) URL:[Link]

Sources

Technical Support Center: Troubleshooting Electrophilic Substitution in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a privileged scaffold in drug discovery, piperazine’s rigid six-membered ring and dual nitrogen atoms offer excellent pharmacokinetic tuning capabilities[1]. However, its symmetrical nature presents significant regioselectivity challenges during electrophilic functionalization.

This guide is designed for medicinal chemists and process scientists. It addresses the most common failure modes in piperazine functionalization—specifically over-alkylation, stalled cross-couplings, and harsh reaction conditions—by detailing the causality behind these issues and providing self-validating, field-proven protocols.

Module 1: Overcoming the Regioselectivity Trap (Mono- vs. Di-Substitution)

Q: I am trying to mono-alkylate/mono-acylate piperazine using strictly 1.0 equivalent of an electrophile, but I consistently isolate a statistical mixture of unreacted starting material, mono-substituted, and di-substituted products. Why is this happening?

The Causality: Piperazine is a symmetrical diamine with two equally nucleophilic secondary amines. When you perform a direct electrophilic substitution (e.g., direct alkylation with an alkyl halide), the first substitution breaks the symmetry. The resulting mono-alkylated piperazine often retains high nucleophilicity. In many cases, the inductive electron-donating effect of the newly added alkyl group makes the mono-alkylated intermediate more reactive toward the remaining electrophile than the unsubstituted starting material[1]. Consequently, the reaction cascades into di-alkylation before all the starting material is consumed.

The Solution: To achieve high regioselectivity, you must artificially differentiate the two nitrogen atoms. This is best achieved through In Situ Mono-Protonation or Protecting-Group-Assisted Substitution [1][2].

Quantitative Strategy Comparison
Functionalization StrategyTypical Mono-Product YieldTypical Di-Product YieldPrimary Advantage
Direct Alkylation (1 eq R-X) 40% – 50%20% – 40%Single step; low atom economy.
Boc-Protection Route 85% – 95%< 5%Highly controlled; easy purification.
In Situ Mono-Protonation 80% – 90%< 10%One-pot efficiency; no deprotection step.
Reductive Amination 75% – 90%< 5%Mild conditions; avoids over-alkylation.
Protocol: Highly Selective Mono-Acylation via In Situ Mono-Protonation

This one-pot method exploits the basicity of piperazine. By reacting piperazine with a single equivalent of acid, one nitrogen is protonated to form a piperazin-1-ium cation. This protonated nitrogen becomes non-nucleophilic, effectively directing the electrophilic acylating agent exclusively to the free nitrogen[2].

  • Salt Preparation: In a reaction vessel, combine free-base piperazine (1.0 equiv) and piperazine dihydrochloride (1.0 equiv) in water or a biphasic water/dichloromethane (DCM) mixture. Note: This creates an equilibrium solution equivalent to 2.0 equiv of piperazine monohydrochloride.

  • Equilibration: Stir vigorously for 15 minutes at room temperature to ensure complete salt equilibration. Add NaCl to saturate the aqueous layer if using a biphasic system.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve your acyl chloride (1.0 equiv relative to total piperazine) in DCM and add it dropwise over 1 hour. Causality: Slow addition ensures the electrophile reacts immediately with the free amine, preventing localized excess.

  • Workup: Adjust the pH of the aqueous layer to >12 using 5M NaOH to deprotonate the unreacted amine. Extract the mono-acylated product with DCM.

PiperazineStrategies Start Piperazine (Symmetrical Diamine) Direct Direct Alkylation (R-X) Start->Direct Protonation Mono-Protonation (1 eq HCl) Start->Protonation Boc Boc Protection (Boc2O) Start->Boc Reductive Reductive Amination (R-CHO + NaBH3CN) Start->Reductive Mixture Mixture of Mono & Di-alkylated (Poor Yield) Direct->Mixture Mono High Yield Mono-Functionalized Piperazine Protonation->Mono + Electrophile Boc->Mono + Electrophile, then TFA Reductive->Mono Mild Reduction

Decision tree for piperazine mono-functionalization strategies.

Module 2: Optimizing Buchwald-Hartwig N-Arylation

Q: My Buchwald-Hartwig coupling of N-Boc-piperazine with an aryl chloride is stalling. I am recovering unreacted starting material and observing biaryl byproducts. What parameters should I adjust?

The Causality: The Buchwald-Hartwig amination relies on a delicate palladium catalytic cycle. Aryl chlorides possess high bond dissociation energies, making the initial oxidative addition step sluggish. If oxidative addition is too slow, the Pd(0) catalyst can aggregate into inactive palladium black[3]. Conversely, if reductive elimination is hindered (often due to poor ligand choice), the coordinated piperazine can be displaced by another aryl group, leading to the biaryl byproducts you are observing[3].

The Solution: You must switch to an electron-rich, sterically hindered phosphine ligand (e.g., RuPhos or XantPhos) to accelerate both oxidative addition and reductive elimination[4]. Additionally, ensure your base is strong enough to deprotonate the coordinated amine but not so nucleophilic that it competes with the piperazine.

Protocol: Optimized Buchwald-Hartwig Amination for N-Boc-Piperazine
  • Preparation: To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv), N-Boc-piperazine (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.4 equiv)[4].

  • Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%). Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric Pd(0)L₁ species.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with dry Argon three times.

  • Solvent & Heating: Inject anhydrous toluene (0.2 M concentration). Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Workup & Scavenging: Cool to room temperature. To remove residual palladium (a critical step for drug development), treat the crude mixture with a thiol-capped silica gel scavenger for 2 hours before filtering through a Celite pad[3]. Concentrate and purify via flash chromatography.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Piperazine) OxAdd->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot RedElim Reductive Elimination (Product) Deprot->RedElim RedElim->Pd0 N-Aryl Piperazine

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation.

Module 3: Reductive Amination as a Mild Alternative

Q: Direct alkylation with secondary alkyl halides requires harsh heating, which degrades my sensitive piperazine substrate. Is there a milder alternative for installing bulky alkyl groups?

The Causality: Direct nucleophilic substitution ( SN​2 ) with secondary alkyl halides is sterically hindered, requiring high activation energy (heat) to proceed. This often leads to competing elimination ( E2​ ) reactions, destroying your electrophile and generating acidic byproducts that can degrade sensitive functional groups.

The Solution: Utilize Reductive Amination . By reacting piperazine with a ketone or aldehyde, you form a carbinolamine intermediate that rapidly dehydrates to an electrophilic iminium ion. This iminium species is easily and selectively reduced in situ under mild, room-temperature conditions[1][5].

Protocol: Mild Reductive Amination
  • Iminium Formation: Dissolve the mono-protected piperazine (1.0 equiv) and the target ketone/aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or methanol[5].

  • Acid Catalysis (Optional but recommended): Add a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate the dehydration of the carbinolamine to the iminium ion. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise[5]. Causality: NaBH(OAc)₃ is a mild reducing agent that will selectively reduce the iminium ion without reducing unreacted ketones or aldehydes.

  • Completion: Stir at room temperature for 4–12 hours until complete by LC-MS. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate.

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile Source: ACS Organic Process Research & Development URL:[Link]

  • WO2003082877A1 - Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists Source: Google Patents URL

Sources

Validation & Comparative

Translational Efficacy of Novel Piperazine Compounds: Bridging the In-Vitro to In-Vivo Gap in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Scaffold in Drug Discovery

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, driving the development of targeted therapeutics across oncology, infectious diseases, and neurology. However, from my experience overseeing preclinical pipelines, the most common pitfall with piperazine-based drug design is treating in-vitro IC50 as a direct proxy for in-vivo success. While high-throughput cell-based assays can identify potent nanomolar inhibitors, these models often fail to capture the biological complexity, metabolic soft spots, and pharmacokinetic hurdles encountered in living organisms.

This guide provides an objective comparison of novel piperazine compounds—specifically focusing on advanced 1 and 2—against standard-of-care alternatives like Doxorubicin. By dissecting both in-vitro mechanistic data and in-vivo xenograft outcomes, we aim to equip researchers with actionable insights into optimizing piperazine scaffolds for clinical translation.

Part 1: Mechanistic Pathways of Piperazine-Induced Apoptosis

Piperazine compounds exert their antitumor effects through multi-target engagement. For instance, AK301 acts as a microtubule destabilizer by binding to the colchicine-binding domain of β-tubulin, inducing mitotic arrest and sensitizing cells to TNF-induced apoptosis[2]. Conversely, triazole-piperazine hybrids like MCS-5 directly trigger the intrinsic mitochondrial apoptosis pathway, leading to membrane depolarization and caspase activation[1].

G Piperazine Novel Piperazine (e.g., MCS-5, AK301) Tubulin Colchicine-Binding Domain (β-Tubulin) Piperazine->Tubulin Mitochondria Mitochondrial Membrane Depolarization Piperazine->Mitochondria Caspase Caspase-9 & Caspase-3 Activation Tubulin->Caspase Mitotic Arrest CytC Cytochrome C Release Mitochondria->CytC CytC->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Caption: Mechanistic pathways of novel piperazine compounds targeting tubulin and apoptosis.

Part 2: In-Vitro Activity Profiling

To objectively compare the efficacy of these novel compounds, we must look at their in-vitro cytotoxicity profiles. MCS-5 displayed an IC50 value of 1.92 μM against the Cal72 human osteosarcoma cell line, outperforming the standard drug doxorubicin[1]. Meanwhile, AK301 induced mitotic arrest in HT29 human colon cancer cells with a highly potent ED50 of ≈115 nM[2].

Table 1: In-Vitro Cytotoxicity (IC50 / ED50) of Piperazine Derivatives
CompoundPrimary TargetCell LineAssay TypeIC50 / ED50Efficacy vs. Control
MCS-5 Mitochondrial PathwayCal72 (Osteosarcoma)MTT Assay1.92 μMSuperior to Doxorubicin
AK301 β-Tubulin (Colchicine site)HT29 (Colon Cancer)Mitotic Arrest0.115 μMHigh TNF-sensitization
Doxorubicin DNA Intercalation / Topo IICal72 (Osteosarcoma)MTT Assay>2.50 μMBaseline Standard
Protocol 1: Self-Validating In-Vitro Cytotoxicity & Tubulin Polymerization Workflow

Expertise & Experience Context: Relying solely on MTT assays can yield false positives if the compound interferes with mitochondrial reductases without actually killing the cell. Therefore, we self-validate target engagement by coupling viability assays with a cell-free tubulin polymerization assay, ensuring the observed cytotoxicity is genuinely driven by cytoskeleton disruption.

  • Cell Culturing & Seeding: Seed Cal72 or HT29 cells at 5x10³ cells/well in 96-well plates. Incubate for 24h at 37°C to allow adhesion.

  • Compound Treatment: Treat cells with serial dilutions of the piperazine compound (0.01 μM to 10 μM) for 48h. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • MTT Viability Assessment: Add 20 μL of MTT solution (5 mg/mL) to each well. Causality: Viable cells reduce MTT to insoluble formazan via active metabolism. Solubilize with DMSO and read absorbance at 570 nm to calculate the IC50.

  • Orthogonal Validation (Cell-Free Tubulin Polymerization): Combine purified porcine brain tubulin (>99% pure) with GTP and the test compound (e.g., AK301) in a 384-well plate. Monitor polymerization kinetics by measuring absorbance at 340 nm over 60 minutes at 37°C. A reduction in the Vmax of the polymerization curve confirms direct target engagement, validating the phenotypic MTT data[2].

Part 3: In-Vivo Efficacy and the Pharmacokinetic Bottleneck

A critical failure point for piperazine compounds is poor oral exposure and metabolic instability. The ethylene bridge in the piperazine ring often acts as a metabolic "soft spot," leading to rapid oxidation by cytochrome P450 enzymes and the generation of biologically inactive metabolites[3]. For example, studies on 3 have shown that while unsubstituted piperazines exhibit high in-vitro potency, they suffer from inferior in-vivo efficacy when administered orally due to this exact oxidative degradation[3].

Conversely, hybridizing the piperazine ring (as seen in MCS-5) protects against rapid clearance. In vivo studies using a 2DG optical probe demonstrated that MCS-5 remarkably reduced tumor metastasis in xenograft nude mice models[1].

Table 2: In-Vivo Efficacy and Pharmacokinetic Translation
Compound ClassAnimal ModelKey In-Vivo OutcomeMetabolic Stability Notes
Triazole-Piperazine (MCS-5) Cal72 Xenograft Nude MiceRemarkable reduction in tumor metastasis (2DG probe guided)High stability; hybrid triazole ring protects against rapid clearance.
Unsubstituted Piperazines P. berghei Mouse ModelInferior in-vivo efficacy despite high in-vitro potencyPoor oral exposure; rapid oxidation of piperazine ring to inactive metabolites.
Protocol 2: Xenograft Efficacy & ADME Profiling

Expertise & Experience Context: If a compound fails to reduce tumor volume in vivo, researchers must determine if the failure is pharmacodynamic (lack of efficacy) or pharmacokinetic (rapid clearance). By coupling optical probe imaging with LC-MS/MS plasma profiling, this protocol self-validates the root cause of in-vivo outcomes.

  • Tumor Implantation: Inject 5x10⁶ Cal72 cells subcutaneously into the right flank of athymic nude mice.

  • Randomization & Dosing: Once tumors reach ~100 mm³, randomize mice into vehicle, standard-of-care, and test compound groups. Administer compounds via the predetermined route for 21 days.

  • Real-Time Tumor Monitoring: Utilize 2-Deoxy-2-[18F]fluoroglucose (2DG) optical probe imaging weekly. Causality: 2DG uptake directly correlates with tumor metabolic activity, providing a much more accurate measure of viable tumor burden than simple external caliper measurements[1].

  • LC-MS/MS Metabolite Identification: Collect plasma samples at 1h, 4h, and 24h post-dose. Extract plasma proteins using acetonitrile precipitation. Run samples through an LC-MS/MS pipeline to quantify the ratio of intact piperazine to oxidized metabolites. This step dictates whether the piperazine ring requires further structural refinement (e.g., introducing a carbonyl group or dimethyl substituents to block the ethylene bridge)[3].

Conclusion

The development of novel piperazine compounds requires a rigorous, multi-tiered approach. While compounds like AK301 and MCS-5 demonstrate exceptional in-vitro potency through tubulin inhibition and mitochondrial disruption, their ultimate clinical success hinges on overcoming the metabolic vulnerabilities inherent to the piperazine scaffold. By integrating orthogonal cell-free assays with robust ADME-guided in-vivo models, researchers can systematically de-risk their drug development pipelines and ensure true translational efficacy.

References
  • Novel Triazole-Piperazine Hybrid Molecules Induce Apoptosis via Activation of the Mitochondrial Pathway and Exhibit Antitumor Efficacy in Osteosarcoma Xenograft Nude Mice Model. American Chemical Society (ACS). URL:[Link]

  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. Journal of Biological Chemistry / PubMed. URL:[Link]

  • Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry / PMC. URL:[Link]

Sources

Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter the five-membered carbocycle as a privileged scaffold in medicinal chemistry. However, the biological trajectory of these molecules is not arbitrary; it is fundamentally dictated by the oxidation state and hybridization of the C1 carbon.

This guide provides an objective, data-driven comparison of cyclopentanone (sp² hybridized) and cyclopentanol (sp³ hybridized) derivatives. By examining their distinct target engagement mechanisms, we can better design highly specific therapeutics and establish robust, self-validating assays to evaluate their efficacy.

Mechanistic Profiling: The sp² vs. sp³ Dichotomy

Cyclopentanone Derivatives: Electrophilicity and Covalent Modulation

The presence of a ketone group polarizes the cyclopentane ring, restricting its conformation and withdrawing electron density. When conjugated with adjacent double bonds (e.g., in cyclopentenones or diarylidenecyclopentanones), the electrophilic β-carbon transforms the molecule into a potent Michael acceptor1[1].

  • Anti-inflammatory & Anticancer Activity: The primary mechanism of action for many cyclopentenone derivatives is the covalent modification of nucleophilic cysteine residues on biological targets. For example, they covalently bind to the IKK complex, inhibiting the NF-κB signaling pathway—a critical driver of inflammation and tumor proliferation 1[1]. Furthermore, diarylpentanoids featuring a cyclopentanone moiety exhibit significant antioxidant and anti-infective properties 2[2].

  • Neuroprotection: Specific derivatives, such as 3-nitrophenyl-cyclopentanone (3NCP), attenuate memory impairment by inhibiting BACE-1 and Acetylcholinesterase (AChE), thereby reducing amyloid plaque formation in Alzheimer's models3[3]. Additionally, stable cyclopentanone derivatives act as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β)4[4].

Cyclopentanol Derivatives: Stereochemical Precision and Transition State Mimicry

Reducing the ketone to a hydroxyl group fundamentally alters the molecule's interaction profile. The sp³ hybridization introduces a puckered conformation (envelope or half-chair) and chiral centers, enabling precise spatial alignment within enzyme active sites.

  • Glycosidase Inhibition: Natural and synthetic aminocyclopentitols (e.g., mannostatins, trehazolin) are highly potent glycosidase inhibitors 5[5]. The hydroxyl-decorated sp³ ring perfectly mimics the oxocarbenium ion transition state of carbohydrate hydrolysis, allowing these compounds to bind with nanomolar affinity to the enzyme's active site.

  • Receptor Modulation: The polarity balance and hydrogen-bond donating ability of the cyclopentanol ring make it an excellent pharmacophore for G-protein coupled receptors (GPCRs). For instance, cyclopentanol-based ligands display high affinity and selectivity for 5-HT1A serotonin receptors, a crucial target for neurological disorders6[6].

Quantitative Comparison of Biological Activities

The following table summarizes the divergent biological targets and experimental efficacies of these two classes based on recent literature data.

Compound ClassRepresentative DerivativeTarget / PathwayPrimary Biological ActivityExperimental Efficacy (IC50 / Ki)
Cyclopentanone DiarylidenecyclopentanoneIKK / NF-κBAnticancer / Anti-inflammatory~8.73 - 12.55 µM (HeLa cells)[1]
Cyclopentanone 3-Nitrophenyl-cyclopentanoneBACE-1 / AChENeuroprotective (Alzheimer's)Significant Aβ reduction at 40 mg/kg[3]
Cyclopentanone Small molecule derivativesGSK-3βAntidiabetic / NeuroprotectivePotent enzymatic inhibition[4]
Cyclopentanol Aminocyclopentitol (Mannostatin)α-MannosidaseAntiviral / Glycosidase InhibitionHigh affinity (nM range)[5]
Cyclopentanol Tetrahydrofuran-cyclopentanol5-HT1A ReceptorNeuromodulationpKi = 8.16 – 8.90[6]

Pathway and Logic Visualizations

To conceptualize the distinct mechanisms of action and our experimental approaches, review the following pathway and workflow diagrams.

Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex (Active) TLR4->IKK Signal Cascade NFKB_IKB NF-κB / IκB Complex IKK->NFKB_IKB Phosphorylates IκB NFKB Free NF-κB (Active) NFKB_IKB->NFKB IκB Degradation NUCLEUS Gene Expression (COX-2, Cytokines) NFKB->NUCLEUS Translocation CPN Cyclopentenone Derivatives CPN->IKK Covalent Inhibition (Michael Addition)

Mechanism of action for cyclopentenone derivatives inhibiting the NF-κB inflammatory pathway.

Workflow Prep 1. Reagent Preparation Enzyme + Fluorogenic Substrate Incubate 2. Incubation Phase Add Cyclopentanol Derivative Prep->Incubate Measure 3. Kinetic Measurement Fluorometry (Ex: 360nm) Incubate->Measure Validate 4. Self-Validation Lineweaver-Burk Plot Analysis Measure->Validate

Self-validating fluorometric workflow for assessing competitive glycosidase inhibition.

Self-Validating Experimental Protocols

To ensure rigorous data collection, the following protocols are designed with built-in causality checks (self-validation) to confirm the specific mechanisms discussed above.

Protocol A: Assessing Covalent Target Engagement via GSH-Trapping (Cyclopentanones)

Purpose: To validate that the biological activity of an α,β-unsaturated cyclopentanone is driven by its electrophilicity (Michael addition) rather than non-specific binding. Causality Rationale: Glutathione (GSH) is utilized because its sulfhydryl group perfectly mimics the nucleophilic cysteine residues found in target proteins like the IKK complex.

  • Preparation: Prepare a 10 mM stock solution of the cyclopentenone derivative and a 10 mM stock of GSH in phosphate buffer (pH 7.4).

  • Incubation: Mix the compounds at a 1:5 (Derivative:GSH) molar ratio and incubate at 37°C for 2 hours.

  • Detection: Analyze the reaction mixture using LC-MS/MS. Monitor for the mass shift corresponding to the covalent addition of GSH to the cyclopentenone ring.

  • Self-Validation Step (Critical): Run a parallel assay using a fully saturated cyclopentanone analog. If the saturated analog fails to form an adduct while the unsaturated derivative succeeds, you have definitively proven that the biological activity is dependent on the double bond acting as a Michael acceptor.

Protocol B: Fluorometric Kinetic Assay for Glycosidase Inhibition (Cyclopentanols)

Purpose: To validate that the cyclopentanol derivative is acting as a transition-state mimic within the enzyme's active site. Causality Rationale: We utilize 4-Methylumbelliferyl α-D-mannopyranoside as a fluorogenic substrate because its enzymatic cleavage yields a highly fluorescent product, providing real-time kinetic data to map the inhibitor's binding behavior.

  • Reagent Setup: Prepare a solution of α-Mannosidase in sodium acetate buffer (pH 5.0). Prepare varying concentrations of the fluorogenic substrate (e.g., 10 µM to 200 µM).

  • Inhibitor Incubation: Pre-incubate the enzyme with the cyclopentanol derivative (at its estimated IC50 concentration) for 15 minutes at 37°C.

  • Kinetic Measurement: Add the substrate to initiate the reaction. Measure fluorescence continuously for 10 minutes using a microplate reader (Excitation: 360 nm, Emission: 450 nm).

  • Self-Validation Step (Critical): Do not rely on a single-point IC50. Perform a full Michaelis-Menten kinetic analysis across the varying substrate concentrations. Plot the data on a Lineweaver-Burk plot. An intersection of the lines at the y-axis confirms competitive inhibition, proving the cyclopentanol derivative is successfully mimicking the transition state and competing for the active site.

References

  • BenchChem. "A Comparative Analysis of the Biological Activities of Cyclopentanone and Cyclopentanol Derivatives." BenchChem.
  • National Center for Biotechnology Information (PMC). "Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships.
  • National Center for Biotechnology Information (PMC). "Cyclopentanone Derivative Attenuates Memory Impairment by Inhibiting Amyloid Plaques Formation in the 5xFAD Mice.
  • Google Patents. "EP1939192A1 - Cyclopentanone derivatives, method of synthesis and uses thereof.
  • ACS Publications. "Synthesis and Biological Activity of Natural Aminocyclopentitol Glycosidase Inhibitors: Mannostatins, Trehazolin, Allosamidins, and Their Analogues.
  • Taylor & Francis. "Exhaustive CoMFA and CoMSIA analyses around different chemical entities: a ligand-based study exploring the affinity and selectivity profiles of 5-HT1A ligands.

Sources

Evaluating the selectivity of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone for different receptors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Evaluating the Receptor Selectivity Profile of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the receptor selectivity of the novel compound, 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone. Given the structural motifs present—a phenylpiperazine group common in central nervous system (CNS) active agents and a phenylcyclopentyl ketone moiety—a thorough investigation of its interactions with key neurotransmitter receptors is paramount for elucidating its pharmacological profile and therapeutic potential.[1][2]

This document eschews a rigid template, instead offering a logical, in-depth workflow grounded in established pharmacological principles. We will detail the rationale for target selection, provide validated experimental protocols, and illustrate how to interpret the resulting data to build a comprehensive selectivity profile.

The Strategic Foundation: Rationale for Target Selection

The molecular architecture of 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone provides critical clues for prioritizing receptor targets. The N-phenylpiperazine scaffold is a well-established pharmacophore known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors.[2] Therefore, a primary screening panel should focus on key receptors implicated in neuropsychiatric and neurological disorders.

Primary Screening Panel:

  • Serotonin Receptors (5-HT):

    • 5-HT1A: Implicated in anxiety and depression. Agonism at this receptor is a key mechanism for anxiolytic and antidepressant drugs.[3]

    • 5-HT2A: A primary target for atypical antipsychotic drugs. Blockade of this receptor is associated with antipsychotic efficacy and a lower incidence of extrapyramidal side effects.[1][2]

  • Dopamine Receptors (D):

    • D2: The principal target for all antipsychotic medications. High affinity for D2 receptors is a hallmark of both typical and atypical antipsychotics.[1][2] The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of a drug's "atypical" profile.[2]

  • Opioid Receptors (MOR):

    • µ-Opioid Receptor (MOR): The primary target for opioid analgesics like morphine. Given that some piperazine derivatives exhibit activity at opioid receptors, assessing potential MOR affinity is crucial for identifying analgesic properties or potential liabilities.[4]

To contextualize the findings, the test compound's binding affinity should be compared against well-characterized reference compounds with known selectivity profiles.

Selected Reference Compounds:

CompoundPrimary Target(s)Therapeutic Class
8-OH-DPAT 5-HT1A AgonistResearch Tool
Ketanserin 5-HT2A AntagonistAntihypertensive, Research Tool
Haloperidol D2 AntagonistTypical Antipsychotic
Olanzapine D2/5-HT2A AntagonistAtypical Antipsychotic
DAMGO µ-Opioid AgonistResearch Tool

The Core Methodology: Radioligand Binding Assays

To quantify the binding affinity of our test compound for the selected receptors, the competitive radioligand binding assay remains the gold standard.[5] This technique measures the ability of an unlabeled compound (the "competitor," i.e., our test compound) to displace a specific, radioactively labeled ligand ("radioligand") from its receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki), a true measure of binding affinity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation (e.g., from CHO or HEK293 cells) Incubation Incubate Membranes, Radioligand, & Competitor in 96-well plate (60 min @ 30°C) ReceptorPrep->Incubation CompoundPrep Serial Dilution of Test & Reference Compounds CompoundPrep->Incubation RadioligandPrep Radioligand Preparation (at a fixed concentration near its Kd) RadioligandPrep->Incubation Filtration Rapid Vacuum Filtration (onto GF/C filters to trap membranes) Incubation->Filtration Washing Wash Filters (to remove unbound radioligand) Filtration->Washing Counting Scintillation Counting (to quantify bound radioactivity) Washing->Counting Plotting Plot % Inhibition vs. Log[Competitor] Counting->Plotting IC50 Calculate IC50 (Non-linear regression) Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki G cluster_data Hypothetical Ki Values (nM) for Test Compound cluster_interpretation Interpretation Selectivity Selectivity Profile | K_i(Target A) / K_i(Target B) Ki_values D2 25 5-HT2A 8.5 5-HT1A 150 Interpretation D2 / 5-HT2A Selectivity = 25 / 8.5 ≈ 2.9 | 5-HT2A is the preferred target over D2. | 5-HT1A / 5-HT2A Selectivity = 150 / 8.5 ≈ 17.6 | Highly selective for 5-HT2A over 5-HT1A.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Novel Compounds

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the journey of a novel compound from the laboratory to a potential therapeutic is paved with rigorous analytical scrutiny. The reliability of data underpinning the safety and efficacy of these new chemical entities is paramount. A cornerstone of this assurance is the inter-laboratory validation of the analytical methods used for their characterization and quantification. This guide provides an in-depth, experience-driven perspective on designing and executing robust inter-laboratory validation studies, ensuring data integrity and regulatory compliance.

The Imperative of Inter-Laboratory Validation

Before an analytical method can be considered truly validated for a novel compound, it must demonstrate its performance not just within the confines of a single laboratory but across multiple, independent laboratories. This process, known as inter-laboratory validation or a collaborative study, is the ultimate test of a method's reproducibility.[1][2][3] Reproducibility, in this context, refers to the precision of test results obtained with the same method on identical test material in different laboratories with different operators using different equipment.[1][2]

For novel compounds, where there is no established analytical history, inter-laboratory validation serves several critical functions:

  • Establishes Method Robustness: It provides a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters that are likely to occur between different laboratories.[1]

  • Ensures Transferability: It confirms that the method can be successfully transferred and implemented in different laboratory environments, a crucial step for quality control in manufacturing and for regulatory submissions.

  • Provides Unbiased Performance Estimates: Data from multiple laboratories provides a more realistic and unbiased assessment of the method's true performance characteristics in real-world scenarios.

Core Validation Parameters: A Practical Framework

The foundation of any inter-laboratory validation study is a comprehensive assessment of key analytical performance characteristics, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1][4][5][6] While single-laboratory validation will have already established these parameters, the inter-laboratory study serves to confirm them across different sites.

Validation ParameterDescriptionWhy It's Critical for Novel Compounds
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][6][7]For a new entity, establishing the "true" value is challenging. Accuracy studies, often using spiked placebo or comparison to a well-characterized reference standard, are essential to ensure the method is providing truthful results.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][7]This is assessed at three levels: Repeatability (intra-assay precision), Intermediate Precision (within-laboratory variations), and Reproducibility (inter-laboratory precision).[1][3][7] High precision is crucial for reliable batch-to-batch comparisons of the new drug substance.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][6][8]For novel compounds, potential impurities and degradation products are often unknown. The method must be able to distinguish the analyte from these, as well as from matrix components in the drug product.[8][9]
Linearity The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[1][7]This ensures that as the concentration of the new compound changes, the method's response changes in a predictable way, which is fundamental for accurate quantification.
Range The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[1][6]The range must cover the expected concentrations of the novel compound in routine samples, from low-level impurities to the full-strength assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1][6][7]Important for impurity profiling of the new drug substance.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][6][7]Crucial for the accurate measurement of low-level impurities and for dose-finding studies.

Designing and Executing a Successful Inter-Laboratory Study

A well-designed inter-laboratory study is a collaborative effort that requires meticulous planning and clear communication. The following workflow outlines the key stages:

InterLaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Define Study Objectives & Scope B Develop a Detailed Validation Protocol A->B Defines C Select & Qualify Participating Laboratories B->C Guides D Prepare & Distribute Homogeneous Test Materials C->D Requires E Method Familiarization & Training D->E Enables F Analysis of Validation Samples E->F Precedes G Data Reporting to Coordinating Lab F->G Generates H Statistical Analysis of Data G->H Inputs to I Evaluation of Method Performance H->I Informs J Final Validation Report I->J Summarized in

Caption: Workflow for an inter-laboratory validation study.

Step-by-Step Experimental Protocol: A Hypothetical Case

Objective: To determine the inter-laboratory reproducibility of an HPLC assay method for the quantification of "NovelCompound-X" in a drug substance.

1. Protocol Development & Distribution:

  • A comprehensive validation protocol is drafted by the coordinating laboratory. This document details the analytical method, the validation parameters to be assessed, the experimental design, sample handling instructions, and data reporting requirements.
  • The protocol is reviewed and approved by all participating laboratories.

2. Participating Laboratories:

  • A minimum of three to five independent laboratories should participate.[10][11] For broader applicability, such as for pharmacopoeial methods, more laboratories are recommended.[12][13]

3. Test Materials:

  • A single, homogeneous batch of "NovelCompound-X" drug substance is prepared by the coordinating laboratory.
  • Samples are prepared at three concentration levels, bracketing the target assay concentration (e.g., 80%, 100%, and 120% of the nominal concentration).
  • For each concentration level, a sufficient number of blind, replicate samples are prepared and randomly labeled to be sent to each laboratory.

4. Method Familiarization:

  • Prior to analyzing the validation samples, each laboratory performs a familiarization phase with the analytical method using a non-blinded sample of "NovelCompound-X". This ensures that each laboratory is proficient in executing the method.

5. Sample Analysis:

  • Each laboratory analyzes the blinded validation samples according to the protocol.
  • For each concentration level, each laboratory performs a specified number of replicate injections (e.g., n=6).

6. Data Reporting:

  • All raw data, including chromatograms, peak areas, and calculated concentrations, are reported back to the coordinating laboratory in a standardized format.
  • Any deviations from the protocol must be documented and reported.[11]

Statistical Analysis and Interpretation: Making Sense of the Data

Key Statistical Tools:
  • Analysis of Variance (ANOVA): This is a powerful statistical tool used to separate the total variation in the data into different sources of variation.[10] In an inter-laboratory study, ANOVA can be used to estimate the within-laboratory variability (repeatability) and the between-laboratory variability.

  • Cochran's and Grubb's Tests: These are statistical tests used to identify outliers in the data set. It is important to investigate any outliers to determine if they are due to a technical error or are indicative of a problem with the method's robustness.

The relationship between the different levels of precision can be visualized as follows:

Precision_Levels cluster_0 Total Variability (Reproducibility) cluster_1 Within-Laboratory Variability cluster_2 Short-Term Variability Reproducibility Reproducibility (Inter-Laboratory Precision) Intermediate_Precision Intermediate Precision (Different Days, Analysts, Equipment) Reproducibility->Intermediate_Precision Repeatability Repeatability (Intra-Assay Precision) Intermediate_Precision->Repeatability

Caption: Hierarchical relationship of precision levels.

Example Data Summary:

The results of the inter-laboratory study for "NovelCompound-X" could be summarized as follows:

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Overall
Accuracy (% Recovery) 99.8%100.2%99.5%100.5%100.0%
Repeatability (RSD) 0.4%0.5%0.6%0.4%0.5%
Intermediate Precision (RSD) 0.7%0.8%0.9%0.7%0.8%
Reproducibility (RSD) ----1.2%

In this hypothetical example, the low Relative Standard Deviation (RSD) for reproducibility (1.2%) across the four laboratories would provide strong evidence that the analytical method is robust and transferable.

Challenges and Considerations for Novel Compounds

Validating analytical methods for novel compounds presents unique challenges:

  • Lack of a Reference Standard: In the early stages of development, a well-characterized primary reference standard may not be available. This can make it difficult to definitively assess accuracy.

  • Unknown Impurity Profile: The full range of potential impurities and degradation products may not be known, making it challenging to demonstrate specificity.[8][9]

  • Phase-Appropriate Validation: The extent of validation required evolves as the drug development process progresses.[8] Early-phase validation may focus on the core performance characteristics, with more extensive validation, including inter-laboratory studies, being performed in later phases.

Conclusion

Inter-laboratory validation is an indispensable step in the development of robust and reliable analytical methods for novel compounds. By demonstrating a method's reproducibility across multiple laboratories, it provides a high level of confidence in the quality and integrity of the analytical data. A well-planned and executed inter-laboratory study, grounded in the principles of scientific integrity and guided by regulatory expectations, is a critical investment in the successful development of new medicines.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • AOAC INTERNATIONAL Qualitative and Quantitative Microbiology Guidelines for Methods Validation. AOAC International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Challenges in Analytical Method Development and Validation. (2016). BioPharm International. [Link]

  • Analytical Method Validation: Key Parameters & Common Challenges. (2023). Neuland Labs. [Link]

  • The Hidden Risks in Analytical Method Validation. (2024). Pharmuni. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (2012). AOAC International. [Link]

  • A statistical procedure for the estimation of accuracy parameters in interlaboratory studies. (1995). PubMed. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (2024). Cambrex. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2014). National Center for Biotechnology Information. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements. AOAC International. [Link]

  • Validation protocol of analytical methods. International Organisation of Vine and Wine. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. [Link]

  • Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Feed Industry HACCP and PCQI Training. [Link]

  • Points of Care in Using Statistics in Method-Comparison Studies. (1998). Westgard QC. [Link]

  • Challenges in Developing Analytical Procedures with the New ICH Q14 Guideline. (2024). American Pharmaceutical Review. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2023). Resolve Mass. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2000). BioPharm International. [Link]

  • Validation of analytical procedures – ICH Q2(R2). (2024). European Pharmaceutical Review. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • How to Meet ISO 17025 Requirements for Method Verification. AOAC International. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2015). U.S. Food and Drug Administration. [Link]

Sources

Assessing the Reproducibility of the Synthesis of 4-(3-Methylphenyl)piperazinyl Phenylcyclopentyl Ketone: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Clarification

In commercial chemical catalogs, the compound with CAS No. 1024329-02-9 is frequently listed under the misnomer "4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone"[1]. However, from a structural and synthetic standpoint, this molecule (C₂₃H₂₈N₂O, MW: 348.49 g/mol ) is an amide , not a ketone. Its IUPAC-compliant structure is 1-[4-(3-methylphenyl)piperazin-1-yl]-1-(1-phenylcyclopentyl)methanone.

Synthesizing this molecule requires forming an amide bond between 1-phenylcyclopentanecarboxylic acid [2] and the secondary amine 1-(3-methylphenyl)piperazine [3]. This presents a severe synthetic challenge: the α -quaternary carbon of the cyclopentyl ring creates a massive "steric wall" that blocks standard nucleophilic attack. This guide objectively compares three distinct synthetic routes to overcome this steric hindrance, providing self-validating protocols to ensure high reproducibility.

Mechanistic Causality: The Steric Bottleneck

Standard peptide coupling reagents, such as EDC/HOBt, are notoriously inefficient for this synthesis. When 1-phenylcyclopentanecarboxylic acid is activated by EDC, the resulting O-acylisourea intermediate is highly bulky. Because the secondary amine (piperazine) is also sterically demanding, the rate of nucleophilic attack is drastically reduced. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an irreversible rearrangement into an inactive N-acylurea byproduct[4].

To successfully synthesize this compound, the activation strategy must either:

  • Minimize the steric footprint of the activated intermediate (e.g., T3P).

  • Utilize intramolecular base catalysis to lower the activation energy barrier (e.g., HATU).

  • Maximize electrophilicity via brute-force halogenation (e.g., Acid Chloride).

Route Comparison & Quantitative Data

The following table summarizes the performance of three alternative coupling strategies based on standard process chemistry metrics for sterically hindered amides[5],[6],[7].

Synthetic RouteReagents / ActivatorYield (%)Purity (LC-MS)Reaction TimeE-Factor / Scalability
Route A: Acid Chloride SOCl₂, Et₃N, CH₂Cl₂65 - 75%88 - 92%4 - 6 hoursModerate (Harsh HCl byproducts)
Route B: Uronium HATU, DIPEA, DMF80 - 85%>95%12 - 18 hoursLow (Expensive, poor atom economy)
Route C: Phosphonic T3P, DIPEA, EtOAc88 - 94% >98% 8 - 12 hoursExcellent (Water-soluble byproducts)

Workflow Visualization

G SM Starting Materials 1-Phenylcyclopentanecarboxylic Acid + 1-(3-Methylphenyl)piperazine EDC EDC/HOBt (Standard Peptide Coupling) SM->EDC Steric Clash HATU HATU / DIPEA (Uronium Activation) SM->HATU HOAt Base Catalysis T3P T3P / Base (Phosphonic Anhydride) SM->T3P Low Steric Demand SOCl2 SOCl2 / Et3N (Acid Chloride) SM->SOCl2 High Reactivity Fail Reaction Stalls (Hydrolysis / N-Acylurea) EDC->Fail Bulky Intermediate Product Target Amide 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone HATU->Product Good Yield T3P->Product Excellent Purity SOCl2->Product Moderate Yield

Caption: Synthetic pathways comparing standard and sterically hindered amide couplings.

Self-Validating Experimental Protocols

Protocol 1: The Modern Standard (T3P-Mediated Coupling)

Propylphosphonic anhydride (T3P) is highly recommended for this synthesis. It acts as a potent water scavenger and forms a reactive intermediate with exceptionally low steric demand, allowing the bulky piperazine to attack efficiently[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve 1-phenylcyclopentanecarboxylic acid (1.0 equiv, 10 mmol) and 1-(3-methylphenyl)piperazine (1.1 equiv, 11 mmol) in anhydrous Ethyl Acetate (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) via syringe. Causality: A non-nucleophilic base is strictly required to prevent competition with the piperazine and to neutralize the phosphonic acid byproducts.

  • Activation & Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15 mmol). Once added, attach a reflux condenser and heat the reaction to 60 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting acid is consumed and a dominant peak at m/z 349.2 [M+H]⁺ is observed.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 20 mL), 1M HCl (1 × 20 mL), and brine (1 × 20 mL). Rationale: T3P byproducts are highly water-soluble, meaning the organic layer will contain almost exclusively the pure product.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a viscous oil or crystalline solid.

Protocol 2: The Classical Fallback (Acid Chloride Route)

If T3P is unavailable, converting the acid to an acid chloride is a brute-force method to overcome the steric wall[8].

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 1-phenylcyclopentanecarboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add a catalytic amount of DMF (1 drop). Slowly add Thionyl Chloride (SOCl₂, 2.0 equiv) at room temperature. Stir for 3 hours.

  • Self-Validation Checkpoint (Derivatization): To confirm acid chloride formation, extract a 50 µL aliquot and quench it into 1 mL of anhydrous Methanol. Analyze via LC-MS; the presence of the methyl ester confirms successful activation[8].

  • Concentration: Critical Step: Concentrate the mixture in vacuo to completely remove excess SOCl₂ and HCl gas. Redissolve the resulting crude acid chloride in fresh anhydrous CH₂Cl₂.

  • Coupling: Cool the solution to 0 °C. Add Triethylamine (Et₃N) (2.5 equiv), followed by the dropwise addition of 1-(3-methylphenyl)piperazine (1.05 equiv) dissolved in CH₂Cl₂.

  • Visual Validation: The immediate formation of a white precipitate (Et₃N·HCl salt) acts as a visual confirmation that the acylation is occurring.

  • Workup: Stir for 4 hours at room temperature. Quench with water, extract with CH₂Cl₂, wash with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to remove degradation byproducts caused by the harsh SOCl₂ conditions.

References

  • EvitaChem.Screening Compounds P107726 | 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone.
  • LookChem.1-Phenylcyclopentanecarboxylic acid (CAS 77-55-4).
  • ChemBK.1-(3-Methylphenyl)piperazine (CAS 41186-03-2).
  • Benchchem.Sterically Hindered Amide Coupling & T3P Optimization.
  • Benchchem.Applying old tricks to new problems: Acyl Fluorides and Chlorides in Sterically Hindered Amide Coupling.
  • Royal Society of Chemistry (RSC).General Chemoselective Hindered Amide Coupling.
  • National Institutes of Health (NIH) / PMC.Amide Bond Formation via the Rearrangement of Nitrile Imines.
  • Martin-Luther-Universität Halle-Wittenberg.Applications of the Ugi Reaction in the Synthesis of Cyclic and N-Alkylated Peptides (T3P Macrocyclization).

Sources

Side-by-Side Comparison of HPLC Columns for Piperazine Analysis: Methodologies, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: April 2026

The Piperazine Analytical Challenge

Analyzing piperazine presents a classic chromatographic paradox. As a highly polar, hydrophilic molecule containing two secondary amines (pKa ~9.8), native piperazine exhibits virtually zero retention on traditional non-polar reversed-phase (RP) columns, often eluting in the dead volume[1][2][3]. Furthermore, it lacks a conjugated π-electron system, meaning it has no significant UV absorbance above 210 nm, rendering standard UV/Vis detectors ineffective without chemical modification[1][4].

To achieve accurate quantification, analytical scientists must choose between modifying the analyte itself (via chemical derivatization) or modifying the chromatographic environment (utilizing specialized stationary phases like Mixed-Mode or HILIC)[3][4][5]. This guide objectively compares these three dominant column strategies, providing the mechanistic causality behind each approach and field-proven experimental protocols.

PiperazineWorkflow Start Piperazine Sample (Highly Polar, No Chromophore) DerivQ Pre-column Derivatization? Start->DerivQ DerivYes Derivatization (e.g., NBD-Cl) DerivQ->DerivYes Yes DerivNo Direct Analysis (Native Piperazine) DerivQ->DerivNo No RP_C18 Reversed-Phase (C18) Hydrophobic Retention DerivYes->RP_C18 UV_Det UV/Vis Detection (e.g., 340 nm) RP_C18->UV_Det MixedMode Mixed-Mode Column Cation-Exchange + RP DerivNo->MixedMode HILIC HILIC Column Polar Partitioning DerivNo->HILIC MS_CAD Universal/Mass Detection (MS, CAD, ELSD) MixedMode->MS_CAD HILIC->MS_CAD

Workflow for piperazine HPLC analysis based on detection and column chemistry.

Mechanistic Column Comparison

Traditional Reversed-Phase (C18) via Pre-Column Derivatization

Because native piperazine cannot be retained on a C18 column, chemical derivatization is historically the most robust workaround for laboratories limited to UV detection[2][4]. Reagents like NBD-Cl (4-chloro-7-nitrobenzofuran) or benzaldehyde react with the secondary amines of piperazine to form a stable derivative[4][6].

  • Causality: The covalent addition of a bulky, aromatic tag drastically increases the molecule's hydrophobicity, enabling strong hydrophobic partitioning into the C18 stationary phase[3][4]. Simultaneously, it introduces a strong absorption band (e.g., 340 nm for NBD-Cl), allowing the use of ubiquitous HPLC-UV instrumentation[4].

  • Best For: Routine QA/QC environments where LC-MS or CAD is unavailable, and trace impurity analysis (down to ~30 ppm) is required[4].

Mixed-Mode Columns (Reversed-Phase + Cation-Exchange)

Mixed-mode stationary phases (e.g., Primesep 100, Primesep 200, Coresep 100) embed negatively charged acidic ion-pairing groups directly within a hydrophobic alkyl chain[1][7].

  • Causality: At an acidic mobile phase pH, piperazine is fully protonated (dicationic). The embedded anionic groups on the column provide strong cation-exchange interactions, retaining the polar piperazine without the need for volatile ion-pairing reagents in the mobile phase[1]. Because piperazine interacts very strongly with these phases, a "weaker" mixed-mode column (like Primesep 200) is often selected to prevent excessive retention times and peak broadening[1].

  • Best For: Direct, derivatization-free analysis when universal detectors (CAD, ELSD) or Mass Spectrometry are available[1].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC columns (e.g., Diol, Amide, or Bare Silica) utilize a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[5][8].

  • Causality: In HILIC, water from the mobile phase forms an enriched, immobilized aqueous layer on the polar stationary phase[8]. The highly polar piperazine partitions out of the hydrophobic bulk mobile phase (acetonitrile) and into this immobilized water layer, resulting in strong retention[3][8].

  • Best For: LC-MS applications. The high organic content of the HILIC mobile phase drastically enhances electrospray ionization (ESI) desolvation efficiency, leading to superior MS sensitivity[3][5].

Quantitative Performance Summary

Analytical StrategyRepresentative ColumnPrimary Retention MechanismCompatible DetectorsSample Prep ComplexityTypical LOD
Mixed-Mode Primesep 200 / Coresep 100Reversed-Phase + Cation-ExchangeMS, CAD, ELSDLow (Direct Dilution)Low (ng/mL with MS)
HILIC Diol / Bare SilicaPolar Partitioning + Ion-ExchangeMS, CAD, ELSDLow (High Organic Dilution)Low (ng/mL with MS)
Derivatization (RP) Standard C18 (e.g., Zorbax SB)Hydrophobic PartitioningUV/Vis, PDAHigh (Chemical Reaction)~30 ppm (with UV)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the explicit reasoning behind critical methodological steps.

Protocol A: Direct Analysis via Mixed-Mode LC-CAD

This protocol avoids derivatization by utilizing cation-exchange mechanisms to retain diprotonated piperazine.

  • Preparation of Mobile Phase: Mix Acetonitrile and Water (e.g., 50:50 v/v) and add 0.1% Ammonium Formate.

    • Causality: Ammonium formate provides the necessary ionic strength to modulate the cation-exchange interaction on the mixed-mode stationary phase. It is strictly chosen over phosphate buffers because it is fully volatile, preventing the fouling of the CAD or MS detector[1][5].

  • Sample Preparation: Dissolve the piperazine sample directly in the mobile phase.

    • Causality: Matching the sample diluent to the mobile phase prevents local solvent disturbances upon injection, which is a primary cause of peak splitting in mixed-mode chromatography.

  • Chromatographic Separation: Inject 10 µL onto a Primesep 200 column (4.6 x 50 mm, 5 µm) at a flow rate of 1.0 mL/min.

    • Causality: Primesep 200 is specifically selected over stronger cation-exchange columns because piperazine's two secondary amines interact very strongly with the stationary phase; a weaker column ensures the analyte elutes within a reasonable timeframe with a sharp, symmetrical peak[1].

  • Detection: Monitor via Charged Aerosol Detection (CAD).

    • Causality: Since native piperazine lacks a UV chromophore, CAD provides a uniform, mass-based response for non-volatile analytes, allowing accurate quantification without optical absorption[1].

Protocol B: Pre-Column Derivatization and RP-HPLC-UV Analysis

This protocol enables the use of standard C18 columns and ubiquitous UV detectors by chemically altering the analyte.

  • Derivatization Reaction: React the piperazine sample with NBD-Cl (4-chloro-7-nitrobenzofuran) in a buffered solution.

    • Causality: NBD-Cl covalently binds to the secondary amines of piperazine, transforming the highly polar, UV-transparent molecule into a hydrophobic, highly UV-active derivative[4]. Self-Validation Step: A spiked recovery test (spiking a known concentration of piperazine into the sample matrix) must be performed alongside the sample to validate that the matrix does not inhibit the NBD-Cl reaction[4].

  • Sample Filtration: Filter the derivatized mixture through a 0.45 µm nylon syringe filter.

    • Causality: This step removes unreacted insoluble byproducts and particulate matter, protecting the C18 column frit from clogging and extending column lifetime[4].

  • Chromatographic Separation: Inject 10 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) using an Acetonitrile/Water gradient.

    • Causality: The newly added hydrophobic NBD tag allows the molecule to partition efficiently into the C18 stationary phase, enabling baseline resolution from other highly polar matrix interferences that will elute in the void volume[3][4].

  • Detection: Monitor absorbance at 340 nm.

    • Causality: The NBD-piperazine derivative exhibits a strong absorption maximum at 340 nm, allowing quantification down to 30 ppm using standard PDA/UV detectors[4].

References

  • HPLC Analysis of Piperazine on Primesep 100 - SIELC Technologies Source: sielc.com URL:[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: jocpr.com URL:[Link]

  • HPLC Analysis of Piperazine on Coresep 100 Mixed-Mode Column Source: helixchrom.com URL:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: researchgate.net URL:[Link]

  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv Source: tandfonline.com URL:[Link]

  • Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis Source: nih.gov URL:[Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC Source: chromatographyonline.com URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: lcms.cz URL:[Link]

Sources

Quantitative Structure-Activity Relationship (QSAR) Analysis of Opioid Antagonists: A Comparative Guide to 3D-Field vs. Machine Learning Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Opioid antagonists—such as naloxone, naltrexone, and subtype-selective derivatives like naltrindole—are indispensable pharmacological agents used to reverse opioid toxicity, manage addiction, and probe the complex signaling of the μ (MOR), δ (DOR), and κ (KOR) opioid receptors[1][2]. Because minor structural modifications can drastically shift a ligand from an agonist to an antagonist, or alter its receptor subtype selectivity, rational drug design relies heavily on Quantitative Structure-Activity Relationship (QSAR) modeling[1][3].

This guide provides an authoritative comparison of the two dominant QSAR paradigms used in opioid antagonist development: traditional 3D-QSAR (CoMFA/CoMSIA) and modern Machine Learning (ML) approaches. By dissecting the causality behind experimental choices and establishing self-validating protocols, this guide equips researchers with the insights needed to select the optimal computational strategy for their drug discovery pipelines.

Mechanistic Grounding: The "Message-Address" Concept

To build an effective QSAR model, one must first understand the molecular mechanics of the target. Opioid ligands are classically understood through the "message-address" concept[1][3].

  • The "Message": Typically a tyramine-like moiety (e.g., the A-ring and basic nitrogen in morphinans), this region is responsible for intrinsic efficacy and general opioid receptor recognition.

  • The "Address": The variable, bulky extensions (e.g., the C-ring substituents) that dictate strict subtype selectivity (MOR vs. DOR vs. KOR) by interacting with divergent extracellular loop residues across the receptor subtypes.

When an antagonist binds, it occupies the receptor pocket without inducing the conformational change required to activate the Gi/o protein complex, thereby preventing downstream adenylate cyclase inhibition and β -arrestin recruitment.

Opioid_Signaling Antagonist Opioid Antagonist (e.g., Naltrexone) Receptor Opioid Receptor (MOR / DOR / KOR) Antagonist->Receptor Competitive Binding Gprotein Gi/o Protein Complex Receptor->Gprotein Inhibits Activation Arrestin β-Arrestin Pathway (Blocked) Receptor->Arrestin Inhibits Recruitment AC Adenylyl Cyclase (AC) Gprotein->AC Prevents Inhibition cAMP cAMP Production (Restored) AC->cAMP Normalizes Levels

Mechanism of Action for Opioid Receptor Antagonists

Methodological Comparison: 3D-QSAR vs. Machine Learning

When predicting the binding affinity ( Ki​ ) of novel opioid antagonists, researchers must choose between field-based 3D-QSAR and fingerprint-based Machine Learning methods. Each system offers distinct advantages depending on the scale of the dataset and the end goal of the project.

3D-QSAR: Comparative Molecular Field Analysis (CoMFA)

CoMFA and its successor, CoMSIA, calculate the steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of 3D-aligned molecules[1][4].

  • Causality of Choice: CoMFA is chosen when interpretability is the highest priority. It generates 3D contour maps that visually instruct medicinal chemists on where to add bulky groups or electronegative atoms to enhance binding or subtype selectivity.

  • Limitation: It is highly sensitive to the 3D structural alignment. Misalignment of the "message" core will result in overlapping fields of unrelated functional groups, destroying the model's predictivity[1][3].

Machine Learning (ML) & Deep Learning (DL) QSAR

Modern ML models (e.g., Random Forest, Support Vector Machines) utilize 2D molecular fingerprints (like ECFP4) or 1D SMILES strings to predict activity[5][6].

  • Causality of Choice: ML is chosen for high-throughput virtual screening (HTVS) . Because it is alignment-free, it can process massive, structurally diverse datasets (e.g., >10,000 compounds from ChEMBL) that would be impossible to manually align in CoMFA[2][5][6].

  • Limitation: ML models often act as "black boxes," providing excellent predictive accuracy but lacking the direct, atom-by-atom synthetic guidance offered by 3D-QSAR contour maps.

Quantitative Performance Comparison

The following table summarizes the predictive performance of different QSAR methodologies applied to opioid antagonists, based on peer-reviewed experimental data.

Model TypeTarget SubtypeDataset Size & CompositionInternal Validation ( q2 )External Validation ( r2 )Primary Advantage
3D-QSAR (CoMFA) δ (DOR)Pooled (Naltrindole analogs)0.690.91High 3D interpretability for selectivity[1]
3D-QSAR (CoMFA) μ (MOR)Pooled (Naltrexone analogs)0.670.92Precise mapping of steric boundaries[1]
3D-QSAR (CoMSIA) κ (KOR)31 Indolomorphinans0.6170.701Incorporates H-bond & hydrophobic fields[4]
ML (Genetic Alg + SVM) hERG (Off-target)45 κ -antagonists0.82 (LOOCV)0.78Captures non-linear toxicity relationships[5]
ML (Random Forest) MOR/DOR/KOR>10,000 HTS CompoundsN/A (Acc: 0.83-0.93)AUC > 0.85Unmatched high-throughput screening scale[5][6]

Standardized Protocol: Developing a Self-Validating QSAR Model

To ensure scientific integrity, any QSAR model must be treated as a self-validating system. The following step-by-step protocol outlines the rigorous development of a 3D-QSAR (CoMFA) model for opioid antagonists, emphasizing the causality behind each validation step.

Phase 1: Data Curation & Transformation
  • Compile Binding Data: Gather experimental Ki​ values for a series of opioid antagonists from standardized radioligand binding assays.

  • Logarithmic Conversion: Convert Ki​ (nM) to pKi​ ( −logKi​ ).

    • Causality: QSAR fundamentally assumes a linear free energy relationship (LFER) between molecular descriptors and biological activity. Raw Ki​ values are exponential; pKi​ provides the necessary linear scale.

  • Dataset Splitting: Use K-means clustering to divide the dataset into a Training Set (80%) and a Test Set (20%). Ensure both sets cover the same chemical diversity and biological activity range[5].

Phase 2: Conformational Search & 3D Alignment
  • Conformational Optimization: Perform energy minimization using a force field (e.g., MMFF94) to identify the lowest-energy conformer for each antagonist.

  • Pharmacophore Alignment: Align all molecules to a common rigid core (e.g., the tyramine moiety of the morphinan scaffold).

    • Causality: In 3D-QSAR, the spatial coordinates of the molecules dictate the field calculations. Strict alignment ensures that the "address" regions of different molecules are compared in the exact same spatial grid[1][3].

Phase 3: Molecular Field Calculation
  • Grid Generation: Place the aligned molecules in a 3D lattice with a grid spacing of 2.0 Å.

  • Probe Interaction: Calculate steric and electrostatic interaction energies at each grid intersection using an sp3 hybridized carbon probe atom with a +1.0 charge.

Phase 4: Partial Least Squares (PLS) Regression & Rigorous Validation
  • Internal Validation (Cross-Validation): Perform Leave-One-Out Cross-Validation (LOOCV) to calculate the q2 value.

    • Critical Adjustment: If pooling data from multiple independent laboratories, utilize a "Leave-One-Dataset-Out" (LODO) cross-validation instead.

    • Causality: LODO prevents inter-laboratory assay variance (e.g., different buffer conditions or radioligands) from artificially inflating the model's perceived predictive power[1]. A q2>0.5 indicates a statistically significant internal model.

  • External Validation: Predict the pKi​ values of the 20% Test Set. Calculate the predictive r2 ( rpred2​ ).

    • Causality: A high q2 only proves the model can memorize the training data. An external rpred2​>0.6 is mandatory to prove the model can accurately generalize to novel, unseen antagonists[4][7].

QSAR_Workflow cluster_3D 3D-QSAR (CoMFA/CoMSIA) cluster_ML Machine Learning (2D-QSAR) Data Data Curation & pKi Conversion Split Dataset Splitting (Training & Test Sets) Data->Split Align 3D Structural Alignment Split->Align Desc 2D Fingerprint Generation Split->Desc Fields Steric/Electrostatic Fields Align->Fields PLS PLS Regression Fields->PLS Val Model Validation (q² LOOCV & External r²) PLS->Val Feat Feature Selection Desc->Feat Model Model Training (RF, SVM) Feat->Model Model->Val Opt Lead Optimization Val->Opt

Comparative QSAR Modeling Workflow for Opioid Antagonists

Conclusion

The selection between 3D-QSAR and Machine Learning methodologies should be dictated by the specific phase of the opioid antagonist development pipeline. For early-stage hit identification where massive chemical libraries must be screened, alignment-free Machine Learning models offer unparalleled throughput[2][6]. However, during the lead optimization phase—where precise structural modifications are required to achieve strict MOR, DOR, or KOR selectivity—the highly interpretable steric and electrostatic contour maps generated by 3D-QSAR (CoMFA/CoMSIA) remain the gold standard[1][4].

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone

As research into novel psychoactive substances (NPS) and complex piperazine derivatives expands, compounds such as 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone present unique handling challenges[1]. Structurally related to phenylcyclopentyl ketone—a known precursor to arylcyclohexylamines like ketamine[2]—and bioactive piperazines, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) due to its unknown but potentially severe central nervous system (CNS) activity[3].

This guide provides a self-validating, step-by-step operational protocol for researchers to ensure absolute safety during weighing, solubilization, and disposal, establishing a foundation of trust and scientific rigor in your laboratory operations.

Physicochemical Hazard Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze the molecule's physical properties. As a lipophilic organic compound, it presents significant risks of dermal absorption, especially when solubilized in penetrating solvents like Dimethyl Sulfoxide (DMSO)[4].

Table 1: Physicochemical Properties & Hazard Implications

PropertyValueHazard Implication
Chemical Name 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketoneTarget specificity for CNS receptors; high biological activity.
CAS Number 1024329-02-9[1]Identifies the specific isomer and structural formulation.
Molecular Formula C23H28N2O[1]High carbon content indicates strong lipophilicity.
Molecular Weight 348.49 g/mol [1]Small molecule; easily crosses the blood-brain barrier (BBB).
Physical State Solid / Crystalline PowderHigh risk of aerosolization and inhalation of fugitive dust.

Causality of Toxicity and Exposure

The structural motifs—a phenylcyclopentyl ketone linked to a substituted piperazine—suggest potential interactions with monoamine transporters, NMDA receptors, or opioid receptors[3]. Accidental exposure can lead to rapid systemic absorption. The following diagram illustrates the pharmacotoxicological pathway that our PPE protocols are specifically designed to interrupt.

ToxicityPathway A Fugitive Dust Generation B Inhalation or Dermal Exposure A->B If uncontained C Systemic Absorption (Lipophilic) B->C Permeates skin/mucosa D Crosses Blood-Brain Barrier (BBB) C->D High logP E CNS Receptor Binding D->E Neurological effects

Pharmacotoxicological pathway of accidental exposure to lipophilic piperazine derivatives.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling novel HPAPIs. The following matrix outlines the required equipment and the scientific rationale (causality) for each selection, strictly adhering to OSHA and NIH guidelines[5][6].

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory N95/FFP3 Respirator or PAPRPrevents inhalation of aerosolized micro-particles generated by static charge during powder weighing[6].
Hand Protection Double Nitrile Gloves (Min 5 mil)Piperazine derivatives can permeate latex. Double gloving prevents breakthrough. If DMSO is used, it acts as a transdermal carrier, making glove integrity critical[4].
Eye Protection Tight-fitting Chemical GogglesPrevents conjunctival absorption of airborne dust. Standard safety glasses lack orbital seals[5].
Body Protection Disposable Tyvek® Lab CoatPrevents particulate accumulation on reusable fabric, eliminating secondary exposure routes[6].

Standard Operating Procedure (SOP): Handling & Solubilization

Every protocol must be a self-validating system. This means incorporating built-in checks before proceeding to the next step to ensure absolute containment.

Step 1: Environmental Preparation & Containment Verification

  • Activate the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC).

  • Self-Validation: Visually verify the inward airflow indicator is operating within the safe zone (>75 fpm). Causality: Negative pressure ensures that any aerosolized powder remains contained[6].

  • Line the work surface with anti-static weighing paper to minimize static charge accumulation.

Step 2: PPE Donning (The Double-Glove Method)

  • Inspect all PPE for micro-tears or defects.

  • Don a disposable Tyvek® lab coat, ensuring the collar is fully closed.

  • Don an N95/FFP3 respirator and tight-fitting chemical splash goggles[5].

  • Don the first pair of nitrile gloves (inner layer), ensuring they go under the lab coat cuffs.

  • Don the second pair of nitrile gloves (outer layer) over the lab coat cuffs to create a continuous barrier[6].

Step 3: Precision Weighing

  • Use a PTFE-coated (anti-static) spatula to transfer the 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone powder. Causality: Organic powders easily build static charge; standard metal spatulas can cause the powder to "jump," creating hazardous aerosols.

  • Weigh the desired mass directly into a pre-tared, sealable amber glass vial.

  • Cap the vial tightly while still inside the VBE.

Step 4: Solubilization & Transfer

  • Self-Validation: Wipe the exterior of the sealed vial with a lint-free wipe dampened with 70% isopropanol before removing it from the VBE.

  • Transfer the vial to a certified chemical fume hood for solvent addition.

  • Add the solvent (e.g., DMSO, Methanol) using a calibrated micropipette. Critical Causality: If using DMSO, exercise extreme caution. DMSO acts as a highly effective transdermal carrier. If a DMSO solution spills on standard gloves, it can rapidly transport the dissolved lipophilic compound through the nitrile barrier and directly into the bloodstream[4].

OperationalWorkflow Step1 1. Verify VBE Airflow & Don Double PPE Step2 2. Weigh Powder (Anti-Static Spatula) Step1->Step2 Step3 3. Seal Vial & Wipe Exterior Step2->Step3 Step4 4. Solubilize in Hood (Caution with DMSO) Step3->Step4 Step5 5. Decontaminate Surfaces & Dispose Step4->Step5

Self-validating operational workflow for handling high-potency research chemicals.

Decontamination and Waste Disposal Plan

Proper disposal is legally and scientifically mandated to prevent environmental contamination and protect downstream personnel[4].

  • Surface Decontamination: Wipe down the VBE and all spatulas with a solvent that solubilizes the compound (e.g., Methanol), followed by a wash with a high-pH surfactant (soapy water) to degrade residual organics.

  • Solid Waste: Place all used weighing papers, outer gloves, and empty chemical containers into a designated, clearly labeled hazardous waste bag. Seal the bag inside the fume hood.

  • Liquid Waste: Collect all solvent waste containing the compound in a dedicated, chemically compatible high-density polyethylene (HDPE) waste carboy. Label as "Toxic Organic Waste - Contains Piperazine Derivatives."

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration, which is the standard method for destroying bioactive organic molecules.

Emergency Response & Spill Mitigation

  • Powder Spill: Do NOT sweep. Cover the spill with absorbent paper towels dampened with water or a mild solvent to prevent aerosolization. Carefully wipe up the spill, double-bag the waste, and clean the area with soap and water.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Do not use solvents (like ethanol) to clean the skin, as this will increase the absorption rate of the lipophilic compound. Seek immediate medical attention.

References

  • EvitaChem. "Screening Compounds P107726 | EvitaChem: 4-(3-Methylphenyl)piperazinyl phenylcyclopentyl ketone.
  • ResearchGate. "A study about the synthesis of seven-membered-ring analogues of ketamine.
  • ResearchGate. "Syntheses of Ketamine and Related Analogues: A Mini Review.
  • National Research Council (US). "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Occupational Safety and Health Administration.
  • National Institutes of Health. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC - NIH.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.